molecular formula C5H11NO B1276668 (S)-piperidin-3-ol CAS No. 24211-55-0

(S)-piperidin-3-ol

Cat. No.: B1276668
CAS No.: 24211-55-0
M. Wt: 101.15 g/mol
InChI Key: BIWOSRSKDCZIFM-YFKPBYRVSA-N
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Description

(S)-Piperidin-3-ol is a chiral piperidine derivative of significant importance in organic and medicinal chemistry research. This compound serves as a versatile and valuable chiral building block for the asymmetric synthesis of various pharmacologically active molecules . The piperidine scaffold is a fundamental structural motif found in more than twenty classes of pharmaceuticals, making it a critical synthetic fragment for drug design . The specific (S)-enantiomer is particularly valuable for creating single-enantiomer compounds, which is crucial for probing biological pathways and developing targeted therapeutics. This chiral synthon has demonstrated broad applicability in constructing potential drug candidates. Research highlights its role in the synthesis of novel chiral 3-(piperidin-3-yl)-1H-indole derivatives, which are investigated as serotonin analogs and for their potential interactions with the central nervous system, such as the 5-HT1A receptor and the serotonin transporter (SERT) . Furthermore, piperidine-based compounds are extensively studied for their anticancer properties, with research indicating they can regulate crucial signaling pathways like STAT-3, NF-κB, and PI3k/Akt, leading to the inhibition of cancer cell proliferation and the induction of apoptosis . The (S)-configuration of the molecule allows researchers to explore stereospecific interactions in biological systems, making it an essential tool for developing new therapeutic agents with optimized activity and selectivity. The product is supplied for laboratory research applications. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWOSRSKDCZIFM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-piperidin-3-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-piperidin-3-ol, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with a stereodefined hydroxyl group, provides a versatile scaffold for the synthesis of complex molecules with specific biological activities. This guide offers a comprehensive overview of the chemical and structural properties of this compound, detailed experimental protocols, and an exploration of its relevance in biological signaling pathways.

Chemical Structure and Properties

This compound possesses a six-membered saturated heterocycle containing a nitrogen atom, with a hydroxyl group at the chiral center on the third carbon atom.

Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for the free base is limited, and some values are for the hydrochloride salt or are predicted.

PropertyValueSource
IUPAC Name (3S)-piperidin-3-ol
CAS Number 24211-55-0
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 195-200 °C (hydrochloride salt)[1][2]
Boiling Point 191.9 ± 23.0 °C (Predicted for R-enantiomer)[3]
pKa 14.91 ± 0.20 (Predicted for R-enantiomer)[3]
LogP -0.2693[4]
Solubility Soluble in water and methanol.[5][6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of this compound. Below are representative protocols adapted from the literature.

Enantioselective Synthesis from Pyridine

A common strategy for synthesizing chiral 3-substituted piperidines involves the asymmetric modification of a pyridine precursor.[7][8][9]

G cluster_0 Synthesis Workflow Pyridine Pyridine Dihydropyridine Partial Reduction (e.g., NaBH4, Phenyl Chloroformate) Pyridine->Dihydropyridine Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction (Aryl Boronic Acid, Chiral Ligand) Dihydropyridine->Tetrahydropyridine SPiperidinol This compound (Reduction/Deprotection) Tetrahydropyridine->SPiperidinol

Caption: Workflow for the enantioselective synthesis of this compound.

Step 1: Partial Reduction of Pyridine to Phenyl Pyridine-1(2H)-carboxylate [10]

  • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL) and extract with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers with 1N NaOH (2 x) and 1N HCl (2 x), then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography (acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [10]

  • In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).

  • Add toluene (0.25 mL), tetrahydropyran (0.25 mL), water (0.25 mL), and aqueous cesium hydroxide (50 wt%, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the aryl boronic acid (3.0 equiv) and the dihydropyridine from Step 1 (1 equiv).

  • Stir the reaction mixture at 70 °C for 20 hours.

  • After cooling, dilute with diethyl ether and pass through a plug of silica gel.

  • Remove the solvent in vacuo to obtain the 3-substituted tetrahydropyridine.

Step 3: Reduction and Deprotection to this compound [7]

  • Subject the tetrahydropyridine derivative to hydrogenation using a palladium on carbon catalyst.

  • Follow with carbamate deprotection using aqueous potassium hydroxide in methanol to yield the final product.

Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the piperidine ring protons and the hydroxyl proton. The chemical shifts will be influenced by the solvent used. In CDCl₃, the approximate chemical shifts are:

  • δ 3.60-3.80 (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).

  • δ 2.50-3.20 (m, 4H): Protons on the carbons adjacent to the nitrogen atom (CH₂-N).

  • δ 1.40-2.00 (m, 4H): Remaining methylene protons on the piperidine ring.

  • Variable (br s, 2H): Protons of the amine (NH) and hydroxyl (OH) groups; the chemical shift is dependent on concentration and temperature.[11][12]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework. The expected approximate chemical shifts in CDCl₃ are:

  • δ 65-70: Carbon atom attached to the hydroxyl group (C3).

  • δ 45-55: Carbon atoms adjacent to the nitrogen atom (C2 and C6).

  • δ 20-35: Remaining carbon atoms in the piperidine ring (C4 and C5).[13][14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present:

  • 3200-3600 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group and N-H stretching of the secondary amine.

  • 2850-2960 cm⁻¹: C-H stretching vibrations of the methylene groups.

  • 1000-1260 cm⁻¹: C-O stretching vibration.

Biological Activity and Signaling Pathways

The piperidine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown significant biological activity, particularly as ligands for sigma (σ) and serotonin (5-HT) receptors.[17]

Sigma Receptor Affinity

Piperidine-based derivatives have been developed as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[18][19] The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various cellular functions, including calcium signaling and the modulation of other receptor systems.[20][21] Ligands targeting sigma receptors are being investigated for their therapeutic potential in neurological disorders and pain management.[22]

Serotonin Receptor Activity

Derivatives of 3-hydroxypiperidine have also been explored as ligands for serotonin receptors, such as the 5-HT₁D and 5-HT₂A subtypes.[23][24] The 5-HT₂A receptor, a G protein-coupled receptor, is a key target for antipsychotic and psychedelic drugs and is involved in modulating various neuronal processes.[25] The development of selective 5-HT receptor agonists and antagonists containing the this compound scaffold is an active area of research for the treatment of migraine and psychiatric disorders.[26]

G cluster_0 Potential Signaling Interactions SPiperidinol This compound Derivatives SigmaR Sigma Receptors (σ1, σ2) SPiperidinol->SigmaR SerotoninR Serotonin Receptors (e.g., 5-HT1D, 5-HT2A) SPiperidinol->SerotoninR CaSignaling Calcium Signaling SigmaR->CaSignaling NeuronalModulation Neuronal Modulation SerotoninR->NeuronalModulation TherapeuticEffects Potential Therapeutic Effects (Neurological Disorders, Pain, Migraine) CaSignaling->TherapeuticEffects NeuronalModulation->TherapeuticEffects

Caption: Potential signaling interactions of this compound derivatives.

Conclusion

This compound is a chiral building block of significant interest to the pharmaceutical and chemical research communities. Its well-defined stereochemistry and versatile functionality make it an ideal starting material for the synthesis of a wide range of biologically active molecules. The information provided in this technical guide, from its fundamental chemical properties to its role in modulating key signaling pathways, underscores its importance in the ongoing development of novel therapeutics. Further research into the specific biological targets and mechanisms of action of this compound derivatives will continue to unlock their full therapeutic potential.

References

Spectroscopic Data of (S)-piperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-piperidin-3-ol. The information presented is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. The data provided is for the racemic mixture, 3-hydroxypiperidine, as the spectroscopic properties (NMR, IR, MS) of the core structure are identical for both enantiomers in achiral environments.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for piperidin-3-ol.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
1.40 - 1.90mH-4, H-5
2.50 - 3.20mH-2, H-6
3.60 - 3.90mH-3
2.0 - 4.0 (broad)sOH, NH

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
24.0 - 26.0C-5
33.0 - 35.0C-4
46.0 - 48.0C-6
54.0 - 56.0C-2
67.0 - 69.0C-3

Solvent: Chloroform-d (CDCl₃)

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3500Strong, BroadO-H, N-H stretch
2850 - 2950StrongC-H stretch (aliphatic)
1440 - 1480MediumC-H bend (scissoring)
1050 - 1150StrongC-O stretch (secondary alcohol)

Sample Preparation: Neat

Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
10125[M]⁺ (Molecular Ion)
8410[M - OH]⁺
70100[M - CH₂OH]⁺
5740[C₃H₇N]⁺
4460[C₂H₆N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm). The solution was filtered into a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum was recorded on a spectrometer operating at a frequency of 400 MHz. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded on the same spectrometer at a frequency of 100 MHz. The spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization: The sample was ionized using electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Detection: The abundance of each ion was measured by an electron multiplier detector to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for spectroscopic analysis.

(S)-piperidin-3-ol synthesis from chiral pool sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of (S)-piperidin-3-ol from Chiral Pool Sources

Introduction

This compound is a crucial chiral building block, or synthon, in the pharmaceutical industry. Its piperidine core and stereodefined hydroxyl group are key structural features in a variety of active pharmaceutical ingredients (APIs). The synthesis of enantiomerically pure molecules like this compound is a central challenge in drug development. One established strategy is "chiral pool" synthesis, which utilizes readily available and inexpensive enantiopure compounds from nature—such as amino acids, sugars, or terpenes—as starting materials.

Conceptually, amino acids like L-glutamic acid, L-aspartic acid, and L-lysine offer a direct entry into the chiral carbon framework of piperidine derivatives. For instance, the biosynthesis of the piperidine ring itself proceeds from L-lysine. However, translating these conceptual pathways into efficient, high-yielding, and scalable laboratory syntheses for this compound can be complex, often requiring multiple steps with challenging stereochemical control.

In contrast, a modern and highly effective approach that leverages nature's chiral machinery is chemoenzymatic synthesis. This method uses isolated enzymes to perform highly selective transformations on synthetic substrates. For this compound, the asymmetric reduction of a prochiral ketone is a particularly powerful strategy. This guide provides a detailed examination of the state-of-the-art chemoenzymatic synthesis and offers a conceptual overview of routes from traditional chiral pool sources.

Chemoenzymatic Synthesis via Asymmetric Reduction

The most efficient and selective modern route to this compound is not a multi-step chemical synthesis from an amino acid, but a one-step biocatalytic reduction of an achiral precursor, followed by a standard deprotection. The key intermediate, (S)-N-Boc-3-hydroxypiperidine, is produced by the asymmetric reduction of N-Boc-3-piperidone. This reaction is catalyzed by a ketoreductase (KRED) enzyme, which delivers a hydride with exceptional facial selectivity to generate the (S)-enantiomer almost exclusively. To make the process cost-effective, the expensive NADPH cofactor required by the KRED is continuously regenerated in situ by a coupled enzyme system, typically using glucose and glucose dehydrogenase (GDH).

G cluster_0 Biocatalytic Reduction cluster_1 Cofactor Regeneration cluster_2 Deprotection Prochiral_Substrate N-Boc-3-piperidone Protected_Product (S)-N-Boc-3-hydroxypiperidine Prochiral_Substrate->Protected_Product Ketoreductase (KRED) >99% e.e. Final_Product This compound Protected_Product->Final_Product Acidic Conditions (e.g., HCl/Dioxane) NADP NADP+ NADPH NADPH NADPH->NADP Glucose D-Glucose Gluconolactone D-Glucono-1,5-lactone Glucose->Gluconolactone GDH

Figure 1. Overall workflow for the chemoenzymatic synthesis of this compound.
Data Presentation: Biocatalytic Reduction

The following table summarizes representative conditions and outcomes for the enzymatic reduction of N-Boc-3-piperidone.

ParameterValueReference
SubstrateN-Boc-3-piperidone[1]
BiocatalystAldo-Keto Reductase (AKR-43)[1]
Cofactor SystemNADP+ / Glucose Dehydrogenase (GDH)[1]
Co-substrateD-Glucose[2]
Substrate Concentration100 - 160 g/L[1][2]
Enzyme Loading~30 g/L wet cells or <3.5% (w/w)[1][2]
Temperature30 - 35 °C[1][2]
pH6.5 - 7.5 (Phosphate or TEA Buffer)[1][2]
Reaction Time16 - 24 hours[1][2]
Conversion>99%[1][2]
Enantiomeric Excess (e.e.)>99% for (S)-enantiomer[1]
Experimental Protocol 1: Bioreduction of N-Boc-3-piperidone

This protocol is a representative synthesis for producing (S)-N-Boc-3-hydroxypiperidine.[1][2]

  • Reaction Setup:

    • To a temperature-controlled reaction vessel, add 100 mmol·L⁻¹ phosphate buffer (pH 6.5).

    • Add D-glucose to a final concentration of 130 g·L⁻¹.

    • Add the cofactor NADP+ to a final concentration of 0.2 g·L⁻¹.

    • Add the substrate, N-Boc-3-piperidone, to a final concentration of 100 g·L⁻¹.

  • Biocatalysis:

    • Initiate the reaction by adding the catalyst, which can be a cell-free extract or whole cells of E. coli co-expressing a suitable ketoreductase and glucose dehydrogenase, to a final concentration of 30 g·L⁻¹ (wet cell weight).

    • Maintain the reaction temperature at 35 °C with constant stirring.

    • Monitor the pH and maintain it at 6.5 by the periodic addition of 2 M NaOH.

    • Monitor the reaction progress by TLC or HPLC until substrate conversion is complete (typically 16-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate to the reaction mixture.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to yield crude (S)-N-Boc-3-hydroxypiperidine.

    • The crude product can be purified further by silica gel column chromatography if necessary.

N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is a standard procedure in organic synthesis, typically achieved under acidic conditions.

G Protected (S)-N-Boc-3-hydroxypiperidine Deprotected This compound (Hydrochloride Salt) Protected->Deprotected 4M HCl in Dioxane or TFA in DCM Byproducts Isobutylene + CO2 Protected->Byproducts

Figure 2. General reaction scheme for N-Boc deprotection.
Data Presentation: Deprotection Conditions

Reagent SystemSolventTypical ConditionsWork-upReference
4M HCl in DioxaneDioxane/MeOHRoom Temp, 2-16 hEvaporate solvent, triturate with ether[3]
Trifluoroacetic Acid (TFA)CH₂Cl₂ (DCM)0 °C to Room Temp, 2 hEvaporate, neutralize, extract[4]
Experimental Protocol 2: N-Boc Deprotection with HCl/Dioxane

This protocol describes a common and effective method for removing the Boc group to yield the final product as its hydrochloride salt.[3]

  • Reaction Setup:

    • Dissolve the crude or purified (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in a minimal amount of a co-solvent like methanol or dichloromethane.

    • To this solution, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (3.0-4.0 eq).

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-16 hours).

    • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

    • Triturate the resulting solid or oil with diethyl ether to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a solid.

Conceptual Routes from Amino Acids

While detailed modern protocols are less common, it is instructive to consider the conceptual synthetic pathways from traditional chiral pool sources like L-glutamic acid and L-lysine.

From L-Glutamic Acid

L-Glutamic acid provides a five-carbon backbone with a chiral center at C2. A plausible, albeit lengthy, synthesis would involve:

  • Protection of the amine and reduction of both carboxylic acids to a diol.

  • Selective protection of the primary alcohol.

  • Activation of the secondary alcohol (e.g., mesylation) and its displacement with an azide (inversion of stereochemistry).

  • Reduction of the azide to an amine.

  • Deprotection of the primary alcohol and its conversion to a leaving group (e.g., tosylate).

  • Intramolecular cyclization (SN2 reaction) to form the N-protected piperidine ring.

  • Hydrolysis of the C3-amine to a hydroxyl group and final deprotection.

This multi-step process presents significant challenges in selectivity and yield, which is why chemoenzymatic routes are now generally preferred. A well-documented synthesis from L-glutamic acid yields the corresponding (S)-3-amino-piperidine derivative, highlighting the feasibility of forming the piperidine core but also the difficulty in installing the desired C3-hydroxyl group directly.[5]

From L-Lysine (Biosynthetic Pathway)

Nature synthesizes the piperidine core from L-lysine. This enzymatic pathway serves as an inspiration for chemical synthesis. The key steps are:

  • Decarboxylation: Lysine decarboxylase removes the C1 carboxyl group to form cadaverine.

  • Oxidative Deamination: A diamine oxidase converts one of the primary amines into an aldehyde.

  • Cyclization: The intermediate amino-aldehyde spontaneously cyclizes to form Δ¹-piperideine.

  • Reduction: An imine reductase reduces the cyclic imine to the saturated piperidine ring.

While elegant, this pathway relies on a cascade of specific enzymes and is not typically replicated as a one-pot chemical synthesis in the laboratory.[6]

G Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Amino_Aldehyde 5-Aminopentanal Cadaverine->Amino_Aldehyde Diamine Oxidase Imine Δ¹-Piperideine Amino_Aldehyde->Imine Spontaneous Cyclization Piperidine Piperidine Imine->Piperidine Imine Reductase

Figure 3. The biosynthetic pathway from L-lysine to the piperidine core.

Conclusion

For the synthesis of enantiopure this compound, the chemoenzymatic approach represents the most practical and efficient strategy for researchers in drug development. It offers superior enantioselectivity (>99% e.e.), high conversion rates, and operates under mild, environmentally friendly conditions. The process, involving the asymmetric reduction of a prochiral ketone followed by a standard deprotection, is well-documented and scalable. While traditional chiral pool sources like L-glutamic acid and L-lysine provide the conceptual framework and carbon backbone for the target molecule, current literature lacks optimized and detailed protocols for their conversion to this compound, making the chemoenzymatic route the superior choice for practical application.

References

Biocatalytic Synthesis of (S)-Piperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-piperidin-3-ol and its N-protected derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, most notably the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[1][2][3] Traditional chemical synthesis routes to these compounds often suffer from drawbacks such as the need for expensive noble metal catalysts, harsh reaction conditions, and low yields.[1] Biocatalysis has emerged as a powerful alternative, offering highly selective and efficient enzymatic pathways to produce the desired (S)-enantiomer with high optical purity.

This technical guide provides an in-depth overview of the biocatalytic approaches for the synthesis of this compound and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Core Biocatalytic Strategies

The primary biocatalytic strategies for synthesizing this compound derivatives involve the asymmetric reduction of a prochiral ketone precursor, typically an N-protected 3-piperidone, using ketoreductases (KREDs). Another emerging approach utilizes transaminases.

Asymmetric Reduction using Ketoreductases (KREDs)

The most prevalent and well-documented method is the stereoselective reduction of an N-protected 3-piperidone, such as N-Boc-3-piperidone (NBP), catalyzed by a ketoreductase (KRED). These enzymes, which belong to the class of oxidoreductases, facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate, yielding the corresponding chiral alcohol. The high enantioselectivity of KREDs allows for the production of (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) with excellent enantiomeric excess (e.e.).[1][2][4][5]

A critical aspect of KRED-catalyzed reductions is the regeneration of the expensive nicotinamide cofactor. This is commonly achieved by employing a substrate-coupled or enzyme-coupled system. A widely used enzyme-coupled system involves glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH, thus replenishing the cofactor for the KRED.[1][3][6]

Logical Relationship: KRED-Catalyzed Asymmetric Reduction with Cofactor Regeneration

cluster_regen Cofactor Regeneration System sub N-Boc-3-piperidone kred Ketoreductase (KRED) sub->kred prod (S)-N-Boc-3-hydroxypiperidine kred->prod nadp NADP+ kred->nadp nadph NADPH nadph->kred gdh Glucose Dehydrogenase (GDH) nadp->gdh gdh->nadph gluconolactone Gluconolactone gdh->gluconolactone glucose Glucose glucose->gdh

Caption: KRED-catalyzed reduction of N-Boc-3-piperidone coupled with GDH for NADPH regeneration.

Transaminase-Mediated Synthesis

An alternative biocatalytic route involves the use of transaminases (TAs). ω-Transaminases (ω-TAs) are particularly useful for synthesizing chiral amines from prochiral ketones.[7] While less documented for this compound itself, this methodology has been successfully applied to produce substituted piperidines.[7][8] The process involves the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone substrate, catalyzed by the pyridoxal-5'-phosphate (PLP) dependent enzyme.[7] For the synthesis of piperidine scaffolds, a transaminase can catalyze the amination of a diketone, which is followed by a spontaneous intramolecular aza-Michael reaction to form the piperidine ring.[7][8]

Quantitative Data on Biocatalytic Syntheses

The following tables summarize the quantitative data from various studies on the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine.

Table 1: Performance of Different Ketoreductases

EnzymeSubstrateSubstrate Conc. (g/L)Co-solventConversion (%)e.e. (%)Time (h)Reference
AKR-43N-Boc-3-piperidone160 (w/w)->99>9916[1]
KRED 110N-Boc-3-piperidone10Isopropanol100>993-4[6]
Recombinant KREDN-Boc-3-piperidone100Isopropanol>95>9924[2]
ChKRED03N-Boc-3-piperidone200-100>993[5]

Table 2: Influence of Reaction Conditions

EnzymeParameter OptimizedOptimal ValueOutcomeReference
AKR-43pH7.5High efficiency[1]
AKR-43Temperature30 °CHigh efficiency[1]
KRED 110Co-solventDimethyl sulfoxideHigher reaction rate[6]
Recombinant KREDTemperature45 °C97.6% yield[2]
Co-expressed KRED/GDHpH6.5High efficiency[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Asymmetric Reduction of N-Boc-3-piperidone using KRED 110

This protocol is adapted from the work by S. Tatipamula et al.[6]

Materials:

  • N-1-Boc-3-piperidone

  • Ketoreductase (KRED 110)

  • NAD+

  • Triethanolamine HCl buffer (200 mM, pH 7.5)

  • Isopropanol (IPA)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Prepare a reaction mixture containing N-1-Boc-3-piperidone (10 g/L) dissolved in isopropanol.

  • To this, add 3% (w/w) KRED 110 enzyme and 10 mM NAD+.

  • The reaction is carried out in 200 mM triethanolamine HCl buffer (pH 7.5).

  • The mixture is stirred at 230 rpm at a controlled temperature of 35–40 °C for 3–4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane (1:1).

  • Upon completion, extract the product with ethyl acetate.

  • Analyze the product for conversion and enantiomeric excess using Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Whole-Cell Bioreduction by Co-expressing KRED and GDH

This protocol is based on the study by Xu et al. on the co-expression of ketoreductase and glucose dehydrogenase.[3]

Materials:

  • Recombinant E. coli cells co-expressing KRED and GDH

  • N-Boc-3-piperidone

  • D-glucose

  • NADP+

  • Phosphate buffer (PBS, 100 mmol/L, pH 6.5)

Procedure:

  • Prepare a 100 mL reaction system containing 100 g/L of N-Boc-3-piperidone, 130 g/L of D-glucose, and 0.2 g/L of NADP+ in 100 mmol/L PBS buffer (pH 6.5).

  • Add 30 g/L of wet recombinant cells as the catalyst.

  • Maintain the reaction at 30 °C with stirring.

  • Monitor the reaction for substrate conversion and product formation.

  • Upon completion, isolate the product for analysis.

Experimental Workflow: Whole-Cell Biocatalysis

start Start prep Prepare Reaction Mixture (Substrate, Glucose, NADP+, Buffer) start->prep add_cells Add Recombinant E. coli Cells (Co-expressing KRED & GDH) prep->add_cells reaction Incubate at 30°C with Stirring add_cells->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor monitor->reaction Incomplete extract Product Extraction monitor->extract Complete analyze Analysis (GC, Chiral HPLC) extract->analyze end End analyze->end

Caption: General workflow for the whole-cell biocatalytic synthesis of (S)-NBHP.

Conclusion

The biocatalytic synthesis of this compound derivatives, particularly through the asymmetric reduction of N-protected 3-piperidones using ketoreductases, presents a highly efficient, selective, and scalable alternative to traditional chemical methods. The use of robust enzymes, often coupled with effective cofactor regeneration systems, allows for high substrate loading, excellent enantioselectivity (>99% e.e.), and high conversion rates. These advancements highlight the significant potential of biocatalysis in the industrial production of key chiral intermediates for the pharmaceutical industry. Further research into novel enzymes and process optimization will continue to enhance the economic and environmental benefits of these green synthetic routes.

References

Starting materials for enantioselective synthesis of (S)-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-piperidin-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter plays a crucial role in the biological activity of the final drug molecule. This technical guide provides an in-depth overview of the primary starting materials and synthetic strategies for the enantioselective production of this compound, with a focus on biocatalytic reduction and chemical resolution.

Core Synthetic Strategies and Starting Materials

The enantioselective synthesis of this compound, or its commonly used N-protected form, (S)-N-Boc-3-hydroxypiperidine, primarily proceeds through two major routes: the asymmetric reduction of a prochiral ketone and the resolution of a racemic mixture.

  • Biocatalytic Asymmetric Reduction: This modern and highly efficient approach utilizes enzymes, typically ketoreductases (KREDs), or whole-cell biocatalysts to reduce the prochiral N-Boc-3-piperidone to the desired (S)-enantiomer with high enantiomeric excess (ee) and yield.[1][2][3][4] The starting material for this route is N-Boc-3-piperidone . This method is often favored for its environmental friendliness and high selectivity.[1]

  • Chemical Resolution of Racemic 3-Hydroxypiperidine: A more traditional and still commercially relevant method involves the initial synthesis of racemic 3-hydroxypiperidine, followed by separation of the enantiomers.[1][5] The synthesis of the racemic intermediate typically starts from the hydrogenation of 3-hydroxypyridine .[5][6] The subsequent resolution is achieved by forming diastereomeric salts with a chiral resolving agent, such as D-pyroglutamic acid or L-camphorsulfonic acid, allowing for the separation of the desired (S)-enantiomer.[1][5]

Quantitative Data Summary

The following table summarizes quantitative data for various enantioselective synthesis methods of (S)-N-Boc-3-hydroxypiperidine, the protected form of this compound.

MethodStarting MaterialCatalyst/Resolving AgentSubstrate Conc. (g/L)Yield (%)Enantiomeric Excess (ee) (%)Reference
Biocatalytic ReductionN-Boc-3-piperidoneKetoreductase (KRED 110)10>99 (Chromatographic Purity)100[1]
Biocatalytic ReductionN-Boc-3-piperidoneRecombinant E. coli expressing KRED and GDH100>99 (Conversion)>99[2]
Biocatalytic ReductionN-Boc-3-piperidoneThermostable Aldo-Keto Reductase (AKR-43)160 (w/w)N/A>99[3]
Biocatalytic ReductionN-Boc-3-piperidoneRecombinant KRED10097.6 (Chemical Purity 93%)>99[4]
Biocatalytic ReductionN-Boc-3-piperidoneCarbonyl reductase from Candida parapsilosis10097.8 (Conversion)99.8[7]
Chemical Resolution3-HydroxypyridineD-Pyroglutamic AcidN/A42 (Overall)>99.6 (Purity)[5]

Experimental Protocols

Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone using Ketoreductase

This protocol is based on the work by Ju et al. and others who have developed efficient biocatalytic processes.[2][4]

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP+ (or NAD+)

  • D-Glucose

  • Phosphate Buffer (e.g., 100 mM, pH 6.5)

  • Wet cells of recombinant E. coli co-expressing KRED and GDH or cell-free extract

  • NaOH solution (e.g., 2 M) for pH control

  • Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer (100 mM, pH 6.5).

  • Addition of Reagents: Add N-Boc-3-piperidone (100 g/L), D-glucose (130 g/L), and NADP+ (0.2 g/L).

  • Addition of Biocatalyst: Add the biocatalyst, which can be either wet cells of recombinant E. coli (e.g., 30 g/L) or the corresponding amount of cell-free extract.[2]

  • Reaction Conditions: Maintain the reaction temperature at 35°C and stir the mixture.[2] Monitor and control the pH at 6.5 by the addition of 2 M NaOH.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC or HPLC analysis.

  • Work-up and Isolation: Upon completion of the reaction (typically within 24 hours), saturate the aqueous phase with NaCl and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Synthesis and Resolution of (S)-3-Hydroxypiperidine from 3-Hydroxypyridine

This protocol is adapted from a patented method.[5]

Step 1: Hydrogenation of 3-Hydroxypyridine

Materials:

  • 3-Hydroxypyridine

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Water

  • Autoclave

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, charge 3-hydroxypyridine (e.g., 100 kg), 5% Rh/C catalyst (e.g., 1 kg), and water (e.g., 100 L).[5]

  • Hydrogenation: Pressurize the autoclave with hydrogen to 5 MPa and heat to 90°C. Maintain these conditions for approximately 48 hours.[5]

  • Work-up: After cooling to room temperature and venting the hydrogen, filter the reaction mixture to recover the catalyst. The filtrate is then subjected to reduced pressure distillation to obtain racemic 3-hydroxypiperidine.

Step 2: Chiral Resolution with D-Pyroglutamic Acid

Materials:

  • Racemic 3-hydroxypiperidine

  • D-Pyroglutamic acid

  • Ethanol

Procedure:

  • Salt Formation: Dissolve racemic 3-hydroxypiperidine and D-pyroglutamic acid in ethanol. The molar ratio of 3-hydroxypiperidine to D-pyroglutamic acid is typically around 1:0.55 to 1:0.6.[5]

  • Crystallization: Heat the mixture to reflux, then cool to allow for the crystallization of (S)-3-hydroxypiperidine D-pyroglutamate.

  • Isolation: Isolate the solid by filtration.

Step 3: Boc Protection

Materials:

  • (S)-3-hydroxypiperidine D-pyroglutamate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., NaOH)

  • A suitable solvent system (e.g., water and an organic solvent)

Procedure:

  • Reaction: Add the (S)-3-hydroxypiperidine D-pyroglutamate salt to a solution of di-tert-butyl dicarbonate under basic conditions. The reaction is typically carried out at a temperature between 20-30°C for 3-6 hours.[5]

  • Work-up and Purification: After the reaction is complete, the mixture is worked up, typically involving extraction, drying of the organic phase, and concentration under reduced pressure. The crude product can be further purified by recrystallization to yield (S)-N-Boc-3-hydroxypiperidine. The resolving agent can be recovered from the aqueous phase by acidification.[5]

Visualized Workflows

Enantioselective_Synthesis_Workflow cluster_biocatalytic Biocatalytic Asymmetric Reduction cluster_resolution Chemical Synthesis and Resolution start_bio N-Boc-3-piperidone process_bio Asymmetric Reduction (Ketoreductase/Whole Cells) start_bio->process_bio product_bio (S)-N-Boc-3-hydroxypiperidine process_bio->product_bio start_chem 3-Hydroxypyridine hydrogenation Hydrogenation (Rh/C, H2) start_chem->hydrogenation racemate Racemic 3-Hydroxypiperidine hydrogenation->racemate resolution Chiral Resolution (D-Pyroglutamic Acid) racemate->resolution s_salt (S)-3-Hydroxypiperidine D-pyroglutamate resolution->s_salt boc_protection Boc Protection (Boc)2O s_salt->boc_protection product_chem (S)-N-Boc-3-hydroxypiperidine boc_protection->product_chem

Caption: Synthetic routes to (S)-N-Boc-3-hydroxypiperidine.

References

Physical and chemical properties of (S)-piperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-piperidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound hydrochloride (CAS: 475058-41-4), a significant chiral intermediate in pharmaceutical synthesis. The information is curated for researchers and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support laboratory and development activities.

General Properties and Structure

This compound hydrochloride is the hydrochloride salt of the chiral molecule this compound. The presence of the chiral center at the C3 position makes it a valuable building block in asymmetric synthesis, particularly for pharmaceuticals where stereochemistry is critical for efficacy and safety.[1][2] The hydrochloride form enhances its stability and water solubility compared to the free base.

Chemical Structure:

  • IUPAC Name: (3S)-piperidin-3-ol;hydrochloride[3]

  • SMILES: O[C@@H]1CNCCC1.[H]Cl[4]

  • InChI Key: VLECDMDGMKPUSK-JEDNCBNOSA-N[3]

The quantitative properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 475058-41-4[1][3][4]
Molecular Formula C₅H₁₂ClNO[1][3][4]
Molecular Weight 137.61 g/mol [1][3][4]
Appearance White to almost white powder or crystals.[1][1]
Purity Typically ≥97%[4]

Physicochemical Data

The physical and chemical properties of this compound hydrochloride are crucial for its handling, reaction setup, and integration into drug development processes. These properties are detailed in the table below.

PropertyValue / DescriptionSource
Melting Point 185-188 °C[1]
Boiling Point 231.6 °C at 760 mmHg[1]
Solubility Soluble in water, alcohol, and chloroform. Slightly soluble in ether and almost insoluble in n-hexane.[1][1]
Specific Rotation (α) -6.5° (c=1 in methanol)[1]
Vapor Pressure 0.0117 mmHg at 25°C[1]
Flash Point 93.8 °C[1]
pKa Not explicitly found, but piperidine derivatives typically have pKa values in the range of 5.8-8.2.[5] The pKa of the parent piperidine is ~11.2, which will be lowered by the electron-withdrawing hydroxyl group and further influenced by the hydrochloride salt form.
Stability Hygroscopic (easily absorbs moisture).[1] Store in an inert atmosphere.[1]

Spectroscopic Analysis

While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data on similar piperidine derivatives.[6][7][8]

SpectroscopyExpected Characteristics
¹H NMR Protons on the piperidine ring would appear as complex multiplets in the 1.5-3.5 ppm range. The proton on the carbon bearing the hydroxyl group (H-3) would be shifted downfield. The N-H proton signal would likely be broad and its chemical shift dependent on concentration and solvent. The hydroxyl proton would also show a variable chemical shift.
¹³C NMR Expect five distinct signals for the piperidine ring carbons. The carbon attached to the hydroxyl group (C-3) would appear in the 60-70 ppm range. The carbons adjacent to the nitrogen (C-2 and C-6) would be in the 40-50 ppm range.
IR Spectroscopy A broad peak in the 3200-3600 cm⁻¹ region corresponding to the O-H stretch. A peak in the 2400-2800 cm⁻¹ region is characteristic of the N-H stretch of an amine salt. C-H stretching peaks will appear just below 3000 cm⁻¹.
Mass Spectrometry The mass spectrum would show the molecular ion for the free base (C₅H₁₁NO) at an m/z of 101.15.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard methods applicable to compounds like this compound hydrochloride.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid. Pure crystalline compounds typically have a sharp melting range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[9] Jab the open end of a capillary tube into the sample pile to load a small amount of the compound.[10]

  • Packing: Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample height should be 2-3 mm.[10]

  • Measurement:

    • Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

    • Heat rapidly to about 15-20°C below the expected melting point (185°C).[10]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[10]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[11]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_record Data Recording prep1 Dry and Powder Sample prep2 Load into Capillary Tube prep1->prep2 prep3 Pack Sample to 2-3 mm prep2->prep3 meas1 Place in Apparatus prep3->meas1 meas2 Rapid Heat to ~170°C meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 rec1 Record T_onset (First liquid drop) meas3->rec1 rec2 Record T_complete (All liquid) rec1->rec2

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[12]

Methodology:

  • Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[12]

  • Incubation: Add an excess amount of this compound hydrochloride to a flask containing a known volume of the buffer.

  • Equilibration: Seal the flasks and agitate them in a mechanical shaker or orbital incubator at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Sample Separation: After equilibration, allow the solution to stand to let undissolved solids settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Analysis: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

Solubility_Workflow start Start prep Add excess solid to known volume of buffer start->prep agitate Agitate at constant T (e.g., 37°C) for 24-48h prep->agitate separate Separate solid/liquid (Centrifuge/Filter) agitate->separate quantify Quantify concentration in liquid phase (HPLC/UV) separate->quantify end_node Equilibrium Solubility Determined quantify->end_node

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the dissociation constants (pKa) of ionizable compounds.[13][14][15]

Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in deionized water to create a solution of known concentration (e.g., 0.01 M). Maintain a constant ionic strength using a background electrolyte like KCl.[15]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[15]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic species has been neutralized.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Prepare 0.01M sample solution in DI water titrate1 Add 0.1M NaOH in small increments setup1->titrate1 setup2 Calibrate pH Meter setup2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. Volume NaOH titrate2->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa Determination by Titration.

Safety, Handling, and Storage

  • Hazard Information: this compound hydrochloride is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1]

  • Safety Precautions: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling.

  • Storage: The compound is hygroscopic and should be stored under an inert atmosphere at room temperature.[1] Keep the container tightly sealed in a dry and well-ventilated place.

Applications in Synthesis

This compound hydrochloride serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[1] The piperidine ring is a common scaffold in many biologically active molecules, and the defined stereochemistry at the C3 position allows for the construction of specific enantiomers of target drugs, which is essential for achieving desired pharmacological activity and minimizing off-target effects.

References

A Technical Guide to the Commercial Availability of Enantiopure (S)-Piperidin-3-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Enantiopure (S)-piperidin-3-ol is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of a wide range of pharmaceutical agents. Its defined stereochemistry is often crucial for the desired pharmacological activity and safety profile of the final drug candidate. This technical guide provides an in-depth overview of the commercial availability of this compound, including a comparative analysis of suppliers, typical quality specifications, and detailed experimental protocols for its synthesis and chiral purity analysis.

Commercial Availability and Supplier Overview

Enantiopure this compound is readily available from a variety of chemical suppliers, catering to the needs of academic research, process development, and larger-scale manufacturing. The compound is typically offered as the free base (CAS No. 24211-55-0) or as the hydrochloride salt (CAS No. 475058-41-4). The hydrochloride salt often exhibits improved stability and handling characteristics.

Key Suppliers

A non-exhaustive list of prominent suppliers includes:

  • ChemScene: A global supplier of building blocks and screening compounds for drug discovery.

  • Advanced ChemBlocks Inc. (AChemBlock): Specializes in providing novel and diverse building blocks for pharmaceutical and biotech research.

  • Fluorochem: A UK-based supplier of fine chemicals, intermediates, and reagents to the pharmaceutical, agrochemical, and specialty chemicals industries.

  • BLD Pharmatech: A supplier of a wide range of research chemicals, including heterocyclic building blocks.

  • Chemspace: A comprehensive online marketplace for chemical building blocks, connecting buyers with a multitude of suppliers.

  • Molport: A chemical sourcing platform that provides access to the catalogs of numerous suppliers.

Comparative Data of Commercial this compound

The following tables summarize the typical commercial offerings for this compound and its hydrochloride salt. It is important to note that pricing and availability are subject to change and may vary based on the supplier, quantity, and required purity. Researchers are advised to request quotes directly from the suppliers for the most up-to-date information.

Table 1: Commercial Availability of this compound (Free Base, CAS: 24211-55-0)

SupplierPurityAvailable QuantitiesPrice per Gram (USD, Approx.)
ChemScene≥95%1g, 5g, 10g, 25g$40 - $60
Fluorochem≥95%1g, 5g, 10g, 25g, 100g$35 - $50
BLD Pharm≥97%1g, 5g, 25g$45 - $65
ChemspaceVaries by suppliermg to multi-gramVaries
MolportVaries by suppliermg to multi-gramVaries

Table 2: Commercial Availability of this compound Hydrochloride (CAS: 475058-41-4)

SupplierPurityAvailable QuantitiesPrice per Gram (USD, Approx.)
Advanced ChemBlocks Inc.97%1g, 5g, 25g$10 - $20

Experimental Protocols

For researchers who may need to synthesize or verify the quality of this compound, this section provides detailed experimental methodologies.

Synthesis of Enantiopure this compound

A common synthetic route to enantiopure this compound involves the asymmetric reduction of N-protected-3-piperidinone. The following is a representative protocol.

1. N-Protection of 3-Piperidinone:

  • Materials: 3-Piperidinone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend 3-piperidinone hydrochloride (1 equivalent) in DCM.

    • Add TEA (2.2 equivalents) and stir the mixture at room temperature for 30 minutes.

    • Add a solution of Boc₂O (1.1 equivalents) in DCM dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-piperidinone.

2. Asymmetric Reduction:

  • Materials: N-Boc-3-piperidinone, Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C and add BMS (1.1 equivalents) dropwise.

    • Stir the mixture for 15 minutes.

    • Add a solution of N-Boc-3-piperidinone (1 equivalent) in THF dropwise, maintaining the temperature at 0°C.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-(S)-piperidin-3-ol.

3. Deprotection:

  • Materials: N-Boc-(S)-piperidin-3-ol, Hydrochloric acid (HCl) in dioxane or Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude N-Boc-(S)-piperidin-3-ol in DCM.

    • Add a solution of HCl in dioxane (4M) or TFA (excess).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate this compound hydrochloride.

    • The free base can be obtained by neutralizing the hydrochloride salt with a suitable base and extracting with an organic solvent.

Quality Control: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of this compound is critical. A common method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Since piperidin-3-ol lacks a strong chromophore, derivatization is often necessary for sensitive UV detection.[1]

1. Derivatization:

  • Materials: this compound sample, a derivatizing agent with a chromophore (e.g., p-toluenesulfonyl chloride, benzoyl chloride), a suitable base (e.g., triethylamine), and an aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve a known amount of the this compound sample in the aprotic solvent.

    • Add the base followed by the derivatizing agent.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction and extract the derivatized product.

    • Prepare a solution of the derivatized product in the HPLC mobile phase for analysis.

2. Chiral HPLC Method:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: A chiral column, for example, a Chiralpak or Chiralcel column (e.g., Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: Dependent on the chromophore introduced during derivatization (e.g., 230 nm for a benzoyl derivative).

  • Analysis: Inject the derivatized sample and a racemic standard (if available) to identify the retention times of both enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the (S) and (R) enantiomers.

Visualized Workflows

To further aid researchers, the following diagrams illustrate key processes related to the procurement and analysis of this compound.

procurement_workflow Procurement Workflow for this compound cluster_planning Planning & Selection cluster_procurement Procurement & Logistics cluster_qc Quality Control & Use start Identify Need for This compound in Research Project search Search Supplier Databases (e.g., Chemspace, Molport) start->search compare Compare Suppliers: Purity, Price, Availability search->compare select Select Optimal Supplier compare->select quote Request Quotation select->quote po Generate Purchase Order quote->po shipping Supplier Ships Chemical po->shipping receive Receive and Log Chemical in Inventory shipping->receive qc Perform In-house QC (e.g., Chiral HPLC) receive->qc use Use in Synthesis/ Experiment qc->use

Caption: Procurement Workflow for this compound

chiral_hplc_workflow Chiral HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation sample Weigh this compound Sample dissolve Dissolve in Aprotic Solvent sample->dissolve derivatize Derivatize with Chromophoric Agent dissolve->derivatize prepare_hplc Prepare Sample for HPLC Injection derivatize->prepare_hplc inject Inject Sample onto Chiral Column prepare_hplc->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate report Report Chiral Purity calculate->report

Caption: Chiral HPLC Analysis Workflow

References

(S)-piperidin-3-ol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (S)-piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

This compound is a chiral heterocyclic compound commonly used as a building block in the synthesis of pharmaceutical compounds. Its proper handling and storage are critical to ensure laboratory safety and experimental integrity.

Table 1: Identification of this compound

Identifier Value
Chemical Name (3S)-Piperidin-3-ol[1]
Synonyms (S)-3-Hydroxypiperidine, (3S)-3-Piperidinol[2][3]
CAS Number 24211-55-0[1][2]
Molecular Formula C₅H₁₁NO[2]

| Molecular Weight | 101.15 g/mol [2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary hazards are related to eye and skin irritation, as well as potential for allergic skin reactions.[1][3]

Table 2: GHS Hazard Classification for this compound

GHS Classification Code Description
Pictogram GHS07 (Exclamation Mark)[2][3] Harmful / Irritant
Signal Word Warning[2][3]
Hazard Statements H317 May cause an allergic skin reaction.[1][3]
H319 Causes serious eye irritation.[1][3]
H302 Harmful if swallowed.[2]
H315 Causes skin irritation.[2]
H335 May cause respiratory irritation.[2]
Precautionary Statements P261 Avoid breathing dust/fumes.[1][3]
P280 Wear protective gloves, protective clothing, eye protection, and face protection.[1]
P302+P352 IF ON SKIN: Wash with plenty of water.[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P333+P313 If skin irritation or rash occurs: Get medical advice/attention.[1]
P337+P313 If eye irritation persists: Get medical advice/attention.[1]

| | P501 | Dispose of contents/container to an authorized hazardous waste collection point.[1] |

Physical and Chemical Properties

The available data on the physical and chemical properties of this compound is limited. It is a solid under standard conditions.[1]

Table 3: Physical and Chemical Properties

Property Value
Appearance Solid[1]
LogP -0.2693 to -0.417[2][3]
Hydrogen Bond Acceptors 2[2][3]
Hydrogen Bond Donors 2[2][3]
Stability Product is considered stable and hazardous polymerization will not occur.[1]

| Combustibility | Non-combustible, but containers may burn.[1] |

Safe Handling and Storage Protocols

Strict adherence to safety protocols is mandatory when working with this compound. This includes the use of engineering controls, appropriate personal protective equipment, and defined handling procedures.

Engineering Controls

Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is recommended to minimize inhalation exposure, especially when handling the solid form where dust generation is possible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Protection Chemical safety glasses or goggles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a dust respirator.[1] |

General Handling Procedures

Avoid all personal contact with the substance.[1] Do not eat, drink, or smoke in the laboratory area.[1] After handling, always wash hands thoroughly with soap and water.[1] Contaminated work clothing should be removed and laundered separately before reuse.[1]

Storage Conditions

Store the compound in its original, tightly sealed container in a cool, dry place.[1] Several suppliers recommend refrigerated storage at 2-8°C, protection from light, and storage under an inert atmosphere like argon.[1][2] Keep away from incompatible materials and foodstuffs.[1]

Experimental Workflow Visualization

The following diagram outlines a standard workflow for the safe laboratory handling of this compound.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_store 4. Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_eng Ensure Engineering Controls (Fume Hood Ventilation) prep_ppe->prep_eng handle_weigh Weigh/Transfer Compound in Fume Hood prep_eng->handle_weigh handle_dust Avoid Generating Dust handle_weigh->handle_dust handle_container Keep Container Sealed When Not in Use handle_dust->handle_container post_decon Decontaminate Work Area handle_container->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash storage Store in Sealed Container at 2-8°C, Protected from Light post_wash->storage

Caption: General Laboratory Handling Workflow for this compound.

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Table 5: First Aid Measures for this compound

Exposure Route First Aid Protocol
Eye Contact Immediately wash out with fresh running water. Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice. Take off contaminated clothing and wash it before reusing.[1]
Ingestion Rinse mouth with water. Give a glass of water to drink. Do not induce vomiting. Contact a Poisons Information Center or a doctor for advice.[1]

| Inhalation | Move the person to fresh air. If respiratory symptoms occur, seek medical attention. |

Fire-Fighting Measures

While the material is not combustible, containers can burn, potentially emitting corrosive fumes.[1] Use any standard extinguishing media that is appropriate for the surrounding fire.[1] Firefighters should wear breathing apparatus and protective gloves.[1]

Accidental Release (Spill) Protocol

In the event of a spill, the following protocol should be initiated.

  • Evacuate and Alert: Alert personnel in the immediate area and control access.

  • Protect: Wear full PPE, including protective clothing, gloves, safety glasses, and a dust respirator.[1]

  • Contain and Clean:

    • For dry spills, use dry clean-up procedures to avoid creating dust.[1]

    • Carefully sweep, shovel, or vacuum the spilled material.[1]

    • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1]

  • Decontaminate: Wash the spill area thoroughly with large amounts of water and prevent runoff from entering drains.[1]

G start Spill Occurs assess Assess Hazard Alert Personnel start->assess ppe Wear Full PPE (Respirator, Gloves, Goggles) assess->ppe cleanup Clean-Up Procedure ppe->cleanup dry_cleanup Use Dry Methods (Sweep/Vacuum) Avoid Generating Dust cleanup->dry_cleanup place_container Place Waste in Sealed Labeled Container dry_cleanup->place_container decontaminate Wash Spill Area with Water place_container->decontaminate dispose Dispose of Waste via Authorized Channels decontaminate->dispose end Spill Response Complete dispose->end

Caption: Spill Response Protocol for this compound.

Toxicological Profile

The toxicological data for this compound indicates it is primarily an irritant and a skin sensitizer.

Table 6: Toxicological Summary

Effect Finding Classification
Acute Toxicity The material has not been classified as "harmful by ingestion" by some European directives due to a lack of evidence, though other sources list H302 (Harmful if swallowed).[1][2] It is not thought to be harmful via inhalation or skin contact in its primary form.[1] Discrepancy in data. Caution is advised.
Skin Corrosion/Irritation Not thought to produce significant skin irritation according to some animal models, but GHS classification H315 (Causes skin irritation) exists.[1][2] Irritant.
Eye Damage/Irritation This material can cause serious eye irritation and damage in some individuals.[1] Category 2 Irritant.[1]
Skin Sensitization May cause an allergic skin reaction.[1][3] Category 1A Sensitizer.[1]

| Chronic Exposure | Long-term exposure is not thought to produce chronic adverse health effects.[1] | No classification. |

References

Thermodynamic properties of (S)-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of (S)-piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental thermodynamic data for this compound is scarce in publicly accessible literature. This guide summarizes available physical properties, outlines established experimental protocols for determining thermodynamic data, and describes computational methods for their estimation.

Introduction

This compound is a chiral heterocyclic compound of interest in pharmaceutical research and development due to its presence as a structural motif in various biologically active molecules. A thorough understanding of its thermodynamic properties is crucial for process development, formulation, and ensuring the stability and efficacy of drug candidates. This technical guide provides a summary of known physical properties and details the methodologies for determining key thermodynamic parameters.

Physicochemical Properties of Piperidin-3-ol

Quantitative data for this compound is limited. The following table summarizes available data for the (S)- and (R)-enantiomers, as well as the racemic mixture. It is important to note that much of the available data is predicted rather than experimentally determined.

PropertyThis compound(R)-piperidin-3-olRacemic piperidin-3-ol
Molecular Formula C₅H₁₁NOC₅H₁₁NOC₅H₁₁NO
Molecular Weight 101.15 g/mol 101.15 g/mol 101.15 g/mol
Melting Point Not available91-92 °C (experimental)Not available
Boiling Point Not available191.9 ± 23.0 °C (predicted)Not available
Density Not available1.016 ± 0.06 g/cm³ (predicted)Not available
pKa Not available14.91 ± 0.20 (predicted)Not available
LogP -0.2693 (predicted)[1]0.05950 (predicted)-0.3 (predicted)
Topological Polar Surface Area (TPSA) 32.26 Ų (predicted)[1]32.26000 (predicted)32.3 Ų (predicted)

Experimental Protocols for Thermodynamic Property Determination

The following sections describe standard experimental methodologies for determining key thermodynamic properties of organic compounds like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[2][3]

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of this compound (typically in pellet form) is placed in a crucible inside the bomb calorimeter's decomposition vessel (the "bomb"). A fuse wire of known length and combustion energy is attached to the ignition system, making contact with the sample.[4][5]

  • Assembly and Pressurization: A small, known amount of water is added to the bomb to ensure that the water produced during combustion is in its liquid state. The bomb is then sealed and purged with oxygen to remove all nitrogen, before being filled with high-pressure (typically 25-30 atm) pure oxygen.[4][5][6]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (Dewar). A stirrer ensures uniform water temperature, which is monitored with a high-precision thermometer.[5][7]

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before and after ignition until a stable final temperature is reached.[5][6]

  • Calculation:

    • The heat capacity of the calorimeter system (C_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[4]

    • The total heat released during the sample's combustion (q_comb) is calculated from the temperature change (ΔT) and C_cal.

    • Corrections are made for the heat released by the combustion of the fuse wire.

    • The enthalpy of combustion (ΔcH°) is then calculated on a per-mole basis.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

G Experimental Workflow for Bomb Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Weigh Sample & Fuse Wire Assemble Assemble Bomb Sample->Assemble Pressurize Pressurize with O2 Assemble->Pressurize Calorimeter Place Bomb in Calorimeter Pressurize->Calorimeter Equilibrate Equilibrate & Record Initial Temp. Calorimeter->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record Record Temp. Change Ignite->Record Calc_q Calculate Heat Released (q) Record->Calc_q Calc_Hc Calculate Enthalpy of Combustion (ΔcH°) Calc_q->Calc_Hc Calc_Hf Calculate Enthalpy of Formation (ΔfH°) Calc_Hc->Calc_Hf

Bomb Calorimetry Workflow
Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine melting points and enthalpies of fusion.[8][9][10]

Experimental Protocol:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).[11]

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.[9][11]

  • Measurement: The sample and reference pans are placed in the DSC cell. They are then subjected to a controlled temperature program, which typically involves a heating ramp at a constant rate (e.g., 5-10 °C/min).[9]

  • Data Analysis: The DSC curve plots heat flow versus temperature.

    • Melting Point (Tm): An endothermic peak indicates melting. The melting point is typically determined as the onset temperature of this peak.[9][12]

    • Enthalpy of Fusion (ΔfusH): The area under the melting peak is integrated to determine the enthalpy of fusion, which is the energy required to melt the sample.[9][12]

G DSC Experimental Workflow cluster_setup Setup cluster_run Execution cluster_results Analysis Calibrate Calibrate DSC Prepare Prepare & Weigh Sample Calibrate->Prepare Load Load Sample & Reference Prepare->Load Heat Apply Heating Program Load->Heat Record Record Heat Flow Heat->Record Analyze Analyze DSC Curve Record->Analyze Determine_Tm Determine Melting Point (Tm) Analyze->Determine_Tm Determine_Hf Determine Enthalpy of Fusion (ΔfusH) Analyze->Determine_Hf

DSC Experimental Workflow
Vapor Pressure via Thermogravimetric Analysis (TGA)

For low-volatility compounds, vapor pressure can be estimated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14][15]

Experimental Protocol:

  • Calibration: The TGA instrument is calibrated using a reference material with a well-characterized vapor pressure.[13]

  • Isothermal Measurement: A sample of this compound is heated to a specific isothermal temperature below its decomposition point.

  • Mass Loss Monitoring: The rate of mass loss due to evaporation is measured over time.

  • Vapor Pressure Calculation: The vapor pressure is determined from the rate of mass loss using the Langmuir equation, which relates the rate of evaporation to the vapor pressure. This can be repeated at several temperatures to obtain the temperature dependence of the vapor pressure.[16][17]

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties.

Group Contribution Methods

Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[18][19]

  • Benson Group Increment Theory: This method calculates properties like enthalpy of formation, entropy, and heat capacity by assigning empirical values to different groups of atoms.[20][21][22] The accuracy of this method depends on the availability of parameters for all the groups present in the molecule.[20][22]

  • Joback Method: This is another widely used group contribution method for estimating various thermodynamic properties, including critical properties, boiling point, and heat of formation, from the molecular structure alone.[23][24][25]

Quantum Chemistry Calculations

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the energetic properties of molecules, including their enthalpy and Gibbs free energy of formation.[26][27][28] These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy.[26][28] While computationally intensive, they can provide highly accurate predictions, especially when calibrated against experimental data for related compounds.[27]

G Computational Estimation Workflow cluster_input Input cluster_methods Estimation Methods cluster_output Output Structure Molecular Structure of This compound GC Group Contribution Methods (e.g., Joback, Benson) Structure->GC QC Quantum Chemistry (e.g., DFT) Structure->QC Thermo_Props Estimated Thermodynamic Properties (ΔfH°, S°, Cp, etc.) GC->Thermo_Props QC->Thermo_Props

Computational Estimation Workflow

Conclusion

While a complete experimental thermodynamic profile for this compound is not currently available in the public domain, this guide provides the necessary framework for its determination. For drug development professionals, an accurate understanding of these properties is indispensable. It is recommended that experimental measurements, as outlined above, be conducted to obtain reliable data for process modeling, safety assessment, and formulation development. In parallel, computational methods can serve as a valuable tool for initial estimations and for guiding experimental efforts.

References

Solubility Profile of (S)-piperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-piperidin-3-ol in common organic solvents. Due to the limited availability of public quantitative data for this specific enantiomer, this guide combines experimentally determined solubility values for the racemate, 3-hydroxypiperidine, with a qualitative solubility profile inferred from its physicochemical properties and the known behavior of analogous compounds. Additionally, a detailed experimental protocol for determining solubility via the shake-flask method is provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for interpreting its solubility. The molecule possesses both a hydrophilic hydroxyl group and a secondary amine within a piperidine ring, making it a polar compound.

PropertyValueSource
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
Appearance White to light yellow crystalline powder and lumps[2]
Melting Point 57-61 °C (racemate)[3]
LogP -0.2693 to -0.3[1][4]
pKa 14.91 ± 0.20 (predicted)[5]

The negative LogP value indicates a higher affinity for polar solvents (hydrophilicity) over nonpolar solvents.

Quantitative Solubility Data

Experimentally determined quantitative solubility data for 3-hydroxypiperidine (the racemate of this compound) is limited in publicly accessible literature. The available data is summarized below.

SolventChemical ClassSolubility (g/mL)Temperature (°C)Source
WaterAqueous1Not Specified[3]
EthanolProtic Polar0.1Not Specified[5]

Qualitative and Predicted Solubility Profile

Based on its polar nature, the presence of hydrogen bond donors (-OH and -NH) and acceptors (O and N), and the known solubility of its parent compound, piperidine, a qualitative solubility profile for this compound can be predicted. Piperidine is miscible with water, alcohols, ether, and chloroform, but has limited solubility in nonpolar solvents like hexane[6]. This compound is expected to exhibit high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, IsopropanolHighThe hydroxyl and amine groups can form strong hydrogen bonds with protic solvents.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateFavorable dipole-dipole interactions are expected with these solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThe overall polarity of the molecule should allow for good interaction with these solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to LowThe ability to accept hydrogen bonds may lead to some solubility, but lower than in more polar solvents.
Esters Ethyl AcetateModerate to LowExpected to be less soluble than in alcohols and polar aprotic solvents due to reduced polarity.
Aromatic Hydrocarbons Toluene, BenzeneLowThe aliphatic and polar nature of the molecule suggests poor compatibility with nonpolar aromatic rings.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleThe significant difference in polarity will likely result in very poor solubility.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature, based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining after equilibrium is reached to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant experimental temperature for at least 4 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, dry vial to remove all undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solid to settle (≥4h) C->D E Withdraw supernatant D->E F Filter with syringe filter E->F G Dilute filtrate to known volume F->G H Quantify concentration (e.g., HPLC, GC) G->H I Calculate solubility H->I G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Properties center_node This compound Solubility polarity High Polarity (-OH, -NH) polarity->center_node h_bond H-Bonding Capacity (Donor & Acceptor) h_bond->center_node crystal Crystal Lattice Energy crystal->center_node solv_polarity Polarity (Polar vs. Nonpolar) solv_polarity->center_node solv_h_bond H-Bonding Capacity solv_h_bond->center_node temp Temperature temp->center_node pressure Pressure (minor effect for solids) pressure->center_node

References

Methodological & Application

The Versatility of (S)-Piperidin-3-ol in the Asymmetric Synthesis of Alkaloids: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-piperidin-3-ol has emerged as a valuable and versatile chiral building block in the asymmetric synthesis of a diverse range of alkaloids and pharmacologically active compounds. Its inherent chirality and functionality make it an ideal starting material for the stereocontrolled construction of complex molecular architectures, particularly those containing the piperidine nucleus, a common motif in natural products. This application note details the use of this compound in the synthesis of several key alkaloid and alkaloid-like molecules, providing comprehensive experimental protocols and quantitative data for researchers in drug discovery and organic synthesis.

Application in the Synthesis of NK1 Receptor Antagonists: (+)-CP-99,994 and (+)-L-733,060

Neurokinin-1 (NK1) receptor antagonists have significant therapeutic potential for the treatment of depression, anxiety, and chemotherapy-induced nausea. The chiral 2,3-disubstituted piperidine core of potent NK1 receptor antagonists such as (+)-CP-99,994 and (+)-L-733,060 can be efficiently synthesized from a (3S)-piperidinol synthon, which is conceptually derived from this compound. A key strategy involves the stereoselective introduction of substituents onto the piperidine ring, leveraging the pre-existing stereocenter of the starting material.

A notable synthesis of these compounds commences with a chiral synthon derived from L-glutamic acid, which generates a key (3S)-hydroxypiperidine intermediate. The synthesis of (+)-CP-99,994 involves a critical stereoselective reduction of an acetylated oxime to install the second stereocenter with high diastereoselectivity.

Quantitative Data for the Synthesis of (+)-CP-99,994
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1Acetylated Oxime ReductionAcetylated Oxime of a 2-phenyl-3-oxopiperidine derivative(2S,3S)-2-phenyl-3-aminopiperidine derivativeH₂, Pd(OH)₂/C, EtOH, rt859:1
Experimental Protocol: Stereoselective Reduction for (+)-CP-99,994 Synthesis

To a solution of the acetylated oxime of N-protected-(2S)-phenyl-3-oxopiperidine (1.0 g, 2.5 mmol) in ethanol (25 mL) was added Pearlman's catalyst (20% Pd(OH)₂/C, 100 mg). The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst was removed by filtration through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired (2S,3S)-2-phenyl-3-aminopiperidine derivative.

Application in the Synthesis of Antimalarial Alkaloids: (+)-Febrifugine and (+)-Isofebrifugine

(+)-Febrifugine, a natural alkaloid isolated from the plant Dichroa febrifuga, and its isomer, (+)-isofebrifugine, exhibit potent antimalarial activity. The asymmetric synthesis of these alkaloids has been accomplished using this compound as the chiral precursor. One effective strategy employs an enzymatic resolution to obtain the enantiopure piperidinol, which is then elaborated to the target molecules.

A key transformation in this synthesis is the diastereoselective construction of the C2 side chain. This is often achieved through methods like the asymmetric Mannich reaction or by utilizing chiral auxiliaries to control the stereochemistry.

Quantitative Data for a Key Step in Febrifugine Synthesis
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (e.e.)
2Asymmetric Mannich ReactionPiperideineN-protected-2-(acetonyl)piperidineL-proline, Acetone7580%
Experimental Protocol: Asymmetric Mannich Reaction

A solution of freshly prepared piperideine (5.0 mmol) in dry acetone (20 mL) was cooled to 0 °C. L-proline (10 mol%, 57 mg) was added, and the reaction mixture was stirred at this temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was dissolved in dichloromethane (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was then protected and purified by column chromatography to yield the N-protected-2-(acetonyl)piperidine.

Visualization of Synthetic Pathways

To illustrate the logical flow of these syntheses, the following diagrams depict the key transformations starting from the this compound core.

G cluster_CP99994 Synthesis of (+)-CP-99,994 sp_ol This compound Synthon key_int 2-Phenyl-3-oxopiperidine derivative sp_ol->key_int Multiple Steps oxime Acetylated Oxime key_int->oxime Oximation & Acetylation cp99994 (+)-CP-99,994 oxime->cp99994 Stereoselective Reduction

Caption: Synthetic pathway to (+)-CP-99,994.

G cluster_Febrifugine Synthesis of (+)-Febrifugine sp_ol_feb This compound piperideine Piperideine sp_ol_feb->piperideine Oxidation mannich_prod 2-Acetonylpiperidine derivative piperideine->mannich_prod Asymmetric Mannich Reaction febrifugine (+)-Febrifugine mannich_prod->febrifugine Side-chain Elaboration

Caption: Synthetic pathway to (+)-Febrifugine.

Conclusion

This compound serves as a cornerstone in the asymmetric synthesis of a variety of alkaloids and medicinally important compounds. The protocols and data presented herein for the synthesis of NK1 receptor antagonists and antimalarial alkaloids highlight its utility. The ability to control stereochemistry effectively, stemming from the inherent chirality of this compound, makes it a preferred choice for synthetic chemists aiming to construct complex chiral molecules efficiently. Future applications of this versatile building block are expected to expand as new synthetic methodologies are developed, further solidifying its importance in the field of organic synthesis and drug development.

(S)-Piperidin-3-ol: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-piperidin-3-ol and its derivatives have emerged as crucial chiral building blocks in the synthesis of a variety of clinically important drugs. This versatile scaffold is a key component in a range of therapeutics, from targeted cancer therapies to treatments for autoimmune disorders. Its inherent chirality and conformational flexibility allow for precise interactions with biological targets, making it a privileged structure in medicinal chemistry.

The piperidine ring is a common motif in many pharmaceuticals, and the introduction of a chiral center at the 3-position provides a strategic handle for optimizing potency, selectivity, and pharmacokinetic properties.[1][2] This application note will delve into the utility of this compound in the synthesis of key drug molecules, provide detailed experimental protocols for its incorporation, and explore the biological pathways targeted by the resulting therapeutics.

Key Applications in Drug Synthesis

This compound, often used in its N-Boc protected form, (S)-1-Boc-3-hydroxypiperidine, is a cornerstone in the synthesis of several kinase inhibitors. Notably, it is a critical intermediate in the production of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor; Tofacitinib, a Janus kinase (JAK) inhibitor; and is conceptually related to the synthesis of PARP inhibitors like Niraparib, which feature a chiral piperidine ring.

Bruton's Tyrosine Kinase (BTK) Inhibitors: The Case of Ibrutinib

Ibrutinib is a potent, orally administered covalent inhibitor of BTK, approved for the treatment of various B-cell malignancies. The (R)-configuration of the piperidine ring in the final drug is crucial for its activity, and this is achieved through a nucleophilic substitution reaction utilizing the (S)-enantiomer of a protected 3-hydroxypiperidine derivative, which results in an inversion of stereochemistry.

Ibrutinib exerts its therapeutic effect by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK.[3] This blocks downstream signaling from the B-cell receptor (BCR), a key pathway for B-cell proliferation and survival.[3][4] By inhibiting BTK, Ibrutinib disrupts the BCR and NF-κB signaling pathways, leading to decreased B-cell proliferation and survival.[4]

Ibrutinib_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Pathway Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Ibrutinib's Mechanism of Action.
Janus Kinase (JAK) Inhibitors: The Case of Tofacitinib

Tofacitinib is an inhibitor of Janus kinases, a family of enzymes that play a critical role in the signaling of numerous cytokines involved in inflammation and immune responses. It is used in the treatment of autoimmune diseases like rheumatoid arthritis. The synthesis of Tofacitinib involves a chiral 3-amino-4-methylpiperidine derivative, which can be synthesized from chiral precursors.

Tofacitinib functions by inhibiting the JAK-STAT signaling pathway.[5][6] Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune cell function.[6] Tofacitinib blocks the activation of JAKs, thereby interrupting this signaling cascade.[7][8][9]

Tofacitinib_Pathway CytokineReceptor Cytokine Receptor JAK Janus Kinase (JAK) CytokineReceptor->JAK STAT STAT JAK->STAT P pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Tofacitinib's Mechanism of Action.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The Case of Niraparib

Niraparib is a selective PARP inhibitor used in the treatment of certain types of cancer, particularly those with BRCA mutations. The core structure of Niraparib contains a chiral (S)-3-phenylpiperidine moiety. While not directly synthesized from this compound in all reported routes, the synthesis of this key chiral piperidine intermediate is a critical aspect of its production.

Quantitative Data Summary

The following tables summarize key quantitative data for drug candidates synthesized using this compound or related chiral piperidine building blocks.

Table 1: Synthetic Yields for Key Intermediates

Starting MaterialIntermediateReaction StepReagentsYield (%)
(S)-1-Boc-3-hydroxypiperidine(S)-1-Boc-3-(methylsulfonyloxy)piperidineMesylationMethanesulfonyl chloride, Triethylamine>95%
(S)-1-Boc-3-(methylsulfonyloxy)piperidine(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylateNucleophilic Substitution3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Cs₂CO₃~85%
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineBoc DeprotectionHCl or TFA>90%
(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineIbrutinibAcylationAcryloyl chloride, DIPEA~87%

Table 2: Biological Activity of Final Drug Compounds

CompoundTargetIC₅₀ (nM)Cell Line/Assay Condition
IbrutinibBTK0.5In vitro kinase assay[10]
N-piperidine IbrutinibBTK (WT)51.0In vitro kinase assay[1][8]
N-piperidine IbrutinibBTK (C481S mutant)30.7In vitro kinase assay[1][8]
TofacitinibJAK133Human whole-blood assay[7]
TofacitinibJAK220Enzymatic activity assay[11]
TofacitinibJAK31Enzymatic activity assay[11]
NiraparibPARP-13.8Enzymatic assay[12]
NiraparibPARP-22.1Enzymatic assay[12]
NiraparibPEO1 (BRCA2 mutant)7.487 µMCell viability assay[13]
NiraparibOVCAR8~20 µMCell viability assay[3]

Experimental Protocols

The following protocols are representative examples of how this compound is utilized in the synthesis of a key pharmaceutical intermediate for a BTK inhibitor like Ibrutinib.

Protocol 1: Synthesis of (S)-1-Boc-3-(methylsulfonyloxy)piperidine

This protocol describes the activation of the hydroxyl group of (S)-1-Boc-3-hydroxypiperidine to form a good leaving group for subsequent nucleophilic substitution.

Protocol1_Workflow Start (S)-1-Boc-3-hydroxypiperidine in Dichloromethane Cool Cool to 0°C Start->Cool AddTEA Add Triethylamine Cool->AddTEA AddMsCl Add Methanesulfonyl Chloride (dropwise) AddTEA->AddMsCl Stir Stir at 0°C to Room Temperature AddMsCl->Stir Workup Aqueous Workup (Wash with H₂O, brine) Stir->Workup Dry Dry over Na₂SO₄ Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product (S)-1-Boc-3-(methylsulfonyloxy)piperidine Concentrate->Product

Workflow for Mesylation.

Materials:

  • (S)-1-Boc-3-hydroxypiperidine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the cooled solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as an oil or solid.

Protocol 2: Synthesis of (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

This protocol details the nucleophilic substitution reaction where the chiral piperidine moiety is coupled to the pyrazolopyrimidine core, with inversion of stereochemistry.

Materials:

  • (S)-1-Boc-3-(methylsulfonyloxy)piperidine

  • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Add a solution of (S)-1-Boc-3-(methylsulfonyloxy)piperidine (1.2 eq) in DMF to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 3: Synthesis of Ibrutinib

This final step involves the deprotection of the Boc group and subsequent acylation to install the acryloyl moiety.

Protocol3_Workflow Start (R)-Boc-protected Intermediate Deprotection Boc Deprotection (HCl in Dioxane) Start->Deprotection Intermediate (R)-Amine Intermediate Deprotection->Intermediate Acylation Acylation with Acryloyl Chloride/DIPEA in DCM at -20°C Intermediate->Acylation Workup Aqueous Workup and Purification Acylation->Workup Product Ibrutinib Workup->Product

References

Application Notes and Protocols for the Synthesis of Ibrutinib Utilizing (S)-N-Boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is crucial for B-cell proliferation and survival.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Ibrutinib, commencing with the key chiral intermediate, (S)-N-Boc-3-hydroxypiperidine. The synthetic strategy primarily involves a Mitsunobu reaction to couple the piperidine moiety to the pyrazolopyrimidine core, followed by deprotection and final acylation. This guide is intended to furnish researchers and drug development professionals with a comprehensive understanding of the synthetic workflow, including reaction conditions, and quantitative data. Additionally, a schematic of the BTK signaling pathway targeted by Ibrutinib is presented.

Introduction

Ibrutinib (marketed as Imbruvica) is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.[2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][3] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell activation and apoptosis, making it an effective treatment for various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][3]

The synthesis of Ibrutinib is a multi-step process, with the stereochemistry of the piperidine ring being a critical factor for its biological activity. The use of (S)-N-Boc-3-hydroxypiperidine as a chiral starting material ensures the correct stereochemical configuration in the final drug product. This document outlines a common and effective synthetic route.

Ibrutinib's Mechanism of Action and Signaling Pathway

Ibrutinib exerts its therapeutic effect by inhibiting the enzymatic activity of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[2] In various B-cell malignancies, this pathway is constitutively active, promoting cancer cell proliferation and survival.[1] Ibrutinib forms a covalent bond with the cysteine-481 residue in the ATP-binding domain of BTK, leading to its irreversible inhibition.[3] This blockade prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that ultimately leads to the activation of transcription factors involved in cell growth and survival.[1] The inhibition of BTK signaling results in decreased proliferation, induction of apoptosis, and inhibition of adhesion and migration of malignant B-cells.[1][2]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN PI3K PI3K BCR->PI3K SYK SYK LYN->SYK BTK_mem BTK SYK->BTK_mem PLCg2 PLCγ2 BTK_mem->PLCg2 AKT AKT PI3K->AKT NFkB NF-κB PLCg2->NFkB AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK_mem Inhibits

Caption: Ibrutinib's Inhibition of the BTK Signaling Pathway.

Synthetic Workflow

The synthesis of Ibrutinib from (S)-N-Boc-3-hydroxypiperidine can be summarized in three principal stages:

  • Mitsunobu Reaction: Coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (S)-N-Boc-3-hydroxypiperidine.

  • Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.

  • Acylation: Reaction of the deprotected piperidine with acryloyl chloride to yield the final product, Ibrutinib.

Ibrutinib_Synthesis_Workflow node_A (S)-N-Boc-3-hydroxypiperidine + 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine process_1 Mitsunobu Reaction node_A->process_1 node_B (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate process_2 Boc Deprotection node_B->process_2 node_C (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)- 1H-pyrazolo[3,4-d]pyrimidin-4-amine process_3 Acylation node_C->process_3 node_D Ibrutinib process_1->node_B process_2->node_C process_3->node_D

Caption: Overall synthetic workflow for Ibrutinib.

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Mitsunobu Reaction)

This protocol describes the coupling of the pyrazolopyrimidine core with the protected piperidine alcohol via a Mitsunobu reaction.

Materials:

  • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • (S)-N-Boc-3-hydroxypiperidine

  • Triphenylphosphine (TPP)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and (S)-N-Boc-3-hydroxypiperidine (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature below 5 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the title compound as a solid.

Protocol 2: Synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Boc Deprotection)

This protocol details the removal of the Boc protecting group to free the secondary amine of the piperidine ring.

Materials:

  • (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane or isopropanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) or an equivalent amount of HCl solution to the mixture at room temperature.[4]

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, which can be used in the next step without further purification.

Protocol 3: Synthesis of Ibrutinib (Acylation)

This final step involves the acylation of the piperidine nitrogen with acryloyl chloride to form Ibrutinib.

Materials:

  • (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Acryloyl chloride

  • A non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (if necessary)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add the base (e.g., TEA, 1.5 eq).

  • Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude Ibrutinib by silica gel column chromatography or recrystallization to obtain a pure solid product.

Data Presentation

The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary based on reaction scale and purification methods.

Step No.ReactionStarting MaterialProductTypical Yield (%)
1Mitsunobu Reaction3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate70-85%
2Boc Deprotection(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine85-95%
3Acylation(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineIbrutinib75-90%

Conclusion

The synthetic route to Ibrutinib utilizing (S)-N-Boc-3-hydroxypiperidine is a reliable and well-established method for producing this important pharmaceutical agent. The protocols provided herein offer a detailed guide for the key transformations involved. Careful execution of these steps, coupled with appropriate analytical monitoring, is crucial for achieving high yields and purity of the final product. The provided diagrams of the signaling pathway and synthetic workflow serve to enhance the understanding of Ibrutinib's mechanism of action and its chemical synthesis.

References

The Crucial Role of (S)-piperidin-3-ol in the Synthesis of the PARP Inhibitor Niraparib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a significant therapeutic agent, particularly for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1] The chemical structure of Niraparib, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, features a critical chiral piperidine moiety.[1] The specific stereochemistry of this piperidine ring, the (S)-enantiomer, is essential for its potent inhibitory activity against PARP-1 and PARP-2.[2][3] Consequently, the synthesis of enantiomerically pure (S)-piperidin-3-ol and its derivatives is a cornerstone in the efficient and stereoselective production of Niraparib. This document provides detailed application notes and experimental protocols for the key synthetic steps involving this compound derivatives in the manufacturing of Niraparib.

Introduction

The synthesis of Niraparib involves a multi-step process where the construction of the key intermediate, (S)-3-(4-aminophenyl)piperidine or its protected form, is a pivotal stage. This compound serves as a versatile chiral starting material for the synthesis of this crucial building block. Various synthetic strategies have been developed to introduce the 4-aminophenyl group at the 3-position of the piperidine ring while retaining the desired (S)-stereochemistry. These methods often involve the conversion of the hydroxyl group of this compound to a suitable leaving group, followed by a coupling reaction with a phenyl precursor. Subsequent functional group manipulations then lead to the desired aminophenyl piperidine intermediate.

Synthetic Workflow Overview

The overall synthetic strategy for Niraparib utilizing an this compound derived intermediate can be summarized in the following workflow. The initial steps focus on the preparation of the key chiral piperidine intermediate, which is then coupled with the indazole core, followed by final modifications to yield Niraparib.

G cluster_0 Piperidine Intermediate Synthesis cluster_1 Niraparib Assembly A This compound B N-protected this compound A->B Protection (e.g., Boc) C Activated N-protected this compound B->C Activation (e.g., Tosylation) D N-protected (S)-3-(4-nitrophenyl)piperidine C->D Coupling with p-nitrophenol derivative E N-protected (S)-3-(4-aminophenyl)piperidine D->E Nitro Reduction G N-protected Niraparib Precursor E->G Coupling Reaction F 2H-indazole-7-carboxylate derivative F->G H Niraparib G->H Deprotection (e.g., acid treatment) I Niraparib Tosylate H->I Salt Formation

Caption: Synthetic workflow for Niraparib from this compound.

Key Experimental Protocols

Protocol 1: Synthesis of tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate

This protocol outlines a common method for preparing the key piperidine intermediate starting from a racemic mixture, followed by chiral resolution. While not directly starting from this compound, this resolution method is a widely used industrial approach to obtain the required enantiomerically pure intermediate.

Step 1: Synthesis of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (racemic)

A detailed procedure for the synthesis of the racemic intermediate is often a precursor to chiral resolution. One common route involves the Suzuki coupling of a protected 3-pyridyl boronic acid derivative with a 4-haloaniline derivative, followed by reduction of the pyridine ring.

Step 2: Chiral Resolution of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

The resolution of the racemic mixture is a critical step to isolate the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.

  • Procedure:

    • Dissolve the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent such as ethyl acetate.

    • Add a solution of a chiral resolving agent, for example, a derivative of D-phenylglycine, to the mixture.[4]

    • Stir the mixture to allow for the formation of diastereomeric salts.

    • Isolate the desired diastereomeric salt by filtration.

    • Treat the isolated salt with a base (e.g., sodium hydroxide or ammonia) to liberate the free base of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[4]

    • Extract the product with an organic solvent and concentrate to obtain the enantiomerically pure intermediate.

Protocol 2: Synthesis of Niraparib from (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

This protocol describes the coupling of the chiral piperidine intermediate with the indazole core and subsequent deprotection to yield Niraparib.

Step 1: Coupling of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate with 2H-indazole-7-carboxylate derivative

  • Reaction: A copper-catalyzed N-arylation (Ullmann condensation) is a common method for this coupling.[5]

  • Reagents and Conditions:

    • (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

    • A suitable 2H-indazole-7-carboxylate derivative (e.g., methyl 2-(4-bromo-2-formylphenyl)-2H-indazole-7-carboxylate)

    • Copper(I) bromide (CuBr) as the catalyst[5]

    • 8-hydroxyquinoline as a ligand[5]

    • Potassium carbonate (K2CO3) as the base[5]

    • N,N-Dimethylacetamide (DMAc) as the solvent[5]

    • Reaction temperature: ~110 °C[5]

Step 2: Amidation of the ester group

The ester group on the indazole ring is converted to a primary amide.

  • Procedure: The intermediate from the previous step is treated with a source of ammonia, such as a solution of ammonia in methanol, at elevated temperature and pressure.[6][7]

Step 3: Deprotection of the Boc group

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.

  • Procedure: The Boc-protected Niraparib precursor is treated with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane, to yield the final Niraparib product.[8][9]

Quantitative Data Summary

The following tables summarize typical yields and purity data reported in various synthetic routes for key steps in the synthesis of Niraparib.

StepStarting MaterialProductYield (%)Purity (%)Reference
Chiral ResolutionRacemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate94-95>99 ee[4]
Amidation of Niraparib intermediateNiraparib intermediate 5Niraparib intermediate 687-[9]
Deprotection of Boc-protected NiraparibN-Boc NiraparibNiraparib82.697.51[9]
Final Salt Formation (N-acetyl-L-leucine salt) and Liberation of Free BaseRacemic Niraparib IntermediateNiraparib91.291.81[7]

Logical Relationship Diagram

The following diagram illustrates the logical progression from the key chiral intermediate to the final active pharmaceutical ingredient (API).

G cluster_0 Key Intermediate cluster_1 Core Assembly cluster_2 Final API A (S)-3-(4-aminophenyl)piperidine (protected) B Coupling with Indazole Moiety A->B Ullmann Coupling C Niraparib B->C Amidation & Deprotection

Caption: From key intermediate to final Niraparib API.

Conclusion

The stereoselective synthesis of the (S)-piperidine moiety is a critical aspect of the overall synthesis of Niraparib. This compound provides a valuable and versatile chiral pool starting material for the construction of the essential (S)-3-(4-aminophenyl)piperidine intermediate. The protocols and data presented herein, derived from the existing scientific and patent literature, offer a comprehensive overview for researchers and professionals involved in the development and manufacturing of this important anticancer drug. The optimization of these synthetic steps, particularly the chiral resolution and coupling reactions, is paramount for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols for Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, including the anticancer drug Niraparib and the antipsychotic agent Preclamol.[1][2] The development of efficient and stereoselective methods for the synthesis of 3-substituted piperidines is therefore of significant interest to the medicinal and process chemistry communities. This document provides detailed application notes and experimental protocols for the rhodium-catalyzed asymmetric synthesis of this important class of molecules, focusing on a recently developed reductive Heck-type reaction.

Application Notes

Overview of Rh-Catalyzed Asymmetric Carbometalation

A novel and highly effective method for the enantioselective synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[1][2][3][4][5] This strategy addresses the challenge of direct, selective functionalization at the 3-position of the pyridine ring, which is not readily achieved through traditional nucleophilic addition to pyridinium salts that typically favors the 2-, 4-, or 6-positions.[2][3]

The overall synthetic route is a three-step process:

  • Partial Reduction of Pyridine : Pyridine is first activated and partially reduced to form a 1,2-dihydropyridine derivative, specifically phenyl pyridine-1(2H)-carboxylate.[1][2][4]

  • Rh-Catalyzed Asymmetric Carbometalation : The key step is a Rh-catalyzed asymmetric reductive Heck reaction between the dihydropyridine and a variety of sp2-hybridized boronic acids (aryl, heteroaryl, or vinyl).[1][2][4][6] This reaction proceeds with high yield and excellent enantioselectivity, furnishing 3-substituted tetrahydropyridines.

  • Reduction : The resulting tetrahydropyridine is then reduced to the final 3-substituted piperidine.[1][2][4]

This methodology has demonstrated broad functional group tolerance and has been successfully applied on a gram scale.[1][2] The utility of this approach has been showcased through the formal syntheses of pharmaceutically relevant molecules like Preclamol and Niraparib.[1][2]

Alternative Approach: Asymmetric Hydrogenation of Pyridinium Salts

Another strategy for the asymmetric synthesis of 3-substituted piperidines is the rhodium-catalyzed asymmetric hydrogenation of N-substituted 3-substituted pyridinium salts.[7][8] This method can achieve high enantiomeric excess, particularly with the addition of an organic base.[7][8] While effective, this approach can be limited by the substrate scope.

Data Presentation

Table 1: Rh-Catalyzed Asymmetric Carbometalation of Phenyl Pyridine-1(2H)-carboxylate with Various Boronic Acids
EntryBoronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-tetrahydropyridine derivative9598
24-Tolylboronic acid3-(4-Tolyl)-tetrahydropyridine derivative9698
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-tetrahydropyridine derivative9298
44-Fluorophenylboronic acid3-(4-Fluorophenyl)-tetrahydropyridine derivative9398
54-Chlorophenylboronic acid3-(4-Chlorophenyl)-tetrahydropyridine derivative9198
64-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-tetrahydropyridine derivative8597
73-Tolylboronic acid3-(3-Tolyl)-tetrahydropyridine derivative9498
82-Tolylboronic acid3-(2-Tolyl)-tetrahydropyridine derivative8896
91-Naphthylboronic acid3-(1-Naphthyl)-tetrahydropyridine derivative9097
102-Thienylboronic acid3-(2-Thienyl)-tetrahydropyridine derivative8595
11Vinylboronic acid pinacol ester3-Vinyl-tetrahydropyridine derivative7594

Data extracted from the supplementary information of Fletcher et al., J. Am. Chem. Soc. 2023, 145, 14221–14226.

Experimental Protocols

Protocol 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

This protocol describes the synthesis of the dihydropyridine substrate.[6]

Materials:

  • Pyridine

  • Phenyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1N Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

  • Acetone

  • Hexane

Procedure:

  • To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in MeOH (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction by adding water (50 mL).

  • Extract the mixture with Et₂O (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent by evaporation under reduced pressure.

  • Purify the crude product using a short pad of silica gel, eluting with a gradient of 2% to 10% acetone in hexane.

  • Remove the solvent by evaporation to obtain phenyl pyridine-1(2H)-carboxylate as a white solid.

  • Recrystallize the product from methanol to yield a white crystal (typically around 72% yield).

Protocol 2: Rh-Catalyzed Asymmetric Cross-Coupling

This protocol details the key enantioselective carbometalation step.[6]

Materials:

  • [Rh(cod)OH]₂

  • (S)-Segphos

  • Toluene

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Aqueous Cesium hydroxide (CsOH, 50 wt%)

  • Aryl/vinyl boronic acid

  • Phenyl pyridine-1(2H)-carboxylate (from Protocol 1)

  • Diethyl ether (Et₂O)

  • Silica gel

Procedure:

  • In a 7 mL dram vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon. Repeat this cycle three times.

  • Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL) to the vial, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with Et₂O (5 mL).

  • Pass the mixture through a plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.

  • Remove the solvents in vacuo.

  • Purify the residue by flash chromatography to afford the desired 3-substituted tetrahydropyridine product.

Protocol 3: Reduction to 3-Substituted Piperidine

This protocol describes the final reduction to the saturated piperidine ring.[2]

Materials:

  • 3-Substituted tetrahydropyridine derivative (from Protocol 2)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Aqueous Potassium hydroxide (KOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 3-substituted tetrahydropyridine derivative in MeOH.

  • Add a catalytic amount of Pd/C (10 wt%).

  • Place the reaction mixture under an atmosphere of H₂ (balloon or Parr shaker) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with MeOH.

  • Concentrate the filtrate under reduced pressure.

  • To achieve carbamate deprotection, treat the residue with aqueous KOH in methanol.

  • Stir the mixture until deprotection is complete.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography if necessary to yield the final 3-substituted piperidine.

Visualizations

Rh-Catalyzed Asymmetric Carbometalation cluster_cat_cycle Catalytic Cycle cluster_substrates Reactants & Product Rh_L [Rh(I)-L*] Rh_Aryl [Aryl-Rh(I)-L*] Rh_L->Rh_Aryl Oxidative Addition Coord Coordination Complex Rh_Aryl->Coord Coordination Migratory_Insertion Migratory Insertion Intermediate Coord->Migratory_Insertion Migratory Insertion Beta_Hydride β-Hydride Elimination Intermediate Migratory_Insertion->Beta_Hydride β-Hydride Elimination Reductive_Elimination Reductive Elimination Intermediate Beta_Hydride->Reductive_Elimination Reductive Elimination Reductive_Elimination->Rh_L Releases Product Product 3-Aryl-tetrahydropyridine Reductive_Elimination->Product Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Rh_L Dihydropyridine 1,2-Dihydropyridine Dihydropyridine->Coord

Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric carbometalation.

Experimental_Workflow start Start step1 Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Protocol 1) start->step1 step2 Rh-Catalyzed Asymmetric Cross-Coupling (Protocol 2) step1->step2 step3 Purification by Flash Chromatography step2->step3 step4 Hydrogenation and Deprotection (Protocol 3) step3->step4 step5 Final Purification step4->step5 end 3-Substituted Piperidine step5->end

Caption: General experimental workflow for the synthesis of 3-substituted piperidines.

References

Application Notes and Protocols: Stereoselective Synthesis of Piperidine Alkaloids Using (S)-Piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine structural motif is a ubiquitous core in a vast array of natural products, pharmaceuticals, and agrochemicals. The stereochemical orientation of substituents on the piperidine ring is often crucial for biological activity, making the development of stereoselective synthetic routes a significant area of research. (S)-Piperidin-3-ol is a versatile and readily available chiral building block that serves as an excellent starting material for the enantioselective synthesis of a variety of piperidine alkaloids. Its inherent chirality at the C3 position can be effectively utilized to control the stereochemistry of newly introduced substituents at other positions of the piperidine ring.

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of polysubstituted piperidine alkaloids, using this compound as the chiral precursor. The methodologies described herein focus on key synthetic transformations, including N-protection, oxidation, stereoselective additions to the resulting ketone, and subsequent functional group manipulations to afford complex alkaloid structures.

Key Synthetic Strategies

The overarching strategy for the utilization of this compound in the synthesis of piperidine alkaloids involves a sequence of key transformations. The nitrogen of this compound is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions and to modulate its reactivity. The hydroxyl group is then oxidized to a ketone, yielding N-Boc-3-piperidone. This prochiral ketone serves as a key intermediate for the stereoselective introduction of substituents at the C2, C4, and C6 positions.

Subsequent stereoselective additions of nucleophiles to the carbonyl group, followed by functional group interconversions and deprotection steps, allow for the construction of a diverse range of piperidine alkaloids with high stereochemical purity.

Experimental Protocols

Protocol 1: N-Protection of this compound

Objective: To protect the secondary amine of this compound with a Boc group to yield (S)-N-Boc-piperidin-3-ol.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane or methanol.

  • Add triethylamine (1.2 eq) or a saturated aqueous solution of sodium bicarbonate.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if using an organic solvent, wash the reaction mixture with water and brine. If in an aqueous/alcoholic mixture, remove the alcohol under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-N-Boc-piperidin-3-ol.

Expected Yield: 94-98%.

Protocol 2: Oxidation of (S)-N-Boc-piperidin-3-ol to N-Boc-3-piperidone

Objective: To oxidize the hydroxyl group of (S)-N-Boc-piperidin-3-ol to a ketone.

Materials:

  • (S)-N-Boc-piperidin-3-ol

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride or Sulfur trioxide pyridine complex

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (Swern Oxidation):

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (2.0 eq) dropwise.

  • After stirring for 15 minutes, add a solution of (S)-N-Boc-piperidin-3-ol (1.0 eq) in dichloromethane dropwise.

  • Stir the mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield N-Boc-3-piperidone.

Expected Yield: 85-95%.[1][2]

Protocol 3: Stereoselective Synthesis of a 2,3,6-Trisubstituted Piperidine Intermediate

Objective: To perform a stereoselective addition to N-Boc-3-piperidone followed by further modifications to generate a key intermediate for alkaloids like (-)-Deoxocassine. This protocol is based on established methodologies for creating cis-2,3,6-trisubstituted piperidines.

Key Transformations:

  • Stereoselective Horner-Wadsworth-Emmons reaction on N-Boc-3-piperidone to introduce a C6-substituent precursor.

  • Diastereoselective reduction of the resulting enone.

  • Introduction of the C2-substituent.

Example: Synthesis of a (-)-Deoxocassine precursor (This is an illustrative protocol based on common strategies as direct synthesis from this compound for this specific alkaloid is not detailed in the provided search results).

Step 3a: Horner-Wadsworth-Emmons Reaction

  • To a solution of a suitable phosphonate reagent (e.g., one that will form the side chain) in an anhydrous solvent like THF at -78 °C, add a strong base such as n-butyllithium.

  • After stirring, add a solution of N-Boc-3-piperidone in THF.

  • Allow the reaction to proceed to completion, then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by chromatography.

Step 3b: Diastereoselective Reduction (e.g., Luche Reduction)

  • Dissolve the enone from the previous step in methanol at 0 °C.

  • Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O).

  • Add sodium borohydride (NaBH₄) portion-wise.

  • Stir until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting allylic alcohol.

Step 3c: Introduction of the C2-substituent (e.g., via N-acyliminium ion chemistry)

  • This step often involves more complex synthetic transformations that are highly substrate-dependent. A common approach involves the formation of an N-acyliminium ion from a suitable precursor, followed by the addition of a nucleophile.

Data Presentation

The following tables summarize representative quantitative data for the key transformations involved in the synthesis of piperidine alkaloids from this compound and its derivatives.

Table 1: N-Protection of this compound

ReagentBaseSolventTime (h)Yield (%)Reference
(Boc)₂OEt₃NCH₂Cl₂692
(Boc)₂ONaHCO₃ (aq)MeOH294[2]

Table 2: Oxidation of N-Boc-(S)-piperidin-3-ol

Oxidizing Agent SystemTemperature (°C)Yield (%)Reference
DMSO, Oxalyl Chloride, Et₃N-78 to rt>83[1]
Oppenauer OxidationReflux-[2]

Table 3: Stereoselective Reductions of N-Boc-3-piperidone

Reducing AgentAdditiveDiastereomeric Ratio (dr)Yield (%)Reference
NaBH₄CeCl₃·7H₂OHigh (cis favored)-[3]
Baker's Yeast-High (S-alcohol favored)-

(Note: Specific quantitative data for diastereomeric ratios and yields for many of these reactions starting directly from this compound derived intermediates are often reported within the context of a larger total synthesis and may vary depending on the specific substrates and reaction conditions.)

Mandatory Visualizations

Diagram 1: General Synthetic Workflow

G A This compound B N-Boc-(S)-piperidin-3-ol A->B (Boc)₂O C N-Boc-3-piperidone B->C Oxidation D Stereoselective Functionalization C->D Nucleophilic Addition / Alkylation E Piperidine Alkaloid D->E Deprotection / Further Modification

Caption: General workflow for the synthesis of piperidine alkaloids.

Diagram 2: Key Intermediate and Diversification Pathways

G cluster_0 Key Intermediate cluster_1 Diversification Pathways A N-Boc-3-piperidone B 2-Substituted Piperidines A->B α-Alkylation C 4-Substituted Piperidines A->C Conjugate Addition D 2,6-Disubstituted Piperidines A->D Sequential Alkylation E 2,3,6-Trisubstituted Piperidines A->E Multicomponent Reactions

Caption: Diversification from the key N-Boc-3-piperidone intermediate.

Diagram 3: Logical Flow for a Stereoselective Reduction and Alkylation Sequence

G start Start | N-Boc-3-piperidone step1 Step 1: Stereoselective Reduction Reagents: NaBH₄, CeCl₃ Conditions: MeOH, 0 °C start->step1 product1 cis-N-Boc-3,4-piperidin-diol intermediate step1->product1 step2 Step 2: Selective Protection of C4-OH Reagents: TBDPSCl, Imidazole Conditions: DMF, rt product1->step2 product2 C4-O-TBDPS protected intermediate step2->product2 step3 Step 3: Activation of C3-OH Reagents: MsCl, Et₃N Conditions: CH₂Cl₂, 0 °C product2->step3 product3 C3-O-Mesylate intermediate step3->product3 step4 Step 4: Nucleophilic Substitution (SN2) Reagents: Organocuprate Conditions: THF, -78 °C product3->step4 final_product Final 3,4-disubstituted piperidine step4->final_product

Caption: A logical workflow for a diastereoselective synthesis sequence.

References

Application Notes & Protocols: (S)-Piperidin-3-ol Derivatives in CNS Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, found in a wide array of clinically approved drugs, particularly those targeting the Central Nervous System (CNS).[1][2] Its favorable physicochemical properties, such as metabolic stability and the ability to modulate lipophilicity, contribute to its success in drug design.[2] The (S)-piperidin-3-ol moiety, a specific chiral derivative, serves as a versatile building block for creating CNS agents with high affinity and selectivity for various biological targets. Its stereochemistry and the presence of a hydroxyl group allow for specific interactions within receptor binding pockets, making it a key component in the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, piperidine derivatives often possess the ability to cross the blood-brain barrier, a critical feature for CNS-active drugs.[3]

Applications in CNS Drug Development & Quantitative Data

This compound derivatives have been successfully incorporated into ligands targeting a range of CNS receptors and enzymes. The following sections summarize their application and present key quantitative data for specific targets.

Dopamine Receptor Modulators

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are critical targets for antipsychotics and treatments for Parkinson's disease.[4][5] The piperidine scaffold has been instrumental in developing selective ligands for these receptors.[6][7]

Key Data: A study exploring a piperidine scaffold identified compounds with high affinity and selectivity for the sigma-1 (σ1) receptor over the dopamine D4 (D4) receptor. This work highlights the subtle structural modifications that can shift activity between these two important CNS targets.[6]

Compound IDScaffoldTargetBinding Affinity (Ki, nM)Selectivity
12a 4-hydroxypiperidineσ11.2>700-fold vs D4
D4860
13g (S)-3-oxopiperidineσ137>700-fold vs D4
D4>10,000 (65% inh. @ 10µM)
Data compiled from ChemRxiv, 2023.[6]
Serotonin (5-HT) Receptor Modulators

Serotonin receptors are implicated in a wide range of CNS functions and are the targets for drugs treating depression, anxiety, and migraine.[8][9] Piperidine derivatives have been developed as selective agonists and antagonists for various 5-HT receptor subtypes.[8][10][11]

Key Data: A series of 2-(piperidin-3-yl)phthalimides were evaluated for their affinity to sigma and serotonin receptors. These compounds demonstrated notable binding to 5-HT2B and 5-HT3 receptors, suggesting potential applications in modulating serotonergic pathways.[12]

Compound IDTargetBinding Affinity (Ki)
6 5-HT2B561 nM
5-HT3536 nM
σ22.2 µM
Data compiled from ACS Med Chem Lett, 2024.[12]
Muscarinic Acetylcholine Receptor (mAChR) Modulators

Muscarinic receptors are involved in cognitive functions like learning and memory, making them a key target for treating Alzheimer's disease and the cognitive deficits in schizophrenia.[13] Allosteric modulators, which bind to a site distinct from the endogenous ligand site, offer a promising path to achieving subtype selectivity, a major challenge with orthosteric ligands.[13] Piperidine derivatives have been developed as both antagonists and allosteric modulators of muscarinic receptors.[14]

Key Data: A search for M2 muscarinic receptor antagonists for CNS applications led to the discovery of piperidinyl piperidine derivatives with high oral efficacy.[14] While specific Ki values for this compound derivatives were not detailed in the provided abstracts, the research highlights the utility of the broader piperidine class for this target.

Enzyme Inhibitors for Neurodegenerative Diseases

Inhibition of specific enzymes involved in the pathology of neurodegenerative diseases is a major therapeutic strategy. For Alzheimer's disease, the inhibition of γ-secretase to prevent the formation of β-amyloid (Aβ) plaques is a key area of research.[15]

Key Data: Bridged piperidine derivatives have been disclosed as selective γ-secretase inhibitors, which are potentially useful for the treatment of Alzheimer's disease by preventing the formation of the Aβ42 protein.[15] Similarly, other piperidine derivatives have been designed as multifunctional agents targeting cholinesterases (AChE, BuChE) and Aβ aggregation.[16]

Compound IDTargetInhibitory Activity (IC50)
3g Acetylcholinesterase (AChE)4.32 µM
3j Butyrylcholinesterase (BuChE)1.27 µM
Data compiled from Arch Pharm (Weinheim), 2022.[16]

Experimental Protocols

Protocol: Radioligand Receptor Binding Assay (General)

This protocol describes a general method for determining the binding affinity of this compound derivatives to a specific CNS receptor target (e.g., dopamine or serotonin receptors) using competitive inhibition.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from its receptor.

Materials:

  • Cell Membranes: HEK293 cells (or other suitable cell line) stably expressing the human receptor of interest (e.g., D4R or 5-HT2AR).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D4R, [3H]Ketanserin for 5-HT2A).

  • Test Compounds: this compound derivatives dissolved in DMSO to create stock solutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Haloperidol).

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and Filtration apparatus .

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the appropriate test compound dilution.

    • 50 µL of the radioligand at a concentration close to its Kd value.

    • 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Functional Assay (FLIPR for Gq-coupled Receptors)

This protocol outlines the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure the functional activity (antagonism) of test compounds on a Gq-coupled receptor, such as the mGluR5 receptor.[17]

Objective: To assess a compound's ability to inhibit receptor-mediated intracellular calcium mobilization.

Materials:

  • Cell Line: HEK293 cells stably expressing the human Gq-coupled receptor of interest (e.g., mGluR5).

  • Calcium-sensitive dye: e.g., Fluo-4 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: A known agonist for the target receptor (e.g., Glutamate for mGluR5).

  • Test Compounds: this compound derivatives.

  • FLIPR instrument .

  • Black-walled, clear-bottom 96- or 384-well plates .

Procedure:

  • Cell Plating: Seed the cells into the assay plates and culture overnight to allow them to form a monolayer.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: After incubation, wash the cells with the assay buffer. Add the test compounds (potential antagonists) at various concentrations to the wells and incubate for a predefined period (e.g., 15-30 minutes).

  • FLIPR Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add the agonist at a predetermined concentration (e.g., EC80) to all wells simultaneously using the instrument's integrated pipettor.

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the mobilization of intracellular calcium upon agonist binding.

    • Calculate the response in the presence of the test compound as a percentage of the response to the agonist alone.

    • Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value for the antagonist.

Visualizations: Workflows and Pathways

The development of CNS agents from this compound derivatives involves a structured process of design, synthesis, and testing, often targeting complex signaling pathways.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Scaffold This compound Scaffold Library Design & Synthesize Derivative Library Scaffold->Library HTS Primary Screen (e.g., Binding Assay) Library->HTS Hit Identify 'Hits' HTS->Hit SAR Establish SAR (Structure-Activity Relationship) Hit->SAR SAR->Library Opt Optimize Potency & Selectivity SAR->Opt Lead Lead Compound Opt->SAR ADME Assess ADME Properties Opt->ADME Candidate Optimized Candidate ADME->Candidate GPCR_Signaling cluster_membrane Cell Membrane Receptor M2 / M4 Muscarinic Receptor (Gi/o-coupled) G_Protein Gi/o Protein (αβγ subunits) Receptor->G_Protein Couples AC Adenylyl Cyclase (AC) G_Protein->AC αi inhibits cAMP cAMP AC->cAMP Converts Ligand This compound Derivative (Antagonist) Ligand->Receptor Blocks ACh Acetylcholine (Agonist) ACh->Receptor Activates ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to HTS_Workflow start Start: Compound Library (incl. This compound derivatives) primary Primary High-Throughput Screen (HTS) (e.g., single concentration binding assay) start->primary hit_id Hit Identification (Activity > Threshold) primary->hit_id dose_resp Dose-Response Confirmation (Determine IC50 / EC50) hit_id->dose_resp secondary Secondary Assays (e.g., Orthogonal/Functional Screens) dose_resp->secondary selectivity Selectivity Profiling (Test against related targets) secondary->selectivity valid_hit Validated Hit selectivity->valid_hit lead_gen Lead Generation valid_hit->lead_gen

References

Application Notes: Asymmetric Mannich Reaction Protocol Using (S)-Piperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone in organic synthesis for the preparation of β-amino carbonyl compounds, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products. The development of asymmetric Mannich reactions, yielding enantiomerically enriched products, has been a significant focus of research, with organocatalysis emerging as a powerful and environmentally benign approach. While proline and its derivatives are well-established catalysts for these transformations, there is continued interest in exploring novel organocatalysts to expand the scope and improve the efficiency of asymmetric C-C bond formation.

This document aims to provide a detailed protocol for the asymmetric Mannich reaction utilizing derivatives of (S)-piperidin-3-ol as chiral organocatalysts. However, a comprehensive review of the scientific literature did not yield a specific, experimentally validated protocol for a Mannich reaction explicitly catalyzed by this compound or its simple derivatives. The available literature primarily focuses on the synthesis of various piperidine derivatives through Mannich reactions or the synthesis of (S)-N-Boc-3-hydroxypiperidine itself, rather than its application as a catalyst in this context.

Therefore, in the absence of a direct protocol, this document will present a general, well-established protocol for an organocatalyzed asymmetric Mannich reaction, drawing parallels to methodologies where similar chiral amino alcohols have been employed. This generalized protocol can serve as a foundational starting point for researchers wishing to investigate the potential of this compound derivatives as catalysts in this important transformation.

General Principles of the Organocatalyzed Asymmetric Mannich Reaction

The asymmetric Mannich reaction typically involves three components: an aldehyde, an amine, and a ketone. The organocatalyst, in this case, a chiral amine derivative, facilitates the reaction through the formation of a chiral enamine intermediate from the ketone. This enamine then reacts with an imine, formed in situ from the aldehyde and the amine, in a stereocontrolled manner to yield the desired β-amino carbonyl compound.

Proposed Experimental Workflow for Investigating this compound Derivatives as Catalysts

The following diagram outlines a logical workflow for researchers to systematically investigate the catalytic activity of this compound derivatives in the asymmetric Mannich reaction.

Mannich_Reaction_Workflow Experimental Workflow for Mannich Reaction Catalysis cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Setup and Execution cluster_analysis Work-up and Analysis cluster_optimization Optimization prep_cat Synthesize/Procure this compound Derivative prep_reagents Purify Aldehyde, Amine, and Ketone setup Combine Catalyst, Aldehyde, and Amine in Solvent prep_reagents->setup add_ketone Add Ketone to Initiate Reaction setup->add_ketone stir Stir at Controlled Temperature add_ketone->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify via Chromatography extract->purify analyze Analyze Yield and Enantiomeric Excess (HPLC) purify->analyze eval_solvent Vary Solvent analyze->eval_solvent eval_temp Vary Temperature analyze->eval_temp eval_cat Vary Catalyst Loading analyze->eval_cat

Caption: A proposed workflow for the investigation of this compound derivatives in the asymmetric Mannich reaction.

Generalized Experimental Protocol (Hypothetical, for adaptation)

This protocol is a general guideline and will require significant optimization for any specific this compound derivative and set of reactants.

Materials:

  • This compound derivative (e.g., N-Boc-(S)-piperidin-3-ol, N-Benzyl-(S)-piperidin-3-ol) (Catalyst)

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Amine (e.g., p-anisidine)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF))

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Reagents for column chromatography (e.g., silica gel, hexane, ethyl acetate)

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, etc.)

  • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (catalyst, typically 10-20 mol%).

    • Add the aldehyde (1.0 mmol, 1.0 equivalent) and the amine (1.1 mmol, 1.1 equivalents).

    • Dissolve the components in the chosen anhydrous solvent (e.g., 2 mL of DCM).

    • Stir the mixture at room temperature for 15-30 minutes to allow for imine formation.

  • Reaction Initiation and Monitoring:

    • Add the ketone (2.0 mmol, 2.0 equivalents) to the reaction mixture.

    • Stir the reaction vigorously at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL of DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by HPLC analysis using a suitable chiral stationary phase and mobile phase.

Data Presentation (Hypothetical Optimization Table)

For systematic investigation, quantitative data should be meticulously recorded. The following table provides a template for organizing results during the optimization of reaction conditions.

EntryCatalyst (mol%)AldehydeKetoneSolventTemp (°C)Time (h)Yield (%)ee (%)
110Aldehyde AKetone XDCM2524
220Aldehyde AKetone XDCM2524
310Aldehyde AKetone XToluene2524
410Aldehyde AKetone XDCM048
510Aldehyde BKetone XDCM2524
610Aldehyde AKetone YDCM2524

Signaling Pathway and Catalytic Cycle

The proposed catalytic cycle for an amine-catalyzed Mannich reaction is depicted below. The this compound derivative would act as the chiral amine catalyst.

Catalytic_Cycle Proposed Catalytic Cycle for Asymmetric Mannich Reaction Catalyst This compound Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Mannich_Adduct Mannich Adduct (Iminium Ion) Enamine->Mannich_Adduct + Imine Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine Amine Amine Product β-Amino Carbonyl Product Mannich_Adduct->Product + H₂O (Hydrolysis) Product->Catalyst Regenerated Catalyst

Caption: A generalized catalytic cycle for the asymmetric Mannich reaction catalyzed by a chiral amine.

Conclusion and Future Directions

While a specific, detailed protocol for the Mannich reaction catalyzed by this compound derivatives is not currently available in the surveyed literature, the general framework provided here offers a solid starting point for investigation. Researchers are encouraged to use this guide to explore the catalytic potential of these and other novel chiral scaffolds. Systematic optimization of reaction parameters, including the nature of the N-substituent on the piperidine ring, catalyst loading, solvent, and temperature, will be crucial for developing a successful and highly stereoselective transformation. The discovery of new and efficient organocatalysts is vital for the advancement of synthetic organic chemistry and drug development.

Application Notes and Protocols for the Synthesis of Chiral Piperidine-Containing Fragments for FBDD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Piperidine scaffolds are among the most prevalent heterocyclic motifs in approved pharmaceuticals.[1][2] Their three-dimensional (3D) nature makes them particularly valuable for Fragment-Based Drug Discovery (FBDD), an approach that favors fragments with higher sp3 character to explore complex protein binding sites more effectively.[3][4] The introduction of chirality into these fragments can significantly enhance binding affinity, selectivity, and overall pharmacological properties.[5][6] These application notes provide detailed protocols for three distinct and effective strategies for synthesizing chiral piperidine-containing fragments suitable for FBDD libraries: diastereoselective synthesis of substituted pipecolinates, catalytic enantioselective synthesis of 3-arylpiperidines, and a rapid diastereoselective continuous flow synthesis of α-chiral piperidines.

Application Note 1: Diastereoselective Synthesis of Substituted Pipecolinates as 3D Fragments

This note describes a systematic approach to generate a library of 20 distinct regio- and diastereoisomers of methyl-substituted pipecolinates. The strategy relies on the hydrogenation of substituted pyridines to yield thermodynamically favored cis-isomers, followed by controlled epimerization or diastereoselective lithiation to access the corresponding trans-isomers.[3][7] These building blocks provide significant 3D shape diversity for FBDD campaigns.[8]

Logical Workflow: From Pyridines to cis and trans Piperidines

G cluster_0 Overall Synthetic Strategy Start Substituted Pyridine Precursors Cis cis-Disubstituted Piperidines Start->Cis Hydrogenation (e.g., PtO2, H2) Method1 Epimerization (e.g., KOtBu) Cis->Method1 Method2 Diastereoselective Lithiation/Trapping Cis->Method2 Alternative Route Trans trans-Disubstituted Piperidines Method1->Trans Method2->Trans

Caption: General workflow for synthesizing cis- and trans-piperidines.

Data Presentation: Hydrogenation and Epimerization Results

The following tables summarize the yields and diastereomeric ratios (d.r.) for key transformations.

Table 1: Hydrogenation of Substituted Pyridines to cis-Piperidines[3]

Substrate (Pyridine) Catalyst Product (cis-Isomer) Yield (%) d.r. (cis:trans)
Methyl 2-methylnicotinate 10% Pd/C cis-5a 85 >95:5
Methyl 4-methylnicotinate 10% Pd/C cis-5c 88 >95:5
Methyl 6-methylnicotinate PtO₂ (30 mol%) cis-5d 65 >95:5

| Methyl 5-methylpicolinate | 10% Pd/C | cis-5g | 78 | 90:10 |

Table 2: Epimerization of cis-Piperidines to trans-Piperidines[3]

Substrate (cis-Isomer) Base Product (trans-Isomer) Yield (%) d.r. (trans:cis)
cis-5a KOtBu trans-5a 85 95:5
cis-5b KOtBu trans-5b 90 95:5
cis-5c KOtBu trans-5c 81 95:5

| cis-5g | KOtBu | trans-5g | 75 | 90:10 |

Experimental Protocols

Protocol 1.1: General Procedure for Hydrogenation of Pyridines to cis-Piperidines[3]

  • Preparation: To a solution of the substituted pyridine (1.0 eq) in glacial acetic acid (AcOH, ~0.2 M), add the catalyst (10 mol% Pd/C or 10-30 mol% PtO₂).

  • Reaction: Place the reaction mixture in a pressure vessel. Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Incubation: Stir the reaction vigorously at room temperature for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. If necessary, protect the nitrogen (e.g., with a Boc or Benzyl group) before purification by flash column chromatography on silica gel to afford the pure cis-piperidine.

Protocol 1.2: General Procedure for Epimerization to trans-Piperidines[3]

  • Preparation: Dissolve the purified cis-piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) under an inert argon atmosphere.

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium tert-butoxide (KOtBu, 1.1 eq) in THF dropwise over 10 minutes.

  • Incubation: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to separate the trans and cis diastereoisomers.

Application Note 2: Catalytic Enantioselective Synthesis of 3-Arylpiperidines

This method provides access to highly enantioenriched 3-substituted piperidines, which are valuable fragments for drug discovery.[9] The key step is a rhodium-catalyzed asymmetric reductive Heck reaction (carbometalation) of a dihydropyridine intermediate with an arylboronic acid.[10] The overall process involves three steps: partial reduction of pyridine, the key asymmetric carbometalation, and a final reduction.

Workflow for Enantioselective 3-Arylpiperidine Synthesis

G cluster_1 Three-Step Enantioselective Synthesis Start Pyridine Step1 Phenyl Chloroformate, NaBH4 Start->Step1 DHP Dihydropyridine (DHP) Step1->DHP Step2 Rh-Catalyzed Asymmetric Carbometalation with ArB(OH)2 DHP->Step2 THP Enantioenriched Tetrahydropyridine (THP) Step2->THP Step3 Reduction (H2, Pd/C) THP->Step3 Final Enantioenriched 3-Arylpiperidine Step3->Final G cluster_2 Continuous Flow Reactor Setup PumpA Syringe Pump A N-sulfinyl-bromoimine in THF Mixer T-Mixer (-40 °C) PumpA:f1->Mixer PumpB Syringe Pump B Grignard Reagent (R-MgX) in THF PumpB:f1->Mixer Reactor Reactor Coil (Residence Time: 2 min) (-40 °C) Mixer->Reactor Quench Quench with sat. aq. NH4Cl Reactor->Quench Product Product Collection Quench->Product

References

Troubleshooting & Optimization

Optimizing yield and purity in (S)-piperidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain enantiomerically pure this compound?

A1: The most prevalent methods for synthesizing this compound, often via its N-protected form ((S)-N-Boc-3-hydroxypiperidine), include:

  • Biocatalytic Asymmetric Reduction: This highly selective method involves the reduction of a prochiral ketone, N-Boc-3-piperidone, using enzymes like ketoreductases (KREDs) or whole-cell biocatalysts such as Baker's yeast or specific microbial strains.[1][2][3] This approach is favored for its high enantiomeric excess (e.e.) and environmentally friendly conditions.[1][2]

  • Chemical Synthesis and Chiral Resolution: This traditional route involves the chemical reduction of a pyridine precursor to racemic 1-Boc-3-hydroxypiperidine, followed by resolution of the enantiomers using a chiral resolving agent.[1] However, this method is often limited by a theoretical maximum yield of 50% for the desired enantiomer.[1]

  • Catalytic Asymmetric Synthesis: Advanced methods include rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridine derivatives to produce chiral 3-substituted tetrahydropyridines, which can then be converted to this compound derivatives.[4][5][6]

Q2: Why is the N-Boc protecting group commonly used in the synthesis of this compound?

A2: The tert-Butyloxycarbonyl (Boc) group is widely used to protect the nitrogen atom of the piperidine ring for several reasons.[7] It is stable under many reaction conditions, yet can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[8][9] This allows for controlled reactivity at other functional groups during the synthesis and facilitates purification of the intermediates.[7]

Q3: What are the critical parameters to control for achieving high enantioselectivity in biocatalytic reductions?

A3: For optimal enantioselectivity in biocatalytic reductions, the following parameters are crucial:

  • Enzyme Selection: Different ketoreductases will exhibit varying selectivity for the substrate. Screening a panel of enzymes is often necessary to find the optimal one.[1]

  • Cofactor Regeneration: Most ketoreductases require a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system, often using a secondary enzyme like glucose dehydrogenase (GDH), is essential for driving the reaction to completion.[3][10]

  • Reaction Conditions: pH, temperature, and solvent can significantly impact enzyme activity and stability. These parameters must be optimized for the specific enzyme being used.[1]

  • Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition, affecting both yield and enantioselectivity.[3]

Q4: How can I monitor the progress and purity of my this compound synthesis?

A4: The progress and purity of the synthesis can be monitored using a combination of chromatographic and spectroscopic techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting material and the appearance of the product.[1]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the conversion rate and chromatographic purity.[1]

  • Chiral HPLC: This is essential for determining the enantiomeric excess (e.e.) of the chiral product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): These are used to confirm the structure of the product and intermediates.[1]

Troubleshooting Guides

Issue 1: Low Yield in Biocatalytic Reduction
Potential Cause Troubleshooting Step
Low Enzyme Activity - Verify the activity of the enzyme batch. - Ensure proper storage conditions for the enzyme. - Optimize pH and temperature for the specific enzyme.[1]
Inefficient Cofactor Regeneration - Confirm the activity of the cofactor regeneration enzyme (e.g., GDH). - Ensure the presence of the necessary cofactor (e.g., NAD⁺/NADP⁺) and the sacrificial substrate (e.g., glucose).[3][10]
Product or Substrate Inhibition - Perform the reaction at a lower substrate concentration. - Consider in-situ product removal techniques.
Poor Cell Lysis (for whole-cell) - Optimize the cell lysis protocol to ensure the release of the enzyme.
Issue 2: Low Enantiomeric Excess (e.e.)
Potential Cause Troubleshooting Step
Suboptimal Enzyme Choice - Screen a wider range of ketoreductases for higher stereoselectivity.[1]
Racemization of Product - Check the stability of the product under the reaction and work-up conditions. - Avoid harsh pH or high temperatures during work-up and purification.[11]
Incorrect Chiral HPLC Method - Ensure the chiral column and mobile phase are appropriate for separating the enantiomers. - Run a racemic standard to confirm the retention times of both enantiomers.[12]
Issue 3: Difficult Purification
Potential Cause Troubleshooting Step
Incomplete Reaction - Increase reaction time or catalyst loading. - Re-optimize reaction conditions to drive the reaction to completion.
Formation of Byproducts - Analyze the reaction mixture by LC-MS or GC-MS to identify byproducts. - Adjust reaction conditions (e.g., temperature, solvent) to minimize side reactions.
Emulsion during Extraction - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.
Poor Crystallization - Try different crystallization solvents or solvent mixtures. - Use seeding with a previously obtained crystal. - Scratch the inside of the flask to induce nucleation.[11]

Data Presentation

Table 1: Comparison of Synthetic Methods for (S)-N-Boc-3-hydroxypiperidine

Method Catalyst/Reagent Substrate Yield Enantiomeric Excess (e.e.) Reference
Biocatalytic ReductionKetoreductase (KRED 110)N-Boc-3-piperidone>99%100%[1]
Whole-Cell BiocatalysisCandida parapsilosis (recombinant)N-Boc-3-piperidone97.8%99.8%[3]
Chemical ResolutionL-camphorsulfonic acidRacemic 1-Boc-3-hydroxypiperidine<50%N/A[1]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine using a Ketoreductase

This protocol is adapted from a reported procedure for the gram-scale synthesis of (S)-N-Boc-3-hydroxypiperidine.[1]

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED)

  • Nicotinamide adenine dinucleotide (NAD⁺) or Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Triethanolamine HCl buffer (or other suitable buffer)

  • Isopropyl alcohol (IPA) or another suitable solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a buffer solution (e.g., 200mM triethanolamine HCl, pH 7.5).

  • In a reaction vessel, dissolve N-Boc-3-piperidone (e.g., 10 g/L) in a minimal amount of a water-miscible solvent like IPA.

  • Add the buffer solution to the reaction vessel.

  • Add the ketoreductase (e.g., 3% w/v), NAD⁺ or NADP⁺ (e.g., 10mM), GDH, and D-glucose.

  • Stir the reaction mixture at a controlled temperature (e.g., 35-40 °C) and speed (e.g., 230 rpm).

  • Monitor the reaction progress by TLC (e.g., ethyl acetate:n-hexane 1:1).

  • Once the reaction is complete, extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of N-Boc-(S)-piperidin-3-ol

Materials:

  • N-Boc-(S)-piperidin-3-ol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-(S)-piperidin-3-ol in a suitable solvent such as DCM.

  • Cool the solution in an ice bath.

  • Slowly add an excess of the acidic deprotecting agent (e.g., TFA or HCl solution).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of (S)-N-Boc-3-hydroxypiperidine cluster_deprotection Deprotection start N-Boc-3-piperidone reaction Biocatalytic Reduction (KRED, Cofactor, Buffer) start->reaction workup Extraction & Concentration reaction->workup crude_product Crude (S)-N-Boc-3-hydroxypiperidine workup->crude_product deprotection_step Acidic Deprotection (TFA or HCl) crude_product->deprotection_step Purification (optional) neutralization Neutralization & Workup deprotection_step->neutralization final_product This compound neutralization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_enzyme Check Enzyme Activity & Conditions start->check_enzyme check_cofactor Verify Cofactor Regeneration System check_enzyme->check_cofactor Enzyme OK solution1 Optimize T, pH Use fresh enzyme check_enzyme->solution1 Activity Low check_inhibition Investigate Substrate/Product Inhibition check_cofactor->check_inhibition Cofactor System OK solution2 Confirm GDH activity Ensure sufficient glucose & NAD(P)+ check_cofactor->solution2 Regeneration Inefficient solution3 Lower substrate concentration check_inhibition->solution3 Inhibition Suspected

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of (S)-piperidin-3-ol from Pyridine Azeotrope

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (S)-piperidin-3-ol, particularly when it forms an azeotropic mixture with pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound from pyridine using simple fractional distillation?

A1: Pyridine and piperidine derivatives, including this compound, can form a constant-boiling mixture known as an azeotrope.[1][2] An azeotrope has a constant boiling point and composition, behaving like a pure compound during distillation.[1][2] For instance, piperidine and pyridine form an azeotrope at approximately 92% piperidine and 8% pyridine.[2] This makes their separation by simple fractional distillation ineffective as the vapor and liquid phases maintain the same composition.

Q2: What are the primary methods to break the this compound-pyridine azeotrope?

A2: The main strategies for separating azeotropic mixtures of piperidine derivatives and pyridine include:

  • Azeotropic Distillation: This involves adding a third component, an "entrainer," to form a new, lower-boiling azeotrope with one of the original components, which can then be removed by distillation.[3][4]

  • Chemical Conversion: This method relies on the differential reactivity of the components. For example, the basicity of this compound can be exploited to form a salt, altering its physical properties and allowing for separation.[2][3]

  • Crystallization: If this compound is a solid at room temperature, crystallization can be an effective purification method, provided a suitable solvent system is identified in which pyridine remains soluble.

Q3: How can I determine the purity of my this compound sample and detect residual pyridine?

A3: Several analytical methods can be employed to assess the purity of your this compound and quantify pyridine content:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a common and sensitive method for detecting and quantifying volatile organic compounds like pyridine.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used, potentially with a derivatizing agent to improve detection of non-chromophoric compounds.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect characteristic signals of both this compound and pyridine, allowing for an estimation of their relative amounts.

Troubleshooting Guides

Problem 1: Ineffective Separation by Fractional Distillation

Symptoms:

  • The boiling point remains constant during distillation, but the collected distillate is still a mixture of this compound and pyridine.

  • The purity of this compound does not improve significantly after distillation.

Possible Cause:

  • Formation of an azeotrope between this compound and pyridine.

Solutions:

  • Azeotropic Distillation with Water: Add water to the mixture and perform a fractional distillation. Water can form a lower-boiling azeotrope with pyridine, which can be removed as the initial distillate, leaving behind enriched this compound.[8]

  • Chemical Conversion to a Salt: Convert the this compound to a salt (e.g., hydrochloride) by adding an acid. The salt will have a much higher boiling point and lower volatility than pyridine, allowing for the removal of pyridine by distillation under reduced pressure. The this compound can then be recovered by basification and extraction.

Problem 2: Low Yield or No Crystals During Crystallization

Symptoms:

  • The product "oils out" instead of forming solid crystals.

  • A very low amount of solid is recovered after cooling.

  • No crystal formation occurs even after prolonged cooling.

Possible Causes:

  • The chosen solvent is not suitable for crystallization.

  • The concentration of the product in the solution is too low.

  • The presence of impurities (like pyridine) is inhibiting crystallization.

Solutions:

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good crystallization solvent will dissolve the this compound when hot but not at room temperature.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.

    • Seeding: Add a small crystal of pure this compound to the solution to initiate crystal growth.

  • Anti-Solvent Addition: Dissolve the crude product in a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid. Allow the solution to stand for crystal formation.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₅H₁₁NO101.15[9]Not readily available (free base)
This compound HClC₅H₁₂ClNO137.61[10]231.6 (at 760 mmHg)
PyridineC₅H₅N79.10115.5

Table 2: Azeotrope Data for Piperidine/Pyridine Systems

Azeotropic MixtureBoiling Point (°C)Composition (by weight)
Piperidine-Pyridine~106.1~92% Piperidine, ~8% Pyridine[2]
Piperidine-Water~92-95~65% Piperidine, ~35% Water[11]

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation

This protocol is effective for separating this compound from pyridine by leveraging the difference in basicity.

  • Dissolution: Dissolve the crude mixture of this compound and pyridine in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Salt Formation: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride (HCl) gas through it, or add a solution of HCl in a compatible solvent (e.g., diethyl ether). This compound hydrochloride, being a salt, will precipitate out of the solution.

  • Isolation of the Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash it with a small amount of the cold organic solvent to remove residual pyridine.

  • Removal of Pyridine: The filtrate contains the pyridine, which can be concentrated under reduced pressure.

  • Liberation of the Free Base: Suspend the collected this compound hydrochloride in water and add a strong base (e.g., sodium hydroxide or potassium hydroxide) until the solution is strongly basic (pH > 12).

  • Extraction: Extract the liberated this compound into an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain purified this compound.

Protocol 2: Recrystallization

This protocol is suitable if this compound is a solid at room temperature and a suitable solvent has been identified.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but lead to crystal formation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Maximizing Yield: Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product start This compound / Pyridine Azeotrope method1 Chemical Conversion (Salt Formation) start->method1 method2 Azeotropic Distillation start->method2 method3 Crystallization start->method3 end_product Pure this compound method1->end_product method2->end_product method3->end_product

Caption: Overview of purification strategies for this compound from a pyridine azeotrope.

troubleshooting_distillation problem Problem: Ineffective separation by distillation cause Likely Cause: Azeotrope formation problem->cause solution1 Solution 1: Azeotropic Distillation with Entrainer (e.g., Water) cause->solution1 Modify Distillation solution2 Solution 2: Chemical Conversion (Salt Formation) & Distillation cause->solution2 Change Physical Properties

Caption: Troubleshooting logic for distillation-based purification issues.

References

Technical Support Center: Enantioselective Reactions with (S)-Piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (S)-piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enantioselectivity in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Q1: My reaction is showing low enantiomeric excess (e.e.). What are the first steps to troubleshoot this?

A1: Low enantiomeric excess is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions.

Initial Checks:

  • Verify Chiral Auxiliary Purity: The enantiomeric purity of your this compound starting material or the chiral ligand being used is critical. Contamination with the (R)-enantiomer will directly decrease the final e.e. of your product.[1]

  • Analytical Method Validation: Ensure your method for determining e.e. (e.g., chiral HPLC, GC) is accurate and reproducible. Run a racemic sample to confirm that you can achieve baseline separation of the two enantiomers.[2]

  • Reagent and Solvent Quality: Use high-purity, anhydrous solvents and reagents. Water and other impurities can interfere with many catalytic systems and diminish enantioselectivity.[1][2]

Troubleshooting Workflow:

G start Problem: Low Enantioselectivity purity Step 1: Verify Purity - Chiral Ligand/Auxiliary - Reagents & Solvents start->purity analysis Step 2: Validate Analytical Method - Run racemic standard purity->analysis optimize Step 3: Optimize Reaction Parameters analysis->optimize temp Temperature Screening (e.g., 0°C, -20°C, -78°C) optimize->temp Lower temps often improve e.e. solvent Solvent Screening (e.g., Toluene, DCM, THF) optimize->solvent catalyst Catalyst/Ligand Screening optimize->catalyst racemization Step 4: Check for Racemization - Monitor e.e. over time optimize->racemization

Caption: A workflow for troubleshooting low enantioselectivity.

Q2: I'm observing poor diastereoselectivity in my reaction, such as a Pictet-Spengler cyclization. What factors should I investigate?

A2: Poor diastereoselectivity arises when the energy barriers to forming multiple diastereomers are too similar. Optimizing the reaction to favor one transition state over the others is key.

Potential Causes and Solutions:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[3]

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[3]

  • Catalyst Choice: The nature and concentration of the acid catalyst (Brønsted or Lewis) can influence the geometry of the intermediates and transition states.[3]

    • Solution: Evaluate different acid catalysts (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. Milder conditions may sometimes yield better results.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the different transition states.[3]

    • Solution: Experiment with solvents of varying polarities, such as toluene, dichloromethane, or acetonitrile.[3]

  • Substrate Control: The steric and electronic properties of substituents on your starting materials can significantly influence the preferred direction of cyclization.[3]

    • Solution: If possible, modify protecting groups or other substituents to introduce greater steric hindrance that favors the formation of the desired diastereomer.[3]

Q3: Could my product be racemizing under the reaction conditions? How can I check for this?

A3: Yes, product racemization can occur, especially if the reaction conditions are harsh or if chiral intermediates are unstable.

How to Investigate:

  • Time-Course Study: The most direct way to check for racemization is to monitor the enantiomeric excess of the product at different reaction times.[1]

  • Procedure: Take aliquots from the reaction mixture at various intervals (e.g., 1h, 4h, 12h, 24h) and immediately quench them. Analyze the e.e. for each time point.

  • Interpretation: If you observe a high e.e. at early time points that decreases as the reaction progresses, racemization is likely occurring.

  • Solution: If racemization is confirmed, consider using milder reaction conditions (lower temperature, weaker base/acid) or a different catalyst system that allows for shorter reaction times.[1]

Frequently Asked Questions (FAQs)

Q1: How does this compound typically function in an enantioselective reaction?

A1: this compound is a versatile chiral building block. Its stereogenic center can be used to direct the stereochemical outcome of subsequent reactions. It is often incorporated into a larger molecule, and its inherent chirality influences the formation of new stereocenters, a strategy common in the synthesis of alkaloids and other natural products.[4] It can also be a component of a more complex chiral auxiliary that is temporarily attached to a substrate to direct a stereoselective transformation.[5][6]

Q2: What are some common strategies to improve enantioselectivity when using chiral auxiliaries or catalysts?

A2: Improving enantioselectivity often involves a systematic optimization of reaction parameters.

G cluster_0 Reaction Conditions cluster_1 Reagents center Enantioselectivity temp Temperature temp->center solvent Solvent solvent->center time Time / Concentration time->center catalyst Catalyst / Ligand catalyst->center substrate Substrate / Protecting Groups substrate->center additives Additives / Co-catalysts additives->center

Caption: Key factors influencing the enantioselectivity of a reaction.

Q3: What analytical techniques are best for determining enantiomeric excess (e.e.)?

A3: The most common and reliable methods for determining e.e. involve chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): The most widely used technique. It uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. It also uses a chiral stationary phase for separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their ratio to be determined. This method is generally less sensitive than chromatographic techniques.

Data on Enantioselective Piperidine Synthesis

The following tables summarize quantitative data from various synthetic approaches to chiral piperidines, highlighting the impact of different reaction components on enantioselectivity.

Table 1: Effect of Ligand on Ir-Catalyzed Hydrogenation of 2-Alkylpyridinium Salts

EntryLigandSubstrateEnantiomeric Ratio (e.r.)Reference
1L3 (with methoxy on pyridyl)N-Benzyl-2-propylpyridinium82:18[7]
2MeO-BoQPhosN-Benzyl-2-propylpyridinium93:7[7]
3MeO-BoQPhosN-Benzyl-2-phenethylpyridinium88:12[7]
4MeO-BoQPhosN-Benzyl-2-methylpyridinium67:33[7]

Table 2: Diastereoselectivity in N-Alkylation of 3-(Piperidin-3-yl)-1H-indoles

EntrySubstrateChiral ReagentDiastereomeric Ratio (d.r.)YieldReference
13-(piperidin-3-yl)-1H-indole(R)-I1 : 1.287%[8]
23-(piperidin-3-yl)-1H-indole(S)-II1 : 1.392%[8]
35-fluoro-3-(piperidin-3-yl)-1H-indole(S)-II1 : 1.293%[8]
45-methoxy-3-(piperidin-3-yl)-1H-indole(S)-II1 : 1.295%[8]

(R)-I = (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester (S)-II = (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction

This protocol is a general guideline for performing a Pictet-Spengler reaction to form a piperidine derivative, which can be optimized for diastereoselectivity.[3]

  • Preparation: Dissolve the β-arylethylamine (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, -78 °C).

  • Addition of Aldehyde/Ketone: Add the aldehyde or ketone (1.1 equiv) to the solution.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3x).

  • Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol describes the key step in a modern approach to synthesizing enantioenriched 3-substituted piperidines.[9]

  • Catalyst Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(cod)Cl]₂) and the chiral ligand (e.g., a Josiphos-type ligand) to a vial.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 10 minutes.

  • Reagent Addition: Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate (0.5 mmol, 1 equiv).

  • Heating: Stir the resulting mixture at the optimized temperature (e.g., 70 °C) for the required time (e.g., 20 hours).

  • Workup: After completion, cool the mixture to room temperature and dilute with diethyl ether (5 mL).

  • Filtration: Pass the mixture through a short plug of silica gel, washing with additional diethyl ether.

  • Purification: Remove the solvents in vacuo and purify the residue by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

References

Technical Support Center: Catalytic Hydrogenation of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pyridine precursors.

Troubleshooting Guides

This section addresses common issues encountered during the catalytic hydrogenation of pyridines in a question-and-answer format.

Question 1: My pyridine hydrogenation reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot it?

Answer:

Low or no conversion in pyridine hydrogenation can stem from several factors, ranging from catalyst issues to reaction conditions. Here’s a systematic troubleshooting approach:

  • Catalyst Activity:

    • Catalyst Poisoning: Pyridine and its product, piperidine, are Lewis bases that can bind to the metal center of the catalyst, leading to deactivation or "poisoning".[1][2] This is a very common issue.

      • Solution: Consider using an acidic solvent like glacial acetic acid or adding an acidic additive.[2][3] Protonation of the nitrogen atom reduces its Lewis basicity and prevents it from poisoning the catalyst.[2]

    • Catalyst Quality: The catalyst may be old, improperly stored, or from a bad batch.

      • Solution: Use a fresh bottle of catalyst. For heterogeneous catalysts like Pd/C or PtO₂, ensure they have been stored under an inert atmosphere.

    • Inappropriate Catalyst Choice: Not all catalysts are suitable for all pyridine precursors. The choice of catalyst is crucial and depends on the substrate's functional groups and desired reaction conditions.[4]

      • Solution: Consult the catalyst selection table below (Table 1) to choose a more appropriate catalyst. For example, Rhodium-based catalysts often show high activity under mild conditions.[1][4]

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: The aromaticity of the pyridine ring requires sufficient hydrogen pressure for reduction.[2][5] Reactions at atmospheric pressure may be sluggish or ineffective for many substrates.[6]

      • Solution: Increase the hydrogen pressure. Pressures between 50 to 80 bar are commonly used.[3][5]

    • Inadequate Temperature: Some catalytic systems require elevated temperatures to overcome the activation energy of the reaction.[5]

      • Solution: Gradually increase the reaction temperature. However, be mindful that higher temperatures can sometimes lead to side reactions or catalyst degradation.

    • Poor Mixing: In heterogeneous catalysis, efficient mixing is crucial for the substrate to access the catalyst surface.

      • Solution: Ensure vigorous stirring or shaking. For high-pressure reactors, confirm that the agitation mechanism is functioning correctly.

  • Substrate-Related Issues:

    • Steric Hindrance: Bulky substituents on the pyridine ring, particularly near the nitrogen atom, can hinder the approach of the substrate to the catalyst surface.[1]

      • Solution: This may require more forcing conditions (higher pressure and temperature) or a more active catalyst.[1]

Below is a troubleshooting workflow to address low or no conversion:

G start Low/No Conversion check_catalyst Check Catalyst Activity start->check_catalyst poisoning Catalyst Poisoning? check_catalyst->poisoning check_conditions Check Reaction Conditions pressure Sufficient H2 Pressure? check_conditions->pressure check_substrate Evaluate Substrate sterics Steric Hindrance? check_substrate->sterics quality Catalyst Quality? poisoning->quality No add_acid Add Acidic Solvent/Additive poisoning->add_acid Yes choice Appropriate Catalyst? quality->choice No new_catalyst Use Fresh Catalyst quality->new_catalyst Yes choice->check_conditions Yes change_catalyst Select Different Catalyst (Table 1) choice->change_catalyst No temperature Adequate Temperature? pressure->temperature Yes increase_pressure Increase H2 Pressure pressure->increase_pressure No mixing Effective Mixing? temperature->mixing Yes increase_temp Increase Temperature temperature->increase_temp No mixing->check_substrate Yes improve_agitation Improve Agitation mixing->improve_agitation No forcing_conditions Use More Forcing Conditions sterics->forcing_conditions Yes end Reaction Successful sterics->end No add_acid->end new_catalyst->end change_catalyst->end increase_pressure->end increase_temp->end improve_agitation->end forcing_conditions->end

Troubleshooting workflow for low conversion.

Question 2: I am observing incomplete reduction, resulting in a mixture of partially hydrogenated intermediates (e.g., tetrahydropyridines). How can I drive the reaction to completion?

Answer:

The formation of partially hydrogenated intermediates indicates that the reaction is occurring but is not proceeding to full saturation. This can often be resolved by adjusting the reaction parameters to be more "forcing".

  • Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, favoring complete reduction.[5]

  • Increase Reaction Time: The full saturation of the aromatic ring may simply require more time. Monitor the reaction progress over a longer period.

  • Increase Temperature: Elevating the temperature can provide the necessary energy to reduce the more stable partially hydrogenated intermediates.[5]

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the reaction rate and help drive it to completion.

Question 3: My reaction is not chemoselective, and other functional groups in my molecule are being reduced. How can I improve selectivity for the pyridine ring?

Answer:

Achieving chemoselectivity is a common challenge when other reducible functional groups (e.g., nitro, olefins, ketones, nitriles) are present.[1]

  • Catalyst Selection: The choice of catalyst is paramount for chemoselectivity.

    • Rhodium-based catalysts , such as Rh₂O₃, have shown broad functional group tolerance, leaving groups like alcohols, amines, and carbonyls intact under mild conditions.[1][4]

    • Iridium-based catalysts have demonstrated excellent chemoselectivity, preserving sensitive groups like alkenes, alkynes, esters, and azides.[2][7]

    • Palladium on carbon (Pd/C) can be used, often with acidic additives, to selectively hydrogenate the pyridine ring in the presence of other groups, though conditions need to be carefully optimized.[4][8]

  • Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor higher chemoselectivity. Start with mild conditions and only increase them if the reaction is not proceeding.

  • Borane-Catalyzed Reduction: For substrates with highly sensitive functional groups like carbon-carbon double/triple bonds, carbonyls, or nitro groups, consider a borane-catalyzed approach. These methods can be highly selective for the pyridine ring.[9]

Question 4: I am working with a halogenated pyridine, and I am observing dehalogenation. How can I prevent this?

Answer:

Dehalogenation is a common side reaction during the hydrogenation of halogenated pyridines, especially with palladium catalysts.[5]

  • Catalyst Choice:

    • Avoid Palladium on Carbon (Pd/C) , as it is particularly prone to causing dehalogenation.

    • Platinum(IV) oxide (PtO₂) in an acidic solvent like glacial acetic acid can sometimes reduce the pyridine ring while leaving halogens intact, although this is not always successful.[3][10]

    • Rhodium-based catalysts may offer better selectivity, but dehalogenation can still occur depending on the specific substrate and conditions.[1]

  • Reaction Conditions: Use the mildest possible conditions (low temperature and pressure) that still afford a reasonable reaction rate.

  • Alternative Reduction Methods: If catalytic hydrogenation consistently leads to dehalogenation, consider alternative, non-reductive methods for synthesizing the target bromopiperidine, or use a different synthetic route altogether.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for pyridine hydrogenation?

A1: The most commonly used catalysts are heterogeneous and based on noble metals. These include:

  • Platinum(IV) oxide (PtO₂, Adams' catalyst): Often used in acidic solvents.[2][3]

  • Palladium on Carbon (Pd/C): Widely used, frequently with an acidic additive.[2][4]

  • Rhodium on Carbon (Rh/C) and Rhodium(III) oxide (Rh₂O₃): Known for high activity under mild conditions.[1][4]

  • Ruthenium-based catalysts: Also highly efficient, particularly for diastereoselective reductions.[4]

  • Raney Nickel: A cost-effective, non-noble metal alternative, but it typically requires harsher conditions (high temperature and pressure).[4]

Q2: Why is an acidic solvent often used for pyridine hydrogenation?

A2: An acidic solvent, such as glacial acetic acid, serves two primary purposes:

  • It protonates the nitrogen atom of the pyridine ring, which activates the ring towards reduction.[2][3]

  • It prevents catalyst poisoning by protonating the nitrogen of both the pyridine starting material and the piperidine product, reducing their ability to bind to and deactivate the catalyst.[2]

Q3: Can I perform pyridine hydrogenation at atmospheric pressure?

A3: While some highly active catalyst systems or electrocatalytic methods may work at atmospheric pressure, the hydrogenation of the stable aromatic pyridine ring generally requires elevated hydrogen pressure to achieve reasonable reaction rates and conversions.[5][12] Reactions are typically run at pressures ranging from 5 to 80 bar or higher.[1][4][5]

Q4: How do I monitor the progress of the reaction?

A4: Reaction progress can be monitored by:

  • Hydrogen Uptake: In a high-pressure reactor, the cessation of hydrogen consumption indicates the reaction is complete.[4]

  • Analytical Techniques: Aliquots of the reaction mixture can be analyzed by Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of starting material to product.[4]

Q5: What are the safety precautions for catalytic hydrogenation?

A5: Catalytic hydrogenation involves flammable hydrogen gas under high pressure and potentially pyrophoric catalysts.

  • Always work in a well-ventilated area, preferably a fume hood designed for high-pressure reactions.

  • Use a properly rated high-pressure reactor (e.g., a Parr shaker).

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all oxygen.[2]

  • When filtering heterogeneous catalysts after the reaction, do not allow the filter cake to dry completely in the air, as catalysts like Pd/C can be pyrophoric. Quench the filter cake with water immediately after filtration.[2]

Data and Protocols

Catalyst Performance Data

The selection of a catalyst is a trade-off between activity, selectivity, cost, and the required reaction conditions. Noble metal catalysts generally exhibit higher activity under milder conditions, while non-noble metal catalysts are more cost-effective but often require more demanding process parameters.[4]

CatalystSubstratePressure (bar)Temperature (°C)SolventTime (h)Conversion/Yield (%)Reference
Rh₂O₃ Various functionalized pyridines540Trifluoroethanol16High Yields[1]
PtO₂ Substituted pyridines50-70Room Temp.Glacial Acetic Acid4-8High Yields[2][3]
10% Pd/C 4-Pyridinecarbonitrile630Water/DCM + H₂SO₄5.599% Yield[8]
Raney Ni Pyridine150-300 atmup to 200Not specifiedNot specifiedEffective for industrial scale[4]
Rh/C Pyridine derivatives30Not specifiedNot specifiedNot specifiedEffective, lower pressure than others[2]
Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol is adapted for the hydrogenation of a substituted pyridine in an acidic medium.[2][3]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of substrate).

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water.[2]

    • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

G sub Substrate + Solvent (Pyridine in Acetic Acid) cat Add Catalyst (PtO₂) sub->cat seal Seal Reactor cat->seal purge_n2 Purge with N₂ seal->purge_n2 pressurize_h2 Pressurize with H₂ (50-70 bar) purge_n2->pressurize_h2 react Stir at RT pressurize_h2->react monitor Monitor H₂ Uptake react->monitor depressurize Vent H₂ monitor->depressurize filter Filter Catalyst depressurize->filter neutralize Neutralize filter->neutralize extract Extract neutralize->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Experimental workflow for PtO₂ catalyzed hydrogenation.

Protocol 2: General Procedure for Hydrogenation using Rh₂O₃ under Mild Conditions

This protocol is based on the use of Rh₂O₃ for the hydrogenation of functionalized pyridines.[1]

Materials:

  • Functionalized pyridine (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃, 0.5-1 mol%)

  • Trifluoroethanol (TFE)

  • High-pressure hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

Procedure:

  • Reactor Setup: To a reaction vial, add the pyridine substrate and the Rh₂O₃ catalyst.

  • Solvent Addition: Add trifluoroethanol.

  • Reaction Execution:

    • Place the vial into the high-pressure reactor and seal the main vessel.

    • Purge the reactor with an inert gas.

    • Pressurize the reactor with hydrogen gas to 5 bar.[1]

    • Stir the reaction at 40°C for 16 hours.[1]

  • Work-up:

    • After cooling and carefully venting the reactor, the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The product can be further purified if necessary.

This technical support guide provides a starting point for troubleshooting and performing catalytic hydrogenation of pyridine precursors. Always refer to the primary literature for specific substrates and optimize conditions accordingly.

References

Technical Support Center: Chiral Purity of (S)-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the (R)-isomer impurity from (S)-piperidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the (R)- and (S)-enantiomers of piperidin-3-ol?

A1: The primary methods for resolving racemic piperidin-3-ol or its derivatives include:

  • Enzymatic Asymmetric Reduction: This highly selective method uses a ketoreductase enzyme to reduce a prochiral precursor, N-Boc-3-piperidone, to the desired (S)-N-Boc-3-hydroxypiperidine, often achieving high enantiomeric excess (e.e.) and yield.[1][2][3][4][5]

  • Classical Chemical Resolution: This technique involves the formation of diastereomeric salts using a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.[1][6][7]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used for both analytical quantification of enantiomeric purity and for preparative separation of the enantiomers.[2][8][9]

Q2: Which method is most suitable for large-scale production?

A2: For industrial applications, enzymatic asymmetric reduction is often preferred due to its high selectivity, high yields, and environmentally friendly reaction conditions.[1][3] Classical chemical resolution can also be scaled up but may result in lower yields (theoretically limited to 50% for the desired enantiomer from a racemate).[1]

Q3: What is a common precursor for the enzymatic synthesis of this compound?

A3: A common precursor is N-Boc-3-piperidone, which is asymmetrically reduced to (S)-N-Boc-3-hydroxypiperidine. The Boc protecting group can then be removed to yield this compound.[1][2][3][4]

Q4: How can I analyze the enantiomeric purity of my this compound sample?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess (e.e.) of your sample.[2][9] For piperidin-3-ol and similar compounds that lack a strong chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride may be necessary for UV detection.[9]

Troubleshooting Guides

Enzymatic Asymmetric Reduction
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion Rate 1. Sub-optimal enzyme activity (pH, temperature).2. Insufficient cofactor (NADH/NADPH) regeneration.3. Enzyme inhibition.1. Optimize reaction pH and temperature (e.g., pH 7.5, 30-40°C for some ketoreductases).[1][4]2. Ensure the cofactor regeneration system (e.g., using glucose dehydrogenase) is efficient.[4][5]3. Investigate potential substrate or product inhibition and consider adjusting substrate concentration.[4]
Low Enantiomeric Excess (e.e.) 1. Incorrect enzyme selection.2. Non-specific reduction by other components in the reaction mixture.1. Screen different ketoreductases for higher enantioselectivity towards N-Boc-3-piperidone.2. Ensure the purity of the starting materials and the specificity of the chosen enzyme.
Difficulty with Product Isolation 1. Inefficient extraction from the aqueous reaction medium.1. Use an appropriate organic solvent for extraction (e.g., ethyl acetate).2. Adjust the pH of the aqueous layer to ensure the product is in a neutral, more extractable form.
Classical Chemical Resolution
Issue Possible Cause(s) Troubleshooting Steps
No Precipitation of Diastereomeric Salt 1. Inappropriate solvent system.2. Supersaturation of the solution.1. Screen different solvents to find one where the desired diastereomeric salt has low solubility.2. Try seeding the solution with a small crystal of the desired salt.3. Slowly cool the reaction mixture to induce crystallization.[6]
Low Yield of Resolved Enantiomer 1. Co-precipitation of the undesired diastereomer.2. Incomplete precipitation of the desired diastereomer.1. Perform multiple recrystallization steps to improve the purity of the precipitated salt.2. Optimize the amount of resolving agent used (typically 0.5 equivalents for a racemic mixture).
Difficulty Regenerating the Free Amine 1. Incomplete neutralization of the diastereomeric salt.1. Ensure complete basification (e.g., with NaOH or Na2CO3) to liberate the free amine before extraction.[6]

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for this compound and its Derivatives

Method Precursor/Substrate Reagents/Catalyst Yield Enantiomeric Excess (e.e.) Reference
Enzymatic ReductionN-Boc-3-piperidoneKetoreductase (KRED 110)>99% (Chromatographic Purity)100%[1]
Enzymatic ReductionN-Boc-3-piperidoneAlcohol Dehydrogenase97.0%100%[3]
Classical ResolutionRacemic 1-Boc-3-hydroxypiperidineL-camphorsulfonic acid<50%Not specified[1]
Classical ResolutionRacemic Piperidine DerivativesDi-benzoyl-L-tartaric acidNot specified>98% (Optical Purity)[6]

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone

This protocol is a generalized procedure based on common practices in the literature.[1][3][4]

1. Reaction Setup:

  • In a temperature-controlled reactor, prepare a buffered solution (e.g., 100 mM triethanolamine HCl buffer, pH 7.5).
  • Add N-Boc-3-piperidone as the substrate.
  • Add the ketoreductase enzyme (e.g., KRED 110) and a cofactor (e.g., NAD+).
  • Include a cofactor regeneration system, such as glucose and glucose dehydrogenase. Isopropanol can also be used as a co-substrate for some alcohol dehydrogenases.[3]

2. Reaction Conditions:

  • Maintain the temperature at an optimal level for the enzyme (e.g., 35-40°C).[1]
  • Stir the reaction mixture (e.g., at 230 rpm) for a sufficient duration (e.g., 3-6 hours).[1][3]
  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

3. Work-up and Isolation:

  • Once the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-N-Boc-3-hydroxypiperidine.
  • Purify the product further by column chromatography if necessary.

4. Deprotection (if required):

  • To obtain this compound, the Boc protecting group can be removed under acidic conditions (e.g., using HCl in an appropriate solvent).

Protocol 2: Classical Resolution via Diastereomeric Salt Formation

This protocol is a generalized procedure for classical resolution.[6][7]

1. Salt Formation:

  • Dissolve the racemic piperidine derivative (e.g., racemic ethyl nipecotate as an analogue) in a suitable solvent (e.g., ethanol).
  • Add an equimolar amount of a chiral resolving agent (e.g., di-benzoyl-L-tartaric acid) to the solution.
  • Heat the mixture to ensure complete dissolution.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
  • Collect the precipitated crystals by filtration.

3. Purification of the Diastereomeric Salt:

  • Wash the crystals with a small amount of cold solvent.
  • To improve diastereomeric purity, the salt can be recrystallized one or more times from the same solvent.

4. Liberation of the Free Amine:

  • Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., MTBE) and an aqueous basic solution (e.g., 15% sodium carbonate).[6]
  • Stir until the salt dissolves completely and the layers separate.
  • Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched free amine.

Visualizations

Enzymatic_Reduction_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_deprotection Final Step (Optional) Substrate N-Boc-3-piperidone Reaction Asymmetric Reduction (pH 7.5, 30-40°C) Substrate->Reaction Enzyme Ketoreductase Enzyme->Reaction Cofactor NADH/NADPH + Regeneration System Cofactor->Reaction Extraction Solvent Extraction (e.g., Ethyl Acetate) Reaction->Extraction Purification Drying & Concentration Extraction->Purification Product_Boc (S)-N-Boc-3-hydroxypiperidine Purification->Product_Boc Deprotection Acidic Deprotection (e.g., HCl) Product_Boc->Deprotection Final_Product This compound Deprotection->Final_Product Classical_Resolution_Workflow Racemic_Mixture Racemic Piperidin-3-ol Derivative Salt_Formation Salt Formation in Solvent Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., DBTA) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric_Salt Insoluble Diastereomeric Salt ((S)-Amine-(R)-Acid) Filtration->Diastereomeric_Salt Mother_Liquor Mother Liquor with Soluble Diastereomer Filtration->Mother_Liquor Liberation Liberation of Free Amine (Base Treatment) Diastereomeric_Salt->Liberation Final_Product Enantiopure This compound Derivative Liberation->Final_Product

References

Technical Support Center: Optimization of N-Boc Protection of (S)-Piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Boc protection of (S)-piperidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-Boc protection of this compound?

The main challenge is to achieve high chemoselectivity, favoring the protection of the secondary amine over the secondary alcohol, to prevent the formation of the O-Boc protected or di-protected byproducts. Generally, the amine is more nucleophilic than the alcohol, leading to preferential N-acylation.

Q2: My reaction is sluggish or incomplete. What are the potential causes?

Several factors can contribute to an incomplete reaction:

  • Insufficient Boc-Anhydride: Ensure at least a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) is used.

  • Inadequate Base: The choice and amount of base are critical. For less reactive systems or when the starting material is a salt, a base is necessary to deprotonate the amine, increasing its nucleophilicity.

  • Low Temperature: While lower temperatures can enhance selectivity, they can also slow down the reaction rate. Gentle heating may be required, but should be monitored to avoid side reactions.

  • Poor Solubility: Ensure that this compound is fully dissolved in the chosen solvent.

Q3: I am observing a significant amount of a non-polar byproduct. What could it be?

A common non-polar byproduct is the O-Boc protected this compound or the N,O-di-Boc protected species. This occurs when the hydroxyl group reacts with the Boc-anhydride. While the amine is generally more reactive, certain conditions can promote O-acylation.

Q4: How can I minimize the formation of the O-Boc protected byproduct?

To minimize O-acylation:

  • Control the Stoichiometry: Use a minimal excess of (Boc)₂O.

  • Optimize Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the more kinetically favorable N-acylation.

  • Choice of Base: A non-nucleophilic, sterically hindered base can sometimes help improve selectivity. The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can sometimes increase the rate of O-acylation, so its use should be carefully evaluated.

Q5: What are the recommended work-up procedures for this reaction?

A typical work-up involves:

  • Quenching the reaction with water or a mild aqueous acid (e.g., dilute HCl or saturated ammonium chloride solution).

  • Extraction of the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration under reduced pressure to obtain the crude product.

  • Purification by column chromatography on silica gel if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of N-Boc Protected Product Incomplete reaction.- Increase the amount of (Boc)₂O to 1.2-1.5 equivalents.- Add a suitable base (e.g., triethylamine, sodium bicarbonate) if not already present.- Increase the reaction temperature cautiously, monitoring for side product formation.
Product loss during work-up.- Ensure the pH of the aqueous layer is appropriate during extraction to minimize the solubility of the product in the aqueous phase.- Perform multiple extractions with the organic solvent.
Formation of a More Polar Byproduct Unreacted this compound.- Increase reaction time or temperature.- Ensure adequate mixing.
Formation of a Less Polar Byproduct O-acylation or di-acylation.- Run the reaction at a lower temperature (e.g., 0 °C).- Reduce the equivalents of (Boc)₂O to 1.05-1.1.- Avoid using a catalytic amount of DMAP if O-acylation is significant.
Presence of Multiple Spots on TLC A combination of starting material, product, and byproducts.- First, identify the spots by running co-spots with the starting material.- Based on the relative polarities, deduce the likely identity of the byproducts (O-Boc product is typically less polar than the N-Boc product).- Adjust reaction conditions as described above to favor the desired product.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes various reported conditions for the N-Boc protection of this compound and related substrates, providing a comparative overview of yields.

EntrySubstrateSolventBase(Boc)₂O (equiv.)TemperatureTime (h)Yield (%)Reference
1This compoundWaterNaHCO₃ (sat. soln)1.1Room Temp.596.5CN110759853B
2N-Benzyl-3-hydroxypiperidineMethanol-1.05Not specified579CN103204801A
3Dimethyl L-glutamateDichloromethaneTriethylamine (4 equiv.), DMAP (cat.)1.50 °C to RT692[1]
43-AminopiperidineEthanolNaOH (aq)1.010-15 °C191.5[2]

Experimental Protocols

Protocol 1: N-Boc Protection using Sodium Bicarbonate in Water

This protocol is adapted from a high-yield synthesis method.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a saturated aqueous solution of sodium bicarbonate.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by recrystallization from ethyl acetate/petroleum ether.[3]

Protocol 2: N-Boc Protection using Triethylamine and DMAP in Dichloromethane

This protocol is effective for achieving a high yield in an organic solvent.

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (2.0-4.0 equiv.), followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.). Then, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.5 equiv.) portion-wise, ensuring the temperature remains low.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Reaction_Pathway S_Piperidin_3_ol This compound Product (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate S_Piperidin_3_ol->Product N-Acylation (Major Pathway) Side_Product O-Boc Byproduct S_Piperidin_3_ol->Side_Product O-Acylation (Minor Pathway) Boc_Anhydride (Boc)₂O Boc_Anhydride->Product Boc_Anhydride->Side_Product

Caption: Reaction pathway for the N-Boc protection of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in chosen solvent Add_Base Add Base (e.g., TEA, NaHCO₃) Start->Add_Base Add_Boc Add (Boc)₂O Add_Base->Add_Boc Stir Stir at specified temperature Add_Boc->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (if necessary) Dry_Concentrate->Purify Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Check_Reagents Check Equivalents of (Boc)₂O and Base Start->Check_Reagents Yes Side_Products Side Products Observed? Start->Side_Products No Check_Conditions Review Reaction Temperature and Time Check_Reagents->Check_Conditions Solution_Incomplete Increase Reagent Equivalents, Time, or Temperature Check_Conditions->Solution_Incomplete Polar_SP More Polar Side Product (Unreacted Starting Material) Side_Products->Polar_SP Yes NonPolar_SP Less Polar Side Product (O-Acylation) Side_Products->NonPolar_SP Yes Solution_SP_Polar Increase Reaction Time/Temp Polar_SP->Solution_SP_Polar Solution_SP_NonPolar Decrease Temperature, Reduce (Boc)₂O Equivalents NonPolar_SP->Solution_SP_NonPolar

References

Preventing racemization during functionalization of (S)-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of (S)-piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges in maintaining the stereochemical integrity of this compound during various functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the functionalization of this compound?

A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemic mixture), resulting in the loss of optical activity. For a chiral molecule like this compound, the stereocenter at the C3 position is crucial for its specific biological activity in many pharmaceutical applications. Loss of this specific three-dimensional arrangement through racemization can lead to a significant decrease in efficacy or the introduction of undesired side effects.

Q2: What are the general principles to prevent racemization at the C3 stereocenter?

A2: Preventing racemization primarily involves avoiding the formation of a planar, achiral intermediate, such as a carbocation or an enolate, at the stereocenter.[1][2] This can be achieved by:

  • Careful selection of reagents and catalysts: Opt for methods known to proceed with stereochemical control (e.g., retention or predictable inversion).

  • Optimization of reaction conditions: Factors like temperature, solvent, and the nature of the base can significantly influence the reaction pathway and the potential for racemization.[3][4]

  • Use of protecting groups: Protecting the nitrogen of the piperidine ring can prevent side reactions and influence the stereochemical outcome of subsequent functionalizations.

Q3: Does N-protection of this compound help in preventing racemization?

A3: Yes, N-protection is a crucial first step. Protecting the piperidine nitrogen, commonly with a Boc (tert-butyloxycarbonyl) group, serves two main purposes. Firstly, it prevents the amine from acting as a nucleophile in undesired side reactions. Secondly, the protecting group can influence the conformation of the piperidine ring and the steric environment around the hydroxyl group, which can enhance the stereoselectivity of subsequent reactions. The Boc group is generally stable under a variety of reaction conditions used for O-alkylation and can be removed under acidic conditions without affecting the C3 stereocenter.

Q4: How can I confirm the enantiomeric purity of my functionalized this compound derivative?

A4: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC).[5][6][7] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. It may be necessary to derivatize the analyte with a UV-active group to facilitate detection.[6]

Troubleshooting Guides

N-Alkylation of this compound

The direct N-alkylation of secondary amines can sometimes be challenging and may lead to over-alkylation or require harsh conditions that could compromise stereochemical integrity. A non-racemizing method involves the use of alkyl tosylates in the presence of a hindered base.[8][9]

Problem Potential Cause Troubleshooting Solution Expected Outcome
Low yield of N-alkylated product Steric hindrance from the piperidine ring and the alkylating agent.Use a more reactive alkylating agent like an alkyl tosylate instead of an alkyl halide. Employ a non-nucleophilic, hindered base such as 1,2,2,6,6-pentamethylpiperidine.[8]Improved yields of the desired tertiary amine.
Racemization observed after N-alkylation Use of a strong, unhindered base that can deprotonate the hydroxyl group and potentially facilitate a racemization pathway.Utilize a sterically hindered, non-nucleophilic base. Perform the reaction at room temperature or slightly elevated temperatures (reflux in toluene) as harsh conditions are not necessary with the right reagents.[8]Preservation of the enantiomeric excess of the product.
Over-alkylation (formation of quaternary ammonium salt) The N-alkylated product is more nucleophilic than the starting secondary amine.This is less of a concern for the initial alkylation of the secondary amine but can be an issue in subsequent steps if the nitrogen is deprotected. When alkylating secondary amines, using a 1:1 stoichiometry of the amine and alkylating agent is recommended.Minimized formation of the quaternary salt.
O-Alkylation of N-Boc-(S)-Piperidin-3-ol

Direct O-alkylation using a strong base to deprotonate the hydroxyl group can risk racemization if the conditions are harsh.

Problem Potential Cause Troubleshooting Solution Expected Outcome
Racemization of the C3 stereocenter Use of a strong base (e.g., NaH) at elevated temperatures, which could potentially lead to ring-opening/closing or other equilibrium processes that scramble the stereocenter.Employ milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.High retention of enantiomeric purity.
Low yield of O-alkylated product Poor reactivity of the alkylating agent or incomplete deprotonation of the alcohol.Use a more reactive alkylating agent (e.g., alkyl iodide or triflate). Ensure the base is sufficiently strong to deprotonate the alcohol but not so strong as to cause racemization. Cs₂CO₃ is often a good choice.Increased yield of the desired ether.
Mitsunobu Reaction for O-Functionalization

The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups with predictable inversion of stereochemistry.[10]

Problem Potential Cause Troubleshooting Solution Expected Outcome
Incomplete reaction or low yield The nucleophile is not acidic enough (pKa > 13). Steric hindrance around the hydroxyl group.Use a more acidic pronucleophile if possible. Ensure anhydrous conditions. Use DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate) and triphenylphosphine (PPh₃) in an appropriate solvent like THF or toluene.Higher conversion to the product with inverted stereochemistry.
Mixture of stereoisomers (retention and inversion) The reaction is not proceeding cleanly through the desired SN2 pathway. This can be due to side reactions or impurities.Ensure high purity of all reagents and strict anhydrous conditions. The reaction should be run at low temperatures (e.g., 0 °C to room temperature).A clean inversion of the stereocenter, leading to the (R)-configured product with high enantiomeric excess.
Buchwald-Hartwig N-Arylation

This palladium-catalyzed cross-coupling reaction is used to form C-N bonds. Maintaining stereochemical integrity is crucial.

Problem Potential Cause Troubleshooting Solution Expected Outcome
Racemization during N-arylation Harsh reaction conditions (high temperature, strong base) that could lead to epimerization.Use a milder base such as Cs₂CO₃ or K₃PO₄. Screen different phosphine ligands and palladium precatalysts to find a system that operates at lower temperatures.Retention of the stereochemistry at the C3 position.
Low catalyst activity or decomposition Incompatible ligand or base. Presence of oxygen.Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that are known to promote efficient C-N coupling. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[11]High yield of the N-arylated product without loss of enantiomeric purity.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the standard procedure for protecting the nitrogen of this compound with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a mixture of Dioxane and Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq.) in the chosen solvent (e.g., DCM).

  • Add the base (TEA, 1.5 eq. or aqueous NaHCO₃).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up. If using DCM, wash with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Mitsunobu Reaction for O-Alkylation with Inversion of Stereochemistry

This protocol details the O-alkylation of N-Boc-(S)-piperidin-3-ol using a carboxylic acid as the nucleophile, resulting in the (R)-ester.

Materials:

  • N-Boc-(S)-piperidin-3-ol

  • Carboxylic acid (e.g., benzoic acid) (1.5 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-(S)-piperidin-3-ol (1.0 eq.), the carboxylic acid (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired ester product.

  • Confirm the stereochemistry and enantiomeric excess using chiral HPLC.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection N-Protection cluster_functionalization Functionalization cluster_product Product Analysis start This compound boc_protection N-Boc Protection ((Boc)₂O, Base) start->boc_protection Step 1 o_alkylation O-Alkylation (R-X, Base) boc_protection->o_alkylation Option A mitsunobu Mitsunobu Reaction (Nu-H, DEAD, PPh₃) boc_protection->mitsunobu Option B buchwald Buchwald-Hartwig (Ar-X, Pd-cat, Base) boc_protection->buchwald Option C (after conversion to amine) analysis Purification & Chiral HPLC Analysis o_alkylation->analysis mitsunobu->analysis buchwald->analysis

Caption: General experimental workflow for the functionalization of this compound.

racemization_prevention cluster_conditions Reaction Conditions cluster_methods Stereocontrolled Methods cluster_analysis Verification main Preventing Racemization in This compound Functionalization temp Low Temperature (e.g., 0°C to RT) main->temp base Mild/Hindered Base (e.g., K₂CO₃, PMP) main->base solvent Aprotic Solvent (e.g., THF, Toluene) main->solvent mitsunobu Mitsunobu Reaction (Predictable Inversion) main->mitsunobu protecting_groups N-Protecting Groups (e.g., Boc) main->protecting_groups hplc Chiral HPLC Analysis (Confirm ee%) temp->hplc base->hplc solvent->hplc mitsunobu->hplc protecting_groups->hplc

Caption: Key strategies to prevent racemization during functionalization.

References

Technical Support Center: Scalable Synthesis and Purification of (S)-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis and purification of (S)-piperidin-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of (S)-N-Boc-3-hydroxypiperidine

A common and scalable precursor to this compound is its N-Boc protected form, (S)-N-Boc-3-hydroxypiperidine. The following questions address common issues encountered during its synthesis.

Question 1: My chemical resolution of racemic 3-hydroxypiperidine is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in chemical resolution are a frequent issue. Here are some potential causes and troubleshooting steps:

  • Choice of Resolving Agent: The efficiency of the resolution is highly dependent on the chiral resolving agent. While tartaric acid derivatives and camphorsulfonic acid are used, other agents like D-pyroglutamic acid have been reported to be effective.[1] It may be necessary to screen different resolving agents to find the one that provides the best crystallization and separation with your substrate.

  • Solvent System: The solvent used for crystallization of the diastereomeric salt is critical. The ideal solvent will maximize the solubility difference between the two diastereomers. If the desired diastereomer is too soluble, or if both are sparingly soluble, the yield and purity will be compromised. Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone) to optimize crystallization.

  • Cooling Rate: A slow and controlled cooling rate during crystallization is crucial for forming pure crystals of the desired diastereomer. Rapid cooling can lead to the co-precipitation of the unwanted diastereomer, reducing both yield and enantiomeric purity.

  • Stoichiometry of Resolving Agent: Ensure the molar ratio of the resolving agent to the racemic 3-hydroxypiperidine is optimized. Typically, a 0.5 equivalent of the resolving agent is used to resolve a racemic mixture, but this may need to be adjusted.

  • Incomplete Reaction: Ensure the salt formation reaction goes to completion before initiating crystallization. Monitor the reaction by a suitable method (e.g., pH change or TLC if applicable).

Question 2: I am observing low enantioselectivity in the enzymatic reduction of N-Boc-3-piperidone. What factors influence the stereochemical outcome?

Answer: Achieving high enantioselectivity is a key advantage of biotransformation, and several factors can influence it:

  • Enzyme Choice: The specific ketoreductase (KRED) or microbial catalyst used is the most critical factor. Different enzymes exhibit different substrate specificities and enantioselectivities. It may be necessary to screen a panel of reductases to find one that efficiently reduces N-Boc-3-piperidone to the (S)-alcohol with high enantiomeric excess (ee).[2][3]

  • Cofactor Regeneration: Most ketoreductases require a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is essential for driving the reaction to completion and maintaining high enzyme activity.[3] Inefficient regeneration can stall the reaction and potentially lead to side reactions.

  • Reaction Conditions (pH and Temperature): Enzymes have optimal pH and temperature ranges for activity and stability. Deviating from these can significantly reduce both the reaction rate and enantioselectivity.[3] It is crucial to buffer the reaction mixture and maintain the optimal temperature. For instance, some processes are optimized at around 30°C and a pH of 7.5.[3]

  • Substrate and Product Inhibition: High concentrations of the substrate (N-Boc-3-piperidone) or the product ((S)-N-Boc-3-hydroxypiperidine) can inhibit the enzyme, leading to a decreased reaction rate and potentially lower enantioselectivity.[3] A fed-batch approach, where the substrate is added gradually, can mitigate this issue.

  • Purity of Starting Material: Impurities in the N-Boc-3-piperidone starting material could potentially inhibit the enzyme or lead to the formation of byproducts, affecting the overall efficiency and purity.

Question 3: The biotransformation reaction for (S)-N-Boc-3-hydroxypiperidine is slow or stalls. How can I improve the reaction rate?

Answer: A slow or stalled reaction can be due to several factors related to enzyme activity and reaction conditions:

  • Enzyme Loading: Insufficient enzyme concentration will naturally lead to a slower reaction. While minimizing enzyme usage is cost-effective, a certain minimum loading is required for a practical reaction time. This needs to be optimized for your specific process.[3]

  • Cofactor Limitation: As mentioned above, the availability of the regenerated cofactor (NADH or NADPH) is crucial. Ensure the cofactor regeneration system is active and not rate-limiting.

  • Mass Transfer Limitations: If using whole cells, ensure adequate mixing to facilitate contact between the substrate and the cells. Cell permeability can also be a factor.

  • Presence of Inhibitors: Contaminants in the starting materials or solvents can inhibit the enzyme. Use high-purity reagents and solvents.

  • Enzyme Deactivation: The enzyme may be denaturing over the course of the reaction due to non-optimal pH, temperature, or the presence of organic co-solvents. Ensure conditions are maintained within the enzyme's stable range.

Purification of this compound and its N-Boc derivative

Question 4: I am having difficulty removing the chiral resolving agent after diastereomeric salt formation. What purification methods are effective?

Answer: After resolving the diastereomeric salt, the chiral resolving agent must be removed to liberate the free amine.

  • Base Treatment and Extraction: The standard method is to treat the separated diastereomeric salt with a base (e.g., NaOH, Na2CO3) to deprotonate the piperidine nitrogen. This makes the (S)-3-hydroxypiperidine soluble in organic solvents (like dichloromethane or ethyl acetate), while the deprotonated chiral resolving agent (e.g., D-pyroglutamate or tartrate) remains in the aqueous phase. A series of extractions should efficiently separate the product.

  • pH Adjustment: Careful control of the pH during the workup is important to ensure the complete liberation of the free amine and the salt formation of the resolving agent.

  • Washing: Thoroughly wash the organic extracts with brine to remove any residual water-soluble impurities.

Question 5: What is a scalable method for purifying the final this compound after deprotection of the N-Boc group?

Answer: After the acidic removal of the Boc group (e.g., with HCl in ethyl acetate), the resulting this compound hydrochloride needs to be neutralized and the free base purified.

  • Neutralization and Extraction: The hydrochloride salt can be neutralized with a suitable base, and the free this compound can be extracted into an organic solvent.[4]

  • Distillation: For the free base, which is an oily substance, vacuum distillation is a highly effective and scalable purification method to remove non-volatile impurities.[4]

  • Crystallization: If the final product or an intermediate salt is a solid, recrystallization is an excellent method for achieving high purity on a large scale.

Question 6: How can I confirm the enantiomeric purity of my final product?

Answer: Enantiomeric purity is a critical parameter and must be verified analytically.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks on the chromatogram.[5]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is increasingly used for chiral separations and can be faster and use less organic solvent than HPLC.[6][7]

  • Circular Dichroism (CD): This technique can be used to identify the enantiomers based on their differential absorption of circularly polarized light.[8]

  • NMR with Chiral Shift Reagents: While less common for routine analysis, NMR spectroscopy in the presence of a chiral shift reagent can be used to distinguish between enantiomers.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for (S)-N-Boc-3-hydroxypiperidine.

Table 1: Comparison of Synthetic Methods for (S)-N-Boc-3-hydroxypiperidine

MethodStarting MaterialKey Reagents/CatalystYieldEnantiomeric Excess (ee)Reference
Chemical ResolutionRacemic 3-hydroxypiperidineD-pyroglutamic acid>50% (theoretical max)High (after crystallization)[1]
Asymmetric SynthesisAchiral 4-methyl phenacyl bromideMulti-step conversion~35% (overall)High[9]
Biocatalytic ReductionN-Boc-3-piperidoneAldo-keto reductase (AKR-43), GDH>99%>99%[3]
Biocatalytic ReductionN-Boc-3-piperidoneKetoreductaseHighHigh[2][9]

Experimental Protocols

Protocol 1: Scalable Synthesis of (S)-N-Boc-3-hydroxypiperidine via Enzymatic Reduction

This protocol is based on the highly efficient biocatalytic reduction of N-Boc-3-piperidone.

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., phosphate buffer, pH 7.5).

  • Reagent Addition: Add the cofactor (e.g., NADP+), the regeneration enzyme (e.g., glucose dehydrogenase), and glucose.

  • Enzyme Addition: Add the ketoreductase (e.g., AKR-43) to the reaction mixture and stir until dissolved.[3]

  • Substrate Addition: Add N-Boc-3-piperidone to the reaction. For high concentrations, a fed-batch approach is recommended to avoid substrate inhibition.

  • Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30°C) with stirring.[3] Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed (typically 16-24 hours).

  • Workup: Once the reaction is complete, stop the stirring and separate the enzyme (if immobilized) or quench the reaction.

  • Extraction: Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry with a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound via Deprotection

  • Reaction Setup: Dissolve (S)-N-Boc-3-hydroxypiperidine in a suitable organic solvent like ethyl acetate or dioxane.

  • Acid Addition: Add a strong acid, such as a solution of HCl in ethyl acetate or trifluoroacetic acid (TFA), to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.

  • Product Isolation: If using HCl, the this compound hydrochloride salt will often precipitate out of the solution. The solid can be collected by filtration.

  • Free Base Liberation: To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base (e.g., NaOH).

  • Extraction and Purification: Extract the free base with an organic solvent, dry the organic layer, and concentrate. Purify the resulting oil by vacuum distillation.[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of (S)-N-Boc-3-hydroxypiperidine cluster_purification Purification and Deprotection node_start N-Boc-3-piperidone node_bioreduction Biocatalytic Reduction (Ketoreductase, Cofactor) node_start->node_bioreduction Substrate node_product (S)-N-Boc-3-hydroxypiperidine node_bioreduction->node_product Product node_extraction Solvent Extraction node_product->node_extraction node_deprotection Acidic Deprotection (e.g., HCl) node_extraction->node_deprotection node_neutralization Neutralization & Extraction node_deprotection->node_neutralization node_distillation Vacuum Distillation node_neutralization->node_distillation node_final_product This compound node_distillation->node_final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting issue_low_yield Low Yield or Low Enantioselectivity cause_resolution Chemical Resolution Issue? issue_low_yield->cause_resolution Yes cause_enzyme Enzymatic Reaction Issue? issue_low_yield->cause_enzyme No solution_resolution Optimize Resolving Agent & Crystallization Solvent cause_resolution->solution_resolution solution_enzyme Screen Enzymes Optimize pH, Temp Check Cofactor Regeneration cause_enzyme->solution_enzyme issue_purity Low Purity After Workup/Purification cause_extraction Inefficient Extraction or Phase Separation? issue_purity->cause_extraction Yes cause_distillation Inefficient Distillation? issue_purity->cause_distillation No solution_extraction Adjust pH Use Different Solvent Thorough Washing cause_extraction->solution_extraction solution_distillation Check Vacuum Level & Temperature Use Fractionating Column cause_distillation->solution_distillation

Caption: Troubleshooting decision tree for synthesis and purification.

References

Technical Support Center: Byproduct Formation in the Synthesis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate byproduct formation during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides for common synthetic routes to piperidine-containing compounds.

I. Catalytic Hydrogenation of Pyridines

Catalytic hydrogenation is a widely used and atom-economical method for the synthesis of piperidines from pyridine precursors. However, challenges such as incomplete reduction, over-reduction, and side reactions with sensitive functional groups can lead to significant byproduct formation.

FAQs & Troubleshooting Guide

Question 1: My pyridine hydrogenation is incomplete, resulting in significant amounts of dihydropyridine and tetrahydropyridine byproducts. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue that can be addressed by optimizing several reaction parameters:

  • Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can enhance the rate of hydrogenation and favor the formation of the fully saturated piperidine ring.

  • Optimize Catalyst Loading: Insufficient catalyst is a primary reason for incomplete conversion. A typical catalyst loading is 5-10 mol%, but this may need to be increased for less reactive substrates.

  • Change the Catalyst: The choice of catalyst is crucial. Rhodium on carbon (Rh/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are often more active than Palladium on carbon (Pd/C) for pyridine hydrogenation.[1]

  • Elevate the Temperature: Increasing the reaction temperature can improve the reaction rate. However, exercise caution as higher temperatures may also promote side reactions.

  • Solvent Choice: Protic solvents like glacial acetic acid or ethanol can enhance the reaction rate by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[2][3][4]

Question 2: I am observing the formation of ring-opened byproducts like pentylamines. What is causing this "over-reduction," and how can I prevent it?

Answer: Over-reduction, or hydrogenolysis of the C-N bond in the newly formed piperidine ring, is a significant side reaction that reduces the yield of your desired product.[5] To minimize this:

  • Catalyst Selection: Rhodium-based catalysts are generally more selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage compared to catalysts like Raney Nickel.[5]

  • Optimize Reaction Conditions: Milder conditions, such as lower temperatures and hydrogen pressures, can help to prevent over-reduction once the piperidine ring is formed. Careful monitoring of the reaction progress is essential to stop the reaction once the starting material is consumed.

Question 3: My starting material contains a halogen substituent, and I am seeing significant hydrodehalogenation. How can I selectively reduce the pyridine ring?

Answer: Hydrodehalogenation is a common side reaction, particularly with palladium catalysts. To achieve selective hydrogenation of the pyridine ring:

  • Use a Different Catalyst: Platinum-based catalysts like PtO₂ are often less prone to causing hydrodehalogenation under controlled conditions.[5]

  • Optimize Reaction Conditions: Lowering the hydrogen pressure and temperature can sometimes reduce the extent of this side reaction.

  • Alternative Reduction Methods: If hydrodehalogenation remains a significant issue, consider non-catalytic reduction methods.

Quantitative Data on Catalyst Performance

The choice of catalyst significantly impacts the yield of the desired piperidine and the formation of byproducts. The following table summarizes the performance of various catalysts in the hydrogenation of pyridine.

CatalystTemperature (°C)Pressure (bar)SolventConversion (%)Piperidine Selectivity (%)Reference
5% Rh/C405Water>99>99[1]
10% Pd/C306Water/DCM + H₂SO₄10098 (4-PIPA)[6]
PtO₂Room Temp50-70Glacial Acetic AcidHighHigh[2][3]
Raney Ni100-200100-200-HighProne to over-reduction[1]
Rh/KBRoom TempAmbientMTBE>9998[7]

Note: PIPA = (aminomethyl)piperidine; DCM = Dichloromethane; MTBE = Methyl tert-butyl ether. Selectivity can be substrate-dependent.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of a substituted pyridine where chemoselectivity is a concern.[8]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[2][3]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by GC-MS or TLC to check for the consumption of the starting material and the formation of byproducts.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.

  • Purification: The filtrate can then be worked up (e.g., neutralization with a base, extraction) and the crude product purified by distillation or column chromatography.

Troubleshooting Workflow for Catalytic Hydrogenation

cluster_incomplete Troubleshooting Incomplete Reduction cluster_over Troubleshooting Over-reduction cluster_dehalogenation Troubleshooting Hydrodehalogenation start Problem: Byproduct Formation in Pyridine Hydrogenation incomplete_reduction Incomplete Reduction? (Dihydropyridine/ Tetrahydropyridine byproducts) start->incomplete_reduction Check for over_reduction Over-reduction? (Ring-opened byproducts) start->over_reduction Check for hydrodehalogenation Hydrodehalogenation? start->hydrodehalogenation Check for increase_pressure Increase H₂ Pressure incomplete_reduction->increase_pressure Solution optimize_catalyst Optimize Catalyst: - Increase loading - Switch to Rh/C or PtO₂ incomplete_reduction->optimize_catalyst Solution increase_temp Increase Temperature (with caution) incomplete_reduction->increase_temp Solution change_solvent Use Protic Solvent (e.g., Acetic Acid) incomplete_reduction->change_solvent Solution select_catalyst Use Selective Catalyst (e.g., Rh-based) over_reduction->select_catalyst Solution milder_conditions Use Milder Conditions: - Lower temperature - Lower pressure over_reduction->milder_conditions Solution monitor_reaction Monitor Reaction Closely over_reduction->monitor_reaction Solution different_catalyst Use Different Catalyst (e.g., PtO₂) hydrodehalogenation->different_catalyst Solution optimize_conditions Optimize Conditions: - Lower pressure - Lower temperature hydrodehalogenation->optimize_conditions Solution alt_method Consider Alternative Reduction Method hydrodehalogenation->alt_method Solution end Desired Piperidine Product increase_pressure->end optimize_catalyst->end increase_temp->end change_solvent->end select_catalyst->end milder_conditions->end monitor_reaction->end different_catalyst->end optimize_conditions->end alt_method->end

Caption: Troubleshooting workflow for byproduct formation in catalytic hydrogenation.

II. Reductive Amination

Reductive amination is a versatile method for synthesizing substituted piperidines, often by reacting a dicarbonyl compound (like glutaraldehyde) with a primary amine, followed by in situ reduction of the intermediate imine/enamine.

FAQs & Troubleshooting Guide

Question 1: My reductive amination is giving low yields of the desired piperidine, and I'm isolating a complex mixture of byproducts. What are the likely side reactions?

Answer: Low yields in reductive amination for piperidine synthesis can stem from several side reactions:

  • Polymerization: Glutaraldehyde and other dialdehydes can readily polymerize, especially under basic conditions.

  • Over-alkylation: The newly formed piperidine can sometimes react further with the aldehyde, leading to more complex products.

  • Incomplete Cyclization: The intermediate amino-aldehyde may be reduced before it has a chance to cyclize.

To mitigate these issues:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the dialdehyde.

  • pH Control: The pH of the reaction is critical. A slightly acidic pH (around 5-6) is often optimal for imine formation without promoting excessive polymerization of the aldehyde.

  • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[9] This allows for a one-pot reaction where the iminium ion is reduced as it is formed.

Question 2: I'm using sodium cyanoborohydride and notice an intractable impurity containing a nitrile. How can I avoid this?

Answer: The formation of a nitrile byproduct can occur when the iminium intermediate is quenched by the cyanide ion.[3] This is more prevalent at lower pH.

  • Elevate the pH: Running the reaction under slightly basic conditions (e.g., in methanol with K₂CO₃) can decrease the formation of this impurity.[3]

  • Alternative Reducing Agent: Switching to a non-cyanide-containing reducing agent like sodium triacetoxyborohydride (STAB) or using borane-pyridine complex (BAP) can eliminate this side product.[3][9]

Quantitative Data on Reducing Agent Performance

The choice of reducing agent can significantly impact the outcome of a reductive amination.

Reducing AgentTypical SubstratesCommon ByproductsNotesReference
Sodium Borohydride (NaBH₄)Aldehydes/Ketones + AminesReduction of starting carbonylLess selective; often requires a two-step process.[9]
Sodium Cyanoborohydride (NaBH₃CN)Aldehydes/Ketones + AminesNitrile adductsSelective for imines/iminium ions over carbonyls.[9][3]
Sodium Triacetoxyborohydride (STAB)Aldehydes/Ketones + AminesGenerally cleaner reactionsMild and selective; often the reagent of choice for one-pot reductive aminations.[9]
Borane-Pyridine Complex (BAP)Aldehydes + Secondary AminesReduction of starting aldehydeGood alternative to NaBH₃CN to avoid nitrile byproducts.[3][3]
Experimental Protocol: Reductive Amination of Glutaraldehyde with a Primary Amine

This protocol is a general procedure for the synthesis of an N-substituted piperidine.

  • Reaction Setup: To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at 0 °C, add a few drops of acetic acid to adjust the pH to around 5-6.

  • Aldehyde Addition: Slowly add a solution of glutaraldehyde (1.0 eq) to the reaction mixture while stirring.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the cyclic imine/enamine intermediate.

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

III. Mannich Reaction

The Mannich reaction is a classical method for the synthesis of piperidin-4-ones, which are versatile intermediates for a wide range of piperidine alkaloids. This reaction typically involves the condensation of an amine, an aldehyde (often formaldehyde), and a ketone with two α-hydrogens.

FAQs & Troubleshooting Guide

Question 1: The yields of my Mannich reaction for piperidin-4-one synthesis are consistently low and the product is difficult to purify. What are the common pitfalls?

Answer: Low yields and purification difficulties in the Mannich reaction for piperidin-4-one synthesis are often due to side reactions and the use of harsh conditions.

  • Use of Amine Salts: Using the amine as its hydrochloride salt can lead to low yields. The reaction often proceeds more efficiently using the amine acetate, which can be generated in situ by using acetic acid as a solvent.[10]

  • Solvent Choice: Using glacial acetic acid as a solvent can lead to a rapid reaction and easier isolation of a pure product with satisfactory yields.[10]

  • Stoichiometry: While the typical molar ratio of amine:aldehyde:ketone is 1:2:1, it can be beneficial to reduce the amount of the aldehyde, as unreacted aldehyde can complicate the purification.[10]

Question 2: I am attempting a double Mannich reaction to form a 2,6-disubstituted piperidin-4-one, but I am getting a mixture of products. How can I improve the selectivity?

Answer: The double Mannich reaction can be challenging to control.

  • Stepwise Approach: In some cases, a stepwise approach where the mono-Mannich adduct is first formed and then subjected to a second Mannich reaction can provide better control and higher yields of the desired product.

  • Reaction Conditions: The use of ethanol as a solvent for the condensation of substituted aromatic aldehydes, ethyl methyl ketone, and ammonium acetate has been reported for the synthesis of substituted 4-piperidones.[10]

Experimental Protocol: Synthesis of a Substituted 4-Piperidone via Mannich Condensation

This protocol is based on the use of acetic acid as a solvent.[10]

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and the ketone (1.0 eq) in glacial acetic acid.

  • Aldehyde Addition: Slowly add the aldehyde (2.0 eq, or a slightly reduced amount) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often complete within a few hours.

  • Work-up: After cooling, the reaction mixture can be poured into ice water and neutralized with a base (e.g., ammonia or sodium hydroxide) to precipitate the crude product.

  • Purification: The crude product can be collected by filtration, washed with water, and then purified by recrystallization or column chromatography.

Logical Diagram for Mannich Reaction Troubleshooting

start Problem: Low Yield/Impure Product in Mannich Reaction for Piperidin-4-one cause1 Possible Cause: Inefficient Reaction Conditions start->cause1 cause2 Possible Cause: Side Reactions start->cause2 cause3 Possible Cause: Purification Issues start->cause3 solution1a Solution: Use Amine Acetate (Acetic Acid as Solvent) cause1->solution1a solution1b Solution: Optimize Reaction Temperature cause1->solution1b solution2a Solution: Adjust Aldehyde Stoichiometry (Slightly less than 2 eq) cause2->solution2a solution2b Solution: Consider Stepwise Approach for Double Mannich cause2->solution2b solution3a Solution: Precipitation by Neutralization cause3->solution3a solution3b Solution: Recrystallization from Appropriate Solvent cause3->solution3b end High Yield of Pure Piperidin-4-one solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

References

Validation & Comparative

Chiral HPLC Analysis for Enantiomeric Excess of (S)-Piperidin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical analytical step in the development and quality control of chiral pharmaceutical compounds. (S)-piperidin-3-ol and its derivatives are important building blocks in the synthesis of numerous active pharmaceutical ingredients.[1] Ensuring the enantiomeric purity of these intermediates is paramount for the safety and efficacy of the final drug product. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound derivatives, with a focus on polysaccharide-based chiral stationary phases (CSPs).

Comparison of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a wide range of chiral compounds, including piperidine derivatives.[2][3] The selection of the optimal CSP and mobile phase is crucial for achieving baseline separation of enantiomers. Below is a comparison of commonly employed chiral columns for the analysis of this compound and its analogues.

Table 1: Performance Comparison of Chiral Columns for the Analysis of this compound Derivatives and Structurally Related Compounds

Chiral Stationary Phase (CSP)Column ExampleAnalyteMobile PhaseFlow Rate (mL/min)Resolution (Rs)Analysis Time (approximate)Reference
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-HDerivatized (S)-piperidin-3-amineEthanol with 0.1% Diethylamine0.5> 4.0Not Specified[4]
Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC-3(S)-1-Boc-3-hydroxypiperidinen-Hexane / Isopropyl Alcohol (95:5) with 0.2% Trifluoroacetic AcidNot SpecifiedNot SpecifiedNot Specified[1]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HFluoxetine (a compound with a piperidine-like ring)n-Hexane / Isopropanol / Diethylamine (98:2:0.2)Not Specified> 1.5Not Specified[5]
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak IAPiperidine-2,6-dione analoguesMethyl-tert-butyl ether / THF (90:10)1.01.00 - 5.33Not Specified[2]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralpak IBPiperidine-2,6-dione analoguesMethyl-tert-butyl ether / THF (90:10)1.00.33 - 0.67Not Specified[2]

Note: Data for structurally similar compounds are included to provide a broader comparison of column performance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful chiral separations. Below are representative methodologies for the chiral HPLC analysis of this compound derivatives.

Method 1: Analysis of Derivatized (S)-Piperidin-3-amine on Chiralpak AD-H

This method is suitable for piperidine derivatives that lack a strong UV chromophore and require derivatization prior to analysis.[4]

  • Derivatization Procedure:

    • Dissolve the piperidine derivative in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine or pyridine).

    • Add a derivatizing agent such as para-toluenesulfonyl chloride (PTSC) and allow the reaction to proceed to completion.[4]

    • Quench the reaction and extract the derivatized product.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: 0.1% Diethylamine in Ethanol

    • Flow Rate: 0.5 mL/min

    • Column Temperature: Ambient

    • Detection: UV at 228 nm

    • Injection Volume: 10 µL

Method 2: Analysis of (S)-1-Boc-3-hydroxypiperidine on Chiralpak IC-3

This method is applicable for the direct analysis of N-protected piperidin-3-ol derivatives.[1]

  • Sample Preparation:

    • Dissolve the sample of (S)-1-Boc-3-hydroxypiperidine in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: Chiralpak IC-3, 250 x 4.6 mm, 3 µm

    • Mobile Phase: n-Hexane: Isopropyl Alcohol (95:5, v/v) containing 0.2% Trifluoroacetic Acid

    • Flow Rate: 1.0 mL/min (typical starting point, may require optimization)

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (or as appropriate for the analyte)

    • Injection Volume: 5 µL

Visualization of Experimental Workflows

Chiral Method Development Workflow

The following diagram illustrates a typical workflow for developing a chiral HPLC method for this compound derivatives.

G cluster_0 Analyte Characterization cluster_1 Column & Mobile Phase Screening cluster_2 Method Optimization cluster_3 Method Validation Analyte Define Analyte (this compound derivative) Derivatization Consider Derivatization (if no chromophore) Analyte->Derivatization Weak UV absorption ScreenCSPs Screen Chiral Columns (e.g., Chiralpak AD-H, OD-H, IC) Derivatization->ScreenCSPs ScreenMPs Screen Mobile Phases (Normal, Polar Organic, Reversed) ScreenCSPs->ScreenMPs OptimizeMP Optimize Mobile Phase (Solvent ratio, additives) ScreenMPs->OptimizeMP OptimizeParams Optimize Parameters (Flow rate, temperature) OptimizeMP->OptimizeParams Validation Validate Method (ICH Guidelines) OptimizeParams->Validation

Caption: A logical workflow for chiral HPLC method development.

Logical Relationships in Chiral Separation

The interplay of different factors determines the success of a chiral separation. The diagram below illustrates these relationships.

G Analyte Analyte Properties (Structure, pKa, Polarity) Resolution Enantiomeric Resolution Analyte->Resolution CSP Chiral Stationary Phase (e.g., Polysaccharide-based) CSP->Resolution MP Mobile Phase (Composition, Additives) MP->Resolution Params Instrument Parameters (Flow, Temperature) Params->Resolution

References

Determination of absolute configuration of (S)-piperidin-3-ol products

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methods for Determining the Absolute Configuration of (S)-piperidin-3-ol

The determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug development. For molecules like this compound, a versatile chiral building block, confirming the stereochemistry is paramount as different enantiomers can exhibit varied pharmacological activities and toxicities.[1] This guide provides an objective comparison of common analytical techniques used to validate the absolute configuration of such products, supported by detailed experimental protocols and data presentation.

Comparison of Key Analytical Methods

The selection of an appropriate method for determining the absolute configuration of this compound depends on factors such as the nature of the sample, available instrumentation, and the required level of certainty. The following table summarizes and compares the key characteristics of three widely used techniques.

FeatureX-ray Crystallography (Anomalous Dispersion)NMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[2][3]Involves the formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA), whose distinct NMR spectra allow for the deduction of the stereochemistry.[4][5]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7]
Sample Requirement High-quality single crystal (often difficult to obtain for small molecules).[8][9] Derivatization may be needed to introduce a heavy atom.[10]Enantiomerically enriched sample (mg scale) that can be derivatized. The sample must be soluble in a suitable NMR solvent.[11]Enantiomerically pure sample in solution (mg scale). No crystallization is needed.[7]
Advantages Provides an unambiguous and direct determination of the absolute configuration and solid-state conformation.[1] It is considered the "gold standard."[9]Does not require crystallization. It is a widely accessible technique for any laboratory with an NMR spectrometer.[4]Applicable to a wide range of molecules in their solution state, providing conformational information.[7] Avoids the need for crystallization or derivatization.[12]
Limitations The primary challenge is growing a suitable single crystal.[8] Light-atom molecules (like piperidin-3-ol) may exhibit weak anomalous scattering, making determination difficult without derivatization.[10]It is an indirect method that relies on derivatization, which can sometimes be challenging or fail. Interpretation requires careful NMR analysis and can be complex.[13]Requires comparison with computationally expensive ab initio DFT calculations.[6] The accuracy of the result depends on the quality of the computational model.[14]
Data Output Electron density map, Flack parameter (a value close to 0 confirms the configuration).[3][15]¹H NMR spectra of the two diastereomers and calculated Δδ (δS - δR) values.[15]Experimental VCD spectrum (ΔA vs. wavenumber) to be compared with a predicted spectrum.[15]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are specifically adapted for the analysis of this compound.

Mosher's Method: NMR Spectroscopy Protocol

This method is highly suitable for secondary alcohols like piperidin-3-ol. It involves the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.[4]

Materials:

  • This compound sample

  • (R)-(-)-MTPA chloride

  • (S)-(+)-MTPA chloride

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a dry NMR tube or small vial, dissolve ~2-5 mg of the this compound sample in 0.5 mL of anhydrous DCM.

    • Add a slight excess of anhydrous pyridine.

    • Add a 1.1 molar equivalent of (R)-(-)-MTPA chloride to the solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or until completion is confirmed by TLC or LC-MS.[11]

  • Preparation of (S)-MTPA Ester:

    • Repeat the procedure described in step 1 in a separate vial using (S)-(+)-MTPA chloride.

  • NMR Analysis:

    • Acquire the ¹H NMR spectra for both the crude (R)-MTPA and (S)-MTPA ester reaction mixtures in CDCl₃. It is crucial to carefully assign the proton signals for both diastereomers, particularly those on the piperidine ring. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.[11]

  • Data Analysis:

    • For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δS - δR .

    • Draw the two diastereomers in a planar, extended conformation with the MTPA phenyl group and the piperidine ring substituents arranged around the C-O ester bond.

    • Protons that lie on one side of the MTPA phenyl group plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution allows for the assignment of the absolute configuration at the carbinol center.[16]

Vibrational Circular Dichroism (VCD) Protocol

VCD provides a powerful alternative to X-ray crystallography for determining absolute configuration in solution.[6]

Procedure:

  • Sample Preparation:

    • Prepare a solution of enantiomerically pure this compound in a suitable infrared-transparent solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[12]

  • Spectral Acquisition:

    • Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Data collection typically requires several hours to achieve a good signal-to-noise ratio.[12]

  • Computational Modeling:

    • Perform a thorough conformational search for the this compound molecule to identify all low-energy conformers.

    • Optimize the geometry of each conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the theoretical VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.[6][14]

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.[16]

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is confirmed as (S). If the experimental spectrum is a mirror image of the calculated spectrum, the assignment is incorrect.[12]

Single Crystal X-ray Crystallography Protocol

This is the most definitive method but is contingent on obtaining a high-quality crystal.[2]

Procedure:

  • Crystallization:

    • Grow single crystals of an appropriate derivative of this compound. For a light-atom molecule, derivatization with an entity containing a heavier atom (e.g., bromine or chlorine) is often necessary to produce a significant anomalous scattering signal.[10] Alternatively, co-crystallization with a suitable host molecule can be attempted.[8]

  • Data Collection:

    • Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[15]

    • Collect diffraction data, ensuring to measure the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), as their differences are key to determining the absolute structure.[10]

  • Structure Solution and Refinement:

    • Process the diffraction data to solve the crystal structure and refine the atomic positions. .

    • The absolute configuration is determined by calculating the Flack parameter. A Flack parameter value close to 0 with a small standard uncertainty confirms that the refined stereochemistry is correct. A value near 1 indicates the inverted structure is correct.[3]

Data Presentation: Mosher's Method Analysis

The following table presents hypothetical ¹H NMR data for the Mosher's esters of this compound to illustrate the expected outcome. The signs of the Δδ values are crucial for the assignment.

ProtonδR (ppm)δS (ppm)Δδ (δS - δR)
H-2eq3.153.05-0.10
H-2ax2.702.85+0.15
H-35.105.12+0.02
H-4eq1.952.10+0.15
H-4ax1.601.50-0.10
H-5eq1.852.00+0.15
H-5ax1.551.45-0.10
H-6eq2.902.80-0.10
H-6ax2.502.65+0.15

Note: This data is illustrative. Actual chemical shifts may vary based on experimental conditions.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical workflows for selecting a method and executing the experimental protocols.

G start Chiral Product Synthesized (this compound) crystal Can a high-quality single crystal be grown? start->crystal derivatize Can the molecule be easily derivatized? crystal->derivatize No xray X-ray Crystallography crystal->xray Yes mosher Mosher's Method (NMR) derivatize->mosher Yes vcd VCD Spectroscopy derivatize->vcd No end Absolute Configuration Determined xray->end mosher->end vcd->end

Caption: Decision workflow for selecting an appropriate method.

G cluster_0 Esterification cluster_1 NMR Analysis cluster_2 Data Processing a React this compound with (R)-MTPA-Cl c Acquire ¹H NMR spectrum of (R)-MTPA ester a->c b React this compound with (S)-MTPA-Cl d Acquire ¹H NMR spectrum of (S)-MTPA ester b->d e Assign proton signals for both diastereomers c->e d->e f Calculate Δδ = δs - δr for each proton e->f g Assign Absolute Configuration Based on Δδ Pattern f->g

Caption: Experimental workflow for the Mosher's method.

G cluster_0 Experimental Path cluster_1 Computational Path exp_prep Prepare sample solution of this compound exp_run Measure experimental VCD and IR spectra exp_prep->exp_run compare Compare Experimental and Predicted Spectra exp_run->compare comp_conf Perform conformational search comp_dft Calculate spectra for low-energy conformers (DFT) comp_conf->comp_dft comp_avg Generate Boltzmann-averaged predicted spectrum comp_dft->comp_avg comp_avg->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for VCD analysis.

References

Comparative Crystallographic Data of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Chiral Piperidine Derivatives via X-ray Crystallography

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic and molecular structure of a compound, providing unequivocal evidence of its stereochemistry and conformation. This guide offers a comparative overview of the crystallographic data for select chiral piperidine derivatives, alongside the fundamental experimental protocols for their structural validation.

The piperidine scaffold is a key pharmacophore found in a wide array of biologically active compounds and natural products.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications.[1][2][3] The precise spatial arrangement of substituents on the piperidine ring is critical for their biological activity, making X-ray crystallography an indispensable tool in their development.[1][4][5]

The following table summarizes the crystallographic data for a selection of chiral piperidine derivatives, offering insights into their crystal packing and molecular geometry.

Compound Name Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z Conformation Ref.
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneC₁₃H₁₇NO₂OrthorhombicP2₁2₁2₁8.1331(2)12.0163(4)12.1891(4)9090901190.25(6)4Chair[6]
8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thioneC₁₅H₁₉NO₂SMonoclinicP2₁8.8533(3)7.9109(3)9.9881(4)9099.839(3)90688.85(4)2Half-Chair[6]
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromideC₂₆H₂₅FN₃O₂⁺·Br⁻TriclinicP-17.1606(6)10.4832(8)14.6933(12)100.870(2)97.046(2)94.549(2)--Not Specified[7]
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-oneC₂₄H₂₃NOMonoclinicP2₁/n9.8918(5)30.6042(12)12.3878(6)9092.426(2)903746.8(3)8Not Specified[4]

Experimental Protocols

The determination of the crystal structure of chiral piperidine derivatives by X-ray crystallography involves a series of well-defined steps, from crystal growth to data analysis.[4]

Synthesis and Crystallization

1. 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one: The synthesis involves reacting (R)-(−)-2-phenylglycinol with an excess of ethyl acrylate in methanol overnight at 298 K. The crude product is purified by column chromatography. The resulting product is then treated with MeONa in anhydrous benzene and refluxed for 5 hours to yield a solid, which is subsequently filtered and dried.[6]

2. 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione: The synthesis of (S)-(−)-phenylethylpiperi-2,4-dione is followed by the addition of ethylene glycol and a catalytic amount of p-TSA in dry benzene. The mixture is refluxed until water formation ceases, collected with a Dean–Stark trap.[6]

Common Crystallization Techniques: Obtaining high-quality single crystals is often the most critical and challenging step.[4] Common methods include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) is allowed to evaporate slowly.[4]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less volatile solvent, allowing slow diffusion to induce crystallization.[4]

  • Cooling: A saturated solution at an elevated temperature is slowly cooled to decrease solubility and form crystals.[4]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.[4]

Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[4]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam, often at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffracted X-rays are detected and their intensities and positions are recorded as the crystal is rotated.[4]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[4]

  • Structure Solution: The initial positions of the atoms in the crystal are determined using direct methods or Patterson methods.[4]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data to obtain the final, accurate molecular structure.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Dissolution Dissolve Compound Purification->Dissolution CrystalGrowth Crystal Growth (e.g., Slow Evaporation) Dissolution->CrystalGrowth CrystalMounting Mount Single Crystal CrystalGrowth->CrystalMounting DataCollection X-ray Data Collection CrystalMounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Deposition StructureRefinement->Validation

Caption: General workflow of X-ray crystallography.

Conformation and Structural Insights

X-ray crystallography is a powerful tool for determining the conformational modifications of the piperidine heterocycle as its substitution pattern is altered.[6] For instance, the N-substituted 4-piperidinone, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, adopts the more stable chair conformation.[6] In contrast, the piperidine substituted at position 2 with a thiocarbonyl group, 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione, exhibits a half-chair conformation.[6] This difference is attributed to the hybridization state of the carbon atom alpha to the piperidinic nitrogen atom; a Csp³ atom favors the chair conformer, while a Csp² atom distorts the ring towards a half-chair.[6]

References

A Researcher's Guide to Stereochemical Assignment: Mosher's Acid Analysis of (S)-Piperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of modern chemical synthesis and pharmaceutical development. The precise three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity, efficacy, and safety. This guide provides a detailed comparison of Mosher's acid analysis, a classic and powerful NMR-based method, for the stereochemical assignment of (S)-piperidin-3-ol derivatives, a common scaffold in many pharmaceutical agents.

The Principle of Mosher's Acid Analysis

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent that converts a pair of enantiomers into a mixture of diastereomers.[1] These diastereomers, unlike the original enantiomers, exhibit distinct physical and chemical properties, leading to different chemical shifts in their Nuclear Magnetic Resonance (NMR) spectra.[1] By reacting a chiral alcohol, such as an N-protected this compound, with both (R)- and (S)-enantiomers of Mosher's acid chloride, two different diastereomeric esters are formed. Analysis of the ¹H NMR spectra of these esters allows for the determination of the absolute configuration of the original alcohol.

The underlying principle of this analysis is based on the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the MTPA esters, the phenyl group, the trifluoromethyl group, and the methoxy group of the MTPA moiety are oriented in a specific spatial arrangement relative to the substituents on the chiral center of the alcohol. This fixed orientation leads to a predictable shielding or deshielding of the protons on either side of the newly formed ester linkage. By comparing the chemical shifts (δ) of the protons in the (R)-MTPA ester versus the (S)-MTPA ester, a difference in chemical shifts (Δδ = δS - δR) can be calculated. The sign of these Δδ values for protons on either side of the stereocenter is then used to deduce the absolute configuration.

Comparison with Alternative Methods

While Mosher's acid analysis is a robust method, other techniques are available for stereochemical determination. The choice of method often depends on the nature of the analyte, the required accuracy, and the available instrumentation.[1]

FeatureMosher's Acid Analysis (NMR)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[1]Physical separation of enantiomers on a chiral stationary phase.[1]
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[1]Chromatogram with baseline-separated peaks for each enantiomer.[1]
Determination of Absolute Configuration Yes, by comparing the spectra of (R)- and (S)-derivatives and applying the Mosher's model.[1]No, requires a standard of known absolute configuration for comparison.[1]
Sensitivity Generally lower than chromatographic methods.High sensitivity, suitable for trace analysis.[1]
Sample Requirement Typically requires milligrams of sample.[1]Can be performed with smaller sample quantities.[1]
Development Time The method is generally applicable with minimal development.[1]Requires method development to find a suitable chiral stationary phase and mobile phase.[1]
Instrumentation Requires access to an NMR spectrometer.Requires a dedicated HPLC system with a chiral column.[1]

Experimental Data: A Representative Analysis

Table 1: Representative ¹H NMR Data for the Mosher's Esters of N-Boc-(S)-piperidin-3-ol

Proton Assignmentδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
H-3 (methine)5.155.150.00
H-2eq3.853.95+0.10
H-2ax3.103.00-0.10
H-4eq2.051.90-0.15
H-4ax1.701.88+0.18
H-5 protons1.60 - 1.801.60 - 1.80~0
H-6 protons3.30 - 3.503.30 - 3.50~0
Boc group1.451.450.00

Interpretation of the Data:

According to the Mosher's model for a secondary alcohol with (S) configuration, the protons on the side of the larger substituent (in this case, the C4-C5-C6 portion of the piperidine ring) in the (S)-MTPA ester will be shielded (shifted to a lower ppm) compared to the (R)-MTPA ester, resulting in a negative Δδ value. Conversely, protons on the side of the smaller substituent (the C2 side of the ring) will be deshielded in the (S)-MTPA ester, leading to a positive Δδ value.

In our representative data:

  • Δδ for H-2 protons: The equatorial proton (H-2eq) shows a positive Δδ, while the axial proton (H-2ax) shows a negative Δδ. This pattern on one side of the stereocenter is consistent with the model.

  • Δδ for H-4 protons: The equatorial proton (H-4eq) shows a negative Δδ, and the axial proton (H-4ax) shows a positive Δδ, which is also consistent with the model for the other side of the stereocenter.

The opposing signs of the Δδ values for the protons on either side of the C-3 stereocenter (C2 vs. C4) strongly support the assignment of the (S) configuration.

Experimental Protocols

Preparation of (R)- and (S)-MTPA Esters of N-Boc-(S)-piperidin-3-ol

Materials:

  • N-Boc-(S)-piperidin-3-ol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Two clean, dry NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of N-Boc-(S)-piperidin-3-ol in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and gently agitate to mix the reactants.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (monitoring by TLC or ¹H NMR is recommended).

  • Preparation of (S)-MTPA Ester:

    • In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY, HSQC) may be necessary.

    • Create a table of chemical shifts for the assigned protons in both spectra and calculate the Δδ (δS - δR) values.

    • Analyze the signs of the Δδ values based on the Mosher's model to confirm the absolute configuration.

Visualization of the Workflow

Mosher_Acid_Analysis_Workflow Mosher's Acid Analysis Workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis & Interpretation Chiral_Alcohol Chiral Alcohol (e.g., N-Boc-(S)-piperidin-3-ol) R_Ester (R)-MTPA Ester Chiral_Alcohol->R_Ester + (R)-MTPA-Cl + Pyridine S_Ester (S)-MTPA Ester Chiral_Alcohol->S_Ester + (S)-MTPA-Cl + Pyridine R_MTPA_Cl (R)-Mosher's Acid Chloride S_MTPA_Cl (S)-Mosher's Acid Chloride NMR_R Acquire ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S Acquire ¹H NMR of (S)-Ester S_Ester->NMR_S Data_Table Create Data Table (δR, δS, Δδ = δS - δR) NMR_R->Data_Table NMR_S->Data_Table Interpretation Interpret Δδ values based on Mosher's Model Data_Table->Interpretation Assignment Assign Absolute Configuration Interpretation->Assignment

Caption: Workflow for Mosher's acid analysis.

References

(S)-Piperidin-3-ol: A Comparative Guide to a Versatile Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chiral building block is a critical decision in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The piperidine scaffold is a prevalent motif in a multitude of approved drugs, making the stereocontrolled synthesis of substituted piperidines a key focus in medicinal chemistry.[1][2] Among the array of available chiral synthons for this purpose, (S)-piperidin-3-ol and its derivatives have emerged as highly valuable and versatile intermediates.

This guide provides an objective comparison of this compound with other classes of chiral building blocks for the synthesis of complex molecules, with a focus on quantitative data, experimental methodologies, and logical workflows. We will explore its application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, and compare the synthetic strategies with those employed for other important pharmaceuticals that utilize different chiral precursors.

The Prominence of this compound: The Ibrutinib Case Study

(S)-N-Boc-3-hydroxypiperidine, a protected form of this compound, is a crucial chiral intermediate in the synthesis of Ibrutinib, a targeted therapy for certain cancers.[3][4] The efficiency of synthesizing this key intermediate directly impacts the overall viability of the manufacturing process for the final drug.

Several methods have been developed for the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, primarily through the stereoselective reduction of N-Boc-3-piperidone. Biocatalytic approaches using ketoreductases (KREDs) have proven to be particularly effective, offering high yields and exceptional enantioselectivity.[4][5][6][7]

Table 1: Comparison of Synthetic Routes to (S)-N-Boc-3-hydroxypiperidine

MethodCatalyst/Enzyme SystemSubstrate ConcentrationYieldEnantiomeric Excess (e.e.)Reference
Biocatalytic Reduction Ketoreductase (KRED 110)40 g/L90-95%>99%[5]
Biocatalytic Reduction Co-expressed KRED and Glucose Dehydrogenase (GDH)100 g/L>99%>99%[6]
Chemical Resolution D-pyroglutamic acidNot specified97%Not specified[8]

As the data indicates, biocatalytic methods provide a highly efficient and stereoselective route to this key chiral building block, often outperforming classical chemical resolution in terms of yield and enantiopurity.

Alternative Chiral Building Blocks in Pharmaceutical Synthesis

While this compound is a powerful tool, other classes of chiral building blocks are frequently employed in the synthesis of major pharmaceuticals. Here, we compare the synthetic strategies for two blockbuster drugs, Januvia (Sitagliptin) and Boceprevir, which utilize a chiral β-amino acid and a bicyclic proline derivative, respectively.

Chiral β-Amino Acids: The Synthesis of Januvia (Sitagliptin)

Sitagliptin, the active ingredient in Januvia®, is a DPP-4 inhibitor for the treatment of type 2 diabetes. Its synthesis relies on the creation of a chiral β-amino acid derivative. An award-winning green synthesis developed by Merck and Codexis utilizes a highly engineered transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine.[9][10]

Table 2: Comparison of Key Chiral Amine Synthesis in Sitagliptin Production

MethodCatalyst SystemKey TransformationYieldEnantiomeric Excess (e.e.)Reference
Asymmetric Hydrogenation (Earlier Route) Rhodium-Josiphos chiral catalystEnantioselective hydrogenation of an enamineHighGood, but required crystallization[9]
Biocatalytic Transamination (Greener Route) Engineered transaminase enzymeAsymmetric conversion of a ketone to a chiral amineImproved>99.5%[9][10]

This comparison highlights the power of biocatalysis in achieving superior stereoselectivity and process efficiency compared to some asymmetric chemical methods.

Bicyclic Proline Derivatives: The Synthesis of Boceprevir

Boceprevir, a protease inhibitor for the treatment of hepatitis C, features a complex bicyclic [3.1.0]proline moiety as a key structural element. The synthesis of this chiral building block was achieved through a chemoenzymatic process involving an amine oxidase-catalyzed desymmetrization.[11]

This example showcases the use of a more complex, rigid chiral scaffold, which can be crucial for achieving high binding affinity and selectivity to a biological target. The choice of such a building block is dictated by the specific structural requirements of the final drug molecule.

Experimental Protocols

Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine

Materials:

  • N-1-Boc-3-piperidone

  • Ketoreductase (KRED 110)

  • NADP+

  • Triethanolamine HCl buffer (pH 7.5)

  • Isopropanol (IPA)

  • Ethyl acetate

  • Sodium sulfate

Procedure: [5]

  • A reaction mixture is prepared containing 10 g/L of N-1-Boc-3-piperidone dissolved in IPA.

  • To this solution, 3% (w/v) KRED 110, 10 mM NAD+, and 200 mM triethanolamine HCl buffer (pH 7.5) are added.

  • The reaction is stirred at a controlled temperature (optimized between 35-40°C) for 3-4 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with ethyl acetate.

  • The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine.

Asymmetric Hydrogenation for Sitagliptin Synthesis (Earlier Route)

Materials: [12]

  • Dehydrositagliptin

  • Rhodium complex of t-Bu JOSIPHOS

  • Methanol

  • Hydrogen gas

Procedure: [12]

  • Dehydrositagliptin is dissolved in methanol in a high-pressure reactor.

  • A catalytic amount of the rhodium complex of t-Bu JOSIPHOS is added.

  • The reactor is pressurized with hydrogen gas (e.g., 250 psi).

  • The reaction is stirred at a controlled temperature until completion.

  • The reaction mixture is then processed to isolate the sitagliptin base, which may require a subsequent chiral crystallization to enhance enantiomeric purity.

Visualizing Synthetic Strategies

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Ibrutinib_Synthesis_Workflow cluster_start Starting Material cluster_process Key Asymmetric Transformation cluster_intermediate Chiral Building Block cluster_end Final API N-Boc-3-piperidone N-Boc-3-piperidone Biocatalytic_Reduction Biocatalytic Reduction (Ketoreductase) N-Boc-3-piperidone->Biocatalytic_Reduction Asymmetric Reduction S_NBHP (S)-N-Boc-3-hydroxypiperidine Biocatalytic_Reduction->S_NBHP High Yield >99% e.e. Ibrutinib Ibrutinib S_NBHP->Ibrutinib Further Synthetic Steps

Caption: Workflow for Ibrutinib synthesis via (S)-N-Boc-3-hydroxypiperidine.

Sitagliptin_Synthesis_Comparison cluster_route1 Earlier Route cluster_route2 Greener Route Prositagliptin_Ketone Prositagliptin Ketone Enamine_Formation Enamine Formation Prositagliptin_Ketone->Enamine_Formation Biocatalytic_Transamination Biocatalytic Transamination (Engineered Transaminase) Prositagliptin_Ketone->Biocatalytic_Transamination Asymmetric_Hydrogenation Asymmetric Hydrogenation (Rh-Josiphos) Enamine_Formation->Asymmetric_Hydrogenation Chiral_Crystallization Chiral Crystallization Asymmetric_Hydrogenation->Chiral_Crystallization Sitagliptin Sitagliptin Chiral_Crystallization->Sitagliptin Biocatalytic_Transamination->Sitagliptin >99.5% e.e. Directly

Caption: Comparison of synthetic routes to the chiral amine in Sitagliptin.

Conclusion: Selecting the Optimal Chiral Building Block

The choice of a chiral building block is a strategic decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of a pharmaceutical manufacturing process.

  • This compound and its derivatives are excellent choices for constructing chiral piperidine-containing molecules, particularly when efficient biocatalytic routes are available for their synthesis, as demonstrated in the case of Ibrutinib.

  • Chiral β-amino acids and their precursors , as seen in the synthesis of Sitagliptin, offer a direct path to molecules with this specific functionality. The development of powerful biocatalysts like transaminases has revolutionized the synthesis of these compounds.

  • Complex, rigid scaffolds , such as the bicyclic proline derivative in Boceprevir, are indispensable when the target molecule's structure-activity relationship demands such a conformationally constrained building block.

Ultimately, the optimal chiral building block is not a one-size-fits-all solution but is rather dictated by the specific structure of the target molecule, the availability and cost of starting materials, and the scalability of the chosen synthetic route. The continuous development of new asymmetric synthesis methodologies, particularly in the field of biocatalysis, will undoubtedly expand the toolkit available to researchers and drug development professionals, enabling the creation of more effective and safer medicines.

References

The Strategic Advantage of (S)-piperidin-3-ol in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery campaign. Among the privileged heterocyclic structures, the piperidine ring is a mainstay in medicinal chemistry, featured in numerous approved drugs.[1] This guide provides a detailed comparison of (S)-piperidin-3-ol, a chiral building block gaining increasing attention, against its common alternatives: the regioisomeric piperidin-4-ol, its enantiomeric counterpart (R)-piperidin-3-ol, and analogous acyclic amines. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers with the evidence-based insights needed to make informed decisions in scaffold selection.

Introduction to the this compound Scaffold

The this compound moiety offers a unique combination of structural and physicochemical properties that make it an attractive scaffold in drug design. Its three-dimensional structure, conferred by the chiral center and the hydroxyl group, allows for precise vectoral orientation of substituents to engage with biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, providing a key interaction point with protein residues. Furthermore, the piperidine ring itself can influence solubility, lipophilicity, and metabolic stability, all critical parameters in drug development.[2]

Comparative Performance Analysis

The advantages of incorporating the this compound scaffold are best illustrated through direct comparison with its alternatives in the context of specific biological targets. The following sections summarize key quantitative data from published studies.

This compound vs. piperidin-4-ol

The position of the hydroxyl group on the piperidine ring can have a dramatic impact on binding affinity and selectivity. A study on sigma 1 (σ1) and dopamine 4 (D4) receptor ligands provides a clear example of this.

Compound/ScaffoldTargetBinding Affinity (Ki, nM)Reference
(S)-3-hydroxypiperidine analog σ10.7[3]
D4580[3]
4-hydroxypiperidine analog σ11.2[3]
D4860[3]

In this matched-pair analysis, the (S)-3-hydroxypiperidine analog demonstrates superior affinity for the σ1 receptor and enhanced selectivity over the D4 receptor compared to the corresponding 4-hydroxypiperidine analog.[3] This highlights how the 3-hydroxy substitution can provide a more optimal vector for interactions within the binding pocket of certain targets.

This compound vs. (R)-piperidin-3-ol

Chirality is a fundamental consideration in drug design, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. While comprehensive side-by-side data for (S)- and (R)-piperidin-3-ol across multiple target classes is not always available in single publications, the principle of stereospecificity is well-established. For instance, in the development of kinase inhibitors, the stereochemistry of the piperidine ring can dictate the orientation of key pharmacophoric elements, leading to significant differences in potency. The (S)-enantiomer is often preferred as it can position substituents to form crucial hydrogen bonds and hydrophobic interactions that are not possible with the (R)-enantiomer.

This compound vs. Acyclic Amino Alcohols

The decision to employ a cyclic scaffold like piperidine over a more flexible acyclic amine is a key strategic choice in drug design. While acyclic analogs offer greater conformational freedom, this can come at the cost of reduced potency and selectivity due to an entropic penalty upon binding. The rigidified piperidine ring of this compound pre-organizes the substituents in a more defined conformational space, which can lead to a more favorable binding entropy. Furthermore, cyclization can block or alter metabolic pathways, often leading to improved pharmacokinetic profiles. For example, acyclic amines are more susceptible to N-dealkylation and other metabolic transformations compared to the more sterically hindered nitrogen of a substituted piperidine.[4]

Experimental Protocols

To facilitate the practical application of the information presented, this section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Enantioselective Synthesis of (S)-N-Boc-3-hydroxypiperidine

(S)-N-Boc-3-hydroxypiperidine is a versatile chiral building block used in the synthesis of many complex molecules. One efficient method for its preparation is the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase (KRED) enzyme.[5]

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (e.g., KRED 110)

  • NADP+

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer (100 mM, pH 6.5)

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • In a reaction vessel, dissolve N-Boc-3-piperidone (100 g/L) and D-glucose (130 g/L) in 100 mM phosphate buffer (pH 6.5).[6]

  • Add NADP+ to a final concentration of 0.2 g/L.[6]

  • Initiate the reaction by adding the ketoreductase and glucose dehydrogenase (as whole cells or cell-free extract).[6]

  • Maintain the reaction at 35°C with stirring, and control the pH at 6.5 by the addition of 2 M NaOH.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.[6]

  • The enantiomeric excess can be determined by chiral HPLC.[5]

Radioligand Binding Assay for GPCRs

This protocol describes a general method for determining the binding affinity of a test compound containing the this compound scaffold to a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-spiperone for dopamine D2 receptors)

  • Test compound (e.g., an this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.

  • To determine non-specific binding, add a high concentration of the non-specific binding control to a separate set of wells.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Role of this compound in Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a generic experimental workflow for evaluating piperidine derivatives and a simplified signaling pathway where a drug containing an this compound scaffold might act.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis This compound Derivative Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Binding, Enzyme) purification->in_vitro in_vivo In Vivo Models (e.g., Efficacy, PK) in_vitro->in_vivo sar SAR Analysis in_vitro->sar in_vivo->sar lead_opt Lead Optimization sar->lead_opt

A generalized experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates kinase_cascade Kinase Cascade second_messenger->kinase_cascade Initiates response Cellular Response kinase_cascade->response Leads to ligand Drug with This compound ligand->receptor Binds

References

A Comparative Guide to Catalysts for Asymmetric Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis, particularly in an enantiomerically pure form, remains a significant challenge and a focal point of extensive research. This guide provides an objective comparison of prominent catalytic systems for asymmetric piperidine synthesis, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs. The comparison focuses on transition-metal catalysis and organocatalysis, two of the most powerful strategies in this field.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in asymmetric synthesis is gauged by several key metrics: yield, enantiomeric excess (ee), and diastereomeric ratio (dr). The following tables summarize the performance of representative transition-metal and organocatalyst systems in the asymmetric synthesis of piperidines.

Transition-Metal Catalysis

Transition-metal catalysts, particularly those based on iridium and rhodium, have demonstrated remarkable efficiency and stereoselectivity in the asymmetric hydrogenation of pyridine derivatives and related substrates to afford chiral piperidines.[1][2]

Catalyst SystemSubstrateProductYield (%)ee (%)drConditionsReference
[Ir(cod)Cl]₂ / Ligand5-Hydroxypicolinate Pyridinium Saltcis-Hydroxypiperidine Esterup to 96up to 97>20:1H₂ (pressure), solvent, temperature[1]
[Rh(cod)₂]BF₄ / LigandArylboronic Acid & Pyridine Derivative3-ArylpiperidineHighExcellentN/AMulti-step process[3][4][5]
[RhCp*Cl₂]₂ / KIN-Benzylpyridinium SaltChiral PiperidineGoodN/AN/ATransfer hydrogenation with HCOOH/NEt₃[6]
Rh(I) / Chiral LigandAlkenyl Isocyanate & AlkynePolysubstituted PiperidineGoodHigh>19:1[2+2+2] Cycloaddition[7]

Key Advantages of Transition-Metal Catalysis:

  • High enantioselectivities and diastereoselectivities are often achievable.[1]

  • Broad substrate scope, including functionalized pyridines.[1][6]

  • Potential for high-volume synthesis.[2]

Limitations:

  • Often require high pressures of hydrogen gas and specialized equipment.[6]

  • Catalyst poisoning can be an issue with certain substrates.[2]

  • The synthesis of complex chiral ligands can be costly and time-consuming.[6]

Organocatalysis

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric piperidine synthesis. These catalysts, often derived from natural products like proline, operate through mechanisms that mimic biological processes.[8] A prominent organocatalytic approach is the asymmetric aza-Diels-Alder reaction.[9][10][11][12]

Catalyst SystemReaction TypeSubstratesProductYield (%)ee (%)drConditionsReference
Chiral Phosphoric AcidInverse-electron-demand aza-Diels-Alder1,3-Diazadiene & 3-VinylindoleBenzothiazolopyrimidineup to 83>99>20:1Mild, practical protocol[12]
(L)-ProlineBiomimetic Mannich-type reactionΔ¹-Piperideine & Ketone2-Substituted Piperidine AlkaloidGoodup to 97N/AProtective-group-free[8][13]
Quinoline Organocatalyst / Trifluoroacetic acidIntramolecular Aza-Michael AdditionN-tethered enone2,5- or 2,6-disubstituted piperidineGoodEnantioenrichedN/AMild conditions[2]

Key Advantages of Organocatalysis:

  • Avoids the use of toxic and expensive heavy metals.

  • Often operates under mild reaction conditions.

  • Catalysts can be derived from readily available and inexpensive chiral starting materials.[14]

Limitations:

  • Catalyst loading can sometimes be higher compared to transition-metal systems.

  • Substrate scope may be more limited in some cases.

Experimental Workflow and Methodologies

The successful implementation of any catalytic system hinges on a well-defined experimental workflow and meticulously executed protocols.

experimental_workflow sub Substrate Preparation reac Catalytic Reaction sub->reac work Work-up & Purification reac->work anal Product Analysis work->anal end end

Figure 1. A generalized experimental workflow for catalytic asymmetric piperidine synthesis.

Representative Experimental Protocols

1. Iridium-Catalyzed Asymmetric Hydrogenation of a 5-Hydroxypicolinate Pyridinium Salt [1]

  • Catalyst Preparation: In a glovebox, a mixture of [Ir(cod)Cl]₂ and the chiral ligand is dissolved in a degassed solvent (e.g., CH₂Cl₂) and stirred for a specified time.

  • Hydrogenation Reaction: To a solution of the 5-hydroxypicolinate pyridinium salt in a suitable solvent (e.g., MeOH) in an autoclave, the prepared catalyst solution is added. The autoclave is then charged with hydrogen gas to the desired pressure (e.g., 50 atm) and stirred at a specific temperature for a set duration.

  • Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel. The yield, enantiomeric excess (determined by chiral HPLC), and diastereomeric ratio (determined by ¹H NMR) of the resulting cis-hydroxypiperidine ester are determined.

2. Organocatalytic Asymmetric aza-Diels-Alder Reaction [12]

  • Reaction Setup: To a solution of the 1,3-diazadiene and the chiral phosphoric acid catalyst in a suitable solvent (e.g., toluene) at a specific temperature (e.g., 30 °C), a solution of 3-vinylindole in the same solvent is added dropwise over a period of time.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Analysis: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired benzothiazolopyrimidine product. The yield, diastereomeric ratio (determined by ¹H NMR analysis of the crude reaction mixture), and enantiomeric excess (determined by chiral HPLC) are then determined.

Signaling Pathways and Logical Relationships

The stereochemical outcome in catalytic asymmetric synthesis is dictated by the specific interactions within the catalyst-substrate complex in the transition state.

catalyst_logic cluster_catalyst Chiral Catalyst cluster_reaction Asymmetric Transformation cat Chiral Ligand / Organocatalyst trans Diastereomeric Transition States cat->trans Forms complex with substrate sub Prochiral Substrate sub->trans Approaches catalyst prod Enantioenriched Product trans->prod Lower energy pathway dominates

References

A Researcher's Guide to Stereochemical Validation of Multi-Substituted Piperidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional arrangement of atoms within a molecule is paramount. This is especially true for multi-substituted piperidine rings, a common scaffold in numerous pharmaceuticals and biologically active compounds, where stereochemistry dictates efficacy and safety. This guide provides an objective comparison of key analytical techniques for the validation of stereochemistry in these complex molecules, supported by experimental data and detailed protocols.

The spatial orientation of substituents on the piperidine ring profoundly influences its interaction with biological targets. Therefore, rigorous stereochemical validation is a critical step in the synthesis and characterization of novel piperidine-containing drug candidates. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, single-crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD) spectroscopy. Each technique offers unique advantages and provides complementary information to build a comprehensive understanding of a molecule's stereochemical identity.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for stereochemical validation depends on several factors, including the nature of the sample (e.g., crystalline vs. solution), the type of stereochemical information required (relative vs. absolute configuration), and the availability of instrumentation. The following sections provide a detailed comparison of the most common methods.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data obtained from NMR spectroscopy and X-ray crystallography, offering a direct comparison of their utility in stereochemical assignment.

Table 1: Typical ¹H NMR Coupling Constants (J) for Conformational Analysis of Substituted Piperidines

Coupling TypeDihedral Angle (φ)Typical J-value (Hz)Stereochemical Implication
Axial-Axial (³J_ax,ax)~180°10 - 13Indicates a trans-diaxial relationship between two protons, confirming a chair conformation.
Axial-Equatorial (³J_ax,eq)~60°2 - 5Suggests a gauche relationship between protons.
Equatorial-Equatorial (³J_eq,eq)~60°2 - 5Also indicates a gauche relationship.
Geminal (²J_gem)--12 to -15Coupling between two protons on the same carbon.

These values are typical and can be influenced by the presence of electronegative substituents and ring distortion.

Table 2: Representative Crystallographic Data for a Multi-Substituted Piperidine Derivative

ParameterValueDescription
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe symmetry of the crystal structure.
a (Å)10.123Unit cell dimension.
b (Å)15.456Unit cell dimension.
c (Å)8.789Unit cell dimension.
β (°)98.76Unit cell angle.
Volume (ų)1354.2Volume of the unit cell.
Z4Number of molecules in the unit cell.
Flack Parameter0.02(3)A value close to zero confirms the absolute stereochemistry.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable stereochemical validation. The following sections outline the key experimental protocols for the discussed techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules in solution.[2] Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are employed.

Protocol for Relative Stereochemistry Determination by ¹H NMR and NOESY:

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.

  • J-Coupling Analysis: Analyze the multiplicity and coupling constants of the piperidine ring protons. Large diaxial coupling constants (¹J_ax,ax ≈ 10-13 Hz) are indicative of a chair conformation with the coupled protons in a trans-diaxial arrangement. Smaller axial-equatorial and equatorial-equatorial couplings (¹J_ax,eq, ¹J_eq,eq ≈ 2-5 Hz) suggest other orientations.[3]

  • NOESY/ROESY Acquisition: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.[4][5][6][7][8] These experiments detect through-space correlations between protons that are in close proximity (< 5 Å).[4][6]

  • Data Analysis: Analyze the NOESY/ROESY spectrum for cross-peaks between substituents and ring protons. For example, a cross-peak between a substituent and an axial proton on the piperidine ring indicates that the substituent is also in an axial orientation on the same face of the ring.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule.[9][10][11] This technique requires a high-quality single crystal of the compound.

Protocol for Absolute Stereochemistry Determination:

  • Crystal Growth: Grow single crystals of the piperidine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: Mount a suitable crystal on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded.[1]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator, with a value close to zero confirming the correct enantiomer.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13] By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations, the absolute configuration can be determined for molecules in solution.[13][14][15]

Protocol for Absolute Configuration Determination:

  • Sample Preparation: Prepare a solution of the chiral piperidine derivative in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good infrared absorbance (typically 0.05-0.1 M).

  • VCD Spectrum Acquisition: Record the VCD and infrared spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectrum for one enantiomer of the molecule.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the assignment of the absolute configuration. The spectrum of the other enantiomer will be a mirror image.[13][14]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample.[2][16]

Protocol for Enantiomeric Excess (ee) Determination:

  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP) and mobile phase for the separation of the piperidine enantiomers. This often requires screening different columns and solvent systems.[16]

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.

  • Quantification: Determine the peak areas for each enantiomer. The enantiomeric excess is calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[17] For some compounds, derivatization with a UV-active reagent may be necessary for detection.[2]

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships described in this guide.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_vcd VCD Spectroscopy nmr_sample Sample Preparation nmr_acq 1D/2D NMR Acquisition nmr_sample->nmr_acq nmr_analysis J-Coupling & NOESY Analysis nmr_acq->nmr_analysis nmr_result Relative Stereochemistry nmr_analysis->nmr_result xray_crystal Crystal Growth xray_data Data Collection xray_crystal->xray_data xray_refine Structure Solution & Refinement xray_data->xray_refine xray_result Absolute Stereochemistry xray_refine->xray_result vcd_sample Sample Preparation vcd_acq VCD Spectrum Acquisition vcd_sample->vcd_acq vcd_comp Spectral Comparison vcd_acq->vcd_comp vcd_calc Quantum Mechanical Calculation vcd_calc->vcd_comp vcd_result Absolute Configuration vcd_comp->vcd_result

Experimental workflows for stereochemical validation.

logical_relationship compound Multi-substituted Piperidine Compound nmr NMR (J-coupling, NOESY) compound->nmr xray X-ray Crystallography compound->xray vcd VCD Spectroscopy compound->vcd hplc Chiral HPLC compound->hplc rel_stereo Relative Stereochemistry (cis/trans, axial/equatorial) abs_stereo Absolute Stereochemistry (R/S) ee Enantiomeric Excess (% ee) nmr->rel_stereo xray->rel_stereo xray->abs_stereo vcd->abs_stereo hplc->ee

Relationship between techniques and stereochemical information.

Conclusion

The validation of stereochemistry in multi-substituted piperidine rings is a multifaceted process that often requires the application of several complementary analytical techniques. NMR spectroscopy provides invaluable information about the relative stereochemistry and conformational preferences in solution. For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography remains the definitive method, provided that suitable crystals can be obtained. Vibrational Circular Dichroism offers a powerful alternative for determining the absolute configuration of molecules in solution. Finally, chiral HPLC is an essential tool for the separation of enantiomers and the determination of enantiomeric purity. By judiciously applying these techniques, researchers can confidently establish the three-dimensional structure of their piperidine derivatives, a crucial step in advancing drug discovery and development.

References

A Spectroscopic Guide to (S)- and (R)-Piperidin-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the enantiomeric pair, (S)- and (R)-piperidin-3-ol. As chiral molecules, these compounds are physically and chemically identical in an achiral environment, leading to indistinguishable results from standard spectroscopic techniques such as NMR, IR, and mass spectrometry. The definitive differentiation between these enantiomers is achieved through chiroptical methods, specifically the measurement of optical rotation. This document presents a summary of key spectroscopic data, detailed experimental protocols, and a workflow for the analytical process.

Core Spectroscopic Principles

Enantiomers are non-superimposable mirror images of each other. Consequently, their interaction with achiral stimuli, including the magnetic fields in NMR spectroscopy, infrared radiation, and electron ionization in mass spectrometry, is identical. Their spectra in these analyses will be superimposable. However, enantiomers interact differently with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude. This property, known as optical activity, is the cornerstone of their experimental differentiation.

Comparative Spectroscopic Data

The following sections summarize the expected quantitative data for (S)- and (R)-piperidin-3-ol based on available spectral information for 3-hydroxypiperidine.

Optical Activity

While specific optical rotation values for the unprotected (S)- and (R)-piperidin-3-ol are not widely published, data for their N-Boc protected derivatives clearly illustrate the principle of enantiomeric differentiation. It is expected that the unprotected forms will also exhibit specific rotations of equal magnitude and opposite sign.

CompoundSpecific Rotation [α]Conditions
(S)-1-Boc-3-hydroxypiperidine+21.0° to +24.0°c = 5% in Methanol
(R)-1-Boc-3-hydroxypiperidine-22° ± 3°c = 5 in Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra for (S)- and (R)-piperidin-3-ol are identical. The chemical shifts provided below are for the racemic mixture.

¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70m1HH-3 (CH-OH)
~3.10m2HH-2eq, H-6eq
~2.55m2HH-2ax, H-6ax
~1.85m1HH-4eq
~1.70m1HH-5eq
~1.50m2HH-4ax, H-5ax
(variable)br s2HNH, OH

¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~67.5C-3
~54.0C-2
~46.5C-6
~32.0C-4
~22.5C-5
Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of hydroxyl and amine functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
2950 - 2850StrongC-H stretching (aliphatic)
~1450MediumC-H bending
~1060StrongC-O stretching
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows the molecular ion and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
101Moderate[M]⁺ (Molecular Ion)
57High[C₃H₇N]⁺
44High (Base Peak)[C₂H₆N]⁺
30High[CH₄N]⁺

Experimental Workflow

The logical workflow for the complete spectroscopic analysis and differentiation of the (S)- and (R)-piperidin-3-ol enantiomers is depicted below.

G Experimental Workflow for Spectroscopic Comparison of Piperidin-3-ol Enantiomers cluster_samples Samples cluster_analysis Spectroscopic Analysis cluster_results Results S_Sample (S)-Piperidin-3-ol NMR NMR Spectroscopy (¹H & ¹³C) S_Sample->NMR IR IR Spectroscopy S_Sample->IR MS Mass Spectrometry S_Sample->MS Polarimetry Polarimetry S_Sample->Polarimetry R_Sample (R)-Piperidin-3-ol R_Sample->NMR R_Sample->IR R_Sample->MS R_Sample->Polarimetry Identical Identical Spectra NMR->Identical IR->Identical MS->Identical Opposite Opposite Optical Rotation ([α] = +x° vs -x°) Polarimetry->Opposite Conclusion Enantiomers Differentiated Identical->Conclusion Opposite->Conclusion

Caption: Workflow for spectroscopic analysis and differentiation of enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the piperidin-3-ol sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program for proton NMR.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Place a small amount (~10-20 mg) of the solid piperidin-3-ol sample in a clean vial.[1]

    • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[1]

    • Using a pipette, place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

    • Allow the solvent to fully evaporate, leaving a thin, solid film of the sample on the plate.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • First, acquire a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, typically in terms of percent transmittance.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry, GC-MS):

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Due to the polar nature of amines, derivatization may be employed to improve peak shape and volatility, though it is not always necessary for simple amines.[2]

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Use a capillary column suitable for amine analysis (e.g., a base-deactivated column).

    • Employ a temperature program to elute the compound, for example, starting at 80°C and ramping to 240°C.[3]

  • MS Detection:

    • As the compound elutes from the GC column, it enters the MS ion source.

    • Use a standard EI energy of 70 eV.

    • Scan a mass range appropriate for the compound, for example, m/z 30-200.

    • The resulting mass spectrum will show the molecular ion and its fragmentation pattern.

Polarimetry
  • Sample Preparation: Accurately weigh a known amount of the chiral sample and dissolve it in a specific volume of a suitable solvent (e.g., methanol) to create a solution of known concentration (c), expressed in g/100 mL.

  • Instrumentation: Use a polarimeter.

  • Measurement:

    • Calibrate the instrument with a blank (the pure solvent).

    • Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) of plane-polarized light (typically using the sodium D-line at 589 nm).

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

    • The (S)- and (R)-enantiomers should yield [α] values that are equal in magnitude but opposite in sign.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-piperidin-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents like (S)-piperidin-3-ol is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

This compound is classified as a substance that may cause an allergic skin reaction and serious eye irritation. [1] Therefore, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. The primary directive for its disposal is to treat it as hazardous waste and to dispose of its contents and container at an authorized hazardous or special waste collection point in accordance with local regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures.

  • Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2]

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects eyes from splashes and potential fumes.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[1][2]Prevents skin contact, which can cause an allergic reaction.[1][2]
Body Protection Laboratory coat or chemical-resistant apron.[1][2]Protects against spills and contamination of personal clothing.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must comply with all federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]

  • Waste Segregation: All waste containing this compound must be segregated as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Waste Container Selection:

    • Use a dedicated, compatible, and properly sealed container for collecting this compound waste.[5][6][7] The original container can be reused if it is in good condition.[6]

    • Ensure the container is made of a material resistant to the chemical.[2][6]

    • The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[6][8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • The label must also include the full chemical name, "this compound," and indicate the approximate concentration if it is in a solution.[6][8] Do not use abbreviations or chemical formulas on the primary label.[9]

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[10]

    • This area should be away from incompatible materials, such as strong oxidizing agents and acids.[5][10]

  • Spill Management:

    • In the event of a spill, immediately clean it up following established laboratory procedures.[1]

    • For dry spills, use dry clean-up procedures to avoid generating dust.[1]

    • For wet spills, absorb the material with an inert substance (e.g., sand, diatomaceous earth) and place it in the designated hazardous waste container.[3][11]

    • All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[9]

  • Professional Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by a licensed hazardous waste disposal contractor.[5][9] Your institution's EHS department will coordinate this process.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage spill Spill Occurs? storage->spill cleanup Follow Spill Cleanup Protocol (Dispose of materials as hazardous waste) spill->cleanup Yes full Container Full? spill->full No cleanup->storage full->storage No collection Arrange for Collection by Licensed Waste Contractor via EHS full->collection Yes end Proper Disposal Complete collection->end

Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our planet. Always consult your institution's specific guidelines and the Safety Data Sheet for the most current information.

References

Comprehensive Safety and Handling Guide for (S)-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

(S)-piperidin-3-ol , a key building block in pharmaceutical research and development, requires careful handling to ensure laboratory safety. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize risks and ensure a safe working environment for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to safety data sheets, it can cause serious eye irritation and may trigger an allergic skin reaction.[1]

Hazard Statements:

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.[1]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with side shieldsMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a splash hazard.[2][3][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable.[5] Always inspect gloves before use.
Body Protection Laboratory CoatShould be worn to prevent skin contact.
Protective ClothingWear protective clothing when there is a risk of exposure.[1]
Respiratory Protection Dust RespiratorRequired when handling the solid form to avoid inhaling dust.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the chemical.

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid all personal contact, including inhalation of dust or fumes.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1]

Storage:

  • Store in the original, tightly sealed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1][6]

  • Protect from light.[7]

  • Recommended storage temperature is between 2-8°C.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[1] Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Flush skin and hair with running water and soap if available.[1] If skin irritation or a rash occurs, seek medical advice.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor for advice.[1]

Spill and Disposal Procedures

Spill Cleanup: In case of a spill, follow these steps to ensure safe cleanup:

  • Evacuate non-essential personnel from the area.

  • Wear the appropriate PPE as detailed above.

  • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[1]

  • For wet spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a sealed, labeled container for disposal.[1]

  • Wash the spill area with large amounts of water.[1]

  • Prevent runoff from entering drains.[1]

Waste Disposal:

  • Dispose of this compound and any contaminated materials at an authorized hazardous or special waste collection point.[1]

  • Waste must be segregated as halogenated organic waste.[5]

  • Use a dedicated, clearly labeled waste container.[5]

  • The primary method for disposal is high-temperature incineration by a licensed environmental waste management company.[5]

Quantitative Data

PropertyValue
CAS Number 24211-55-0[1][7]
Molecular Formula C₅H₁₁NO[7]
Molecular Weight 101.15 g/mol [7]
Purity ≥95%[7]

Experimental Workflows

The following diagrams illustrate the standard procedures for handling this compound safely.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid in Hood prep_hood->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve Transfer to Reaction Vessel handle_reaction Perform Reaction handle_dissolve->handle_reaction handle_monitor Monitor Reaction Progress handle_reaction->handle_monitor cleanup_quench Quench Reaction handle_monitor->cleanup_quench Reaction Complete cleanup_waste Segregate Halogenated Organic Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste in Labeled Container cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard operating procedure for handling this compound.

G Chemical Spill Response for this compound cluster_cleanup_dry Dry Spill cluster_cleanup_wet Wet Spill spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate ppe Don Full PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill ppe->contain dry_sweep Gently Sweep or Vacuum Solid contain->dry_sweep If solid wet_absorb Absorb with Inert Material contain->wet_absorb If liquid dry_container Place in Labeled Waste Container dry_sweep->dry_container decontaminate Decontaminate Spill Area with Water dry_container->decontaminate wet_container Place in Labeled Waste Container wet_absorb->wet_container wet_container->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose report Report Incident dispose->report

Caption: Emergency procedure for a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.